Methyl 2-bromo-5-methylthiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSUNUZQDIVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626171 | |
| Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-61-4 | |
| Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-methylthiazole-4-carboxylate
Introduction: The Significance of a Versatile Heterocyclic Building Block
Methyl 2-bromo-5-methylthiazole-4-carboxylate is a highly functionalized thiazole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a privileged scaffold, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and kinase inhibitors. The strategic placement of a bromine atom at the 2-position, a methyl group at the 5-position, and a methyl carboxylate at the 4-position provides a versatile platform for molecular elaboration. The bromo substituent, in particular, serves as a key synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings of the reactions and offering detailed, field-proven experimental protocols.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-stage process. This strategy leverages two powerful and well-established named reactions in heterocyclic and aromatic chemistry:
-
Hantzsch Thiazole Synthesis: This initial stage involves the construction of the core thiazole ring to form the key intermediate, Methyl 2-amino-5-methylthiazole-4-carboxylate. This reaction is a cornerstone of thiazole chemistry, known for its reliability and efficiency.
-
Sandmeyer-type Reaction: The second stage focuses on the conversion of the 2-amino group of the intermediate into the desired 2-bromo substituent. The Sandmeyer reaction is a classic and indispensable tool for the transformation of aromatic and heteroaromatic amines into a variety of other functional groups.
This sequential approach allows for a high degree of control over the regiochemistry of the final product and utilizes readily available starting materials.
Caption: Overall synthetic workflow from starting materials to the final product.
Part 1: Hantzsch Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing compound.[1][2] In this synthesis, we will utilize a one-pot modification starting from methyl acetoacetate.
Mechanistic Insight: The Chemistry Behind the Ring Formation
The reaction proceeds through a well-understood mechanism. The key steps are:
-
α-Bromination: Methyl acetoacetate is first brominated at the α-position by N-bromosuccinimide (NBS) to generate the reactive α-bromo-β-ketoester intermediate in situ.
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing it in an SN2 fashion.
-
Cyclization: The nitrogen atom of the thiourea intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
This one-pot procedure is highly efficient as it avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate.[3]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous ethyl ester and a published procedure for the methyl ester.[3][4]
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ammonia solution (e.g., 28% NH₃ in H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate (1.0 eq) in a mixture of water and THF (a common ratio is 2:1 v/v). Cool the mixture to 0 °C using an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (1.1 eq) in THF to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the consumption of methyl acetoacetate by Thin Layer Chromatography (TLC).
-
Thiazole Formation: To the reaction mixture, add thiourea (1.0 eq) in one portion. Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction should become a clear, yellow solution.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture to remove any insoluble by-products.
-
Basification and Precipitation: Transfer the filtrate to a beaker and, while stirring, slowly add concentrated ammonia solution until the pH is approximately 8-9. A yellow precipitate of the product will form.
-
Purification: Stir the suspension for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethyl acetate to yield pale yellow crystals.[4]
Characterization Data for Methyl 2-amino-5-methylthiazole-4-carboxylate
| Parameter | Value | Reference |
| Appearance | Pale yellow powder | [4] |
| Melting Point | 165–168 °C | [4] |
| ¹H NMR (DMSO-d₆) | δ 2.49 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 6.97 (s, 2H, NH₂) | [4] |
| ¹³C NMR (DMSO-d₆) | δ 12.7 (CH₃), 52.1 (OCH₃), 135.2 (C), 137.1 (C), 164.3 (C=O), 167.5 (C-NH₂) | [4] |
| FTMS-ESI (M+H)⁺ | Calculated: 173.0385, Found: 173.0379 | [4] |
Part 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an amino group on an aromatic or heteroaromatic ring into a halide, cyanide, or other functionalities via a diazonium salt intermediate.[5][6]
Mechanistic Insight: The Radical Pathway
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]
-
Diazotization: The primary amino group of the thiazole intermediate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form an unstable diazonium salt.[8]
-
Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt. This results in the formation of a diazo radical and copper(II) bromide.
-
Loss of Nitrogen: The diazo radical rapidly decomposes, releasing a molecule of dinitrogen gas (N₂) and generating a thiazolyl radical. The loss of the highly stable N₂ molecule is a major driving force for the reaction.
-
Halogen Transfer: The thiazolyl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product, this compound, and regenerating the copper(I) catalyst.
Caption: Key steps in the copper(I)-catalyzed Sandmeyer bromination.
Detailed Experimental Protocol
This protocol is based on established Sandmeyer procedures for heterocyclic amines.[6]
Materials:
-
Methyl 2-amino-5-methylthiazole-4-carboxylate
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (deionized)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diazotization: Suspend Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in a mixture of 48% HBr and water in a three-necked flask equipped with a thermometer and a mechanical stirrer. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt should result in a clear solution.
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Extraction and Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Expected Characterization Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, predicted) | δ ~2.7 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ ~14 (CH₃), ~53 (OCH₃), ~125 (C-Br), ~140 (C), ~150 (C), ~162 (C=O) |
Note: Predicted NMR shifts are estimates based on the structure and data from similar compounds. Actual values should be confirmed experimentally.
Conclusion and Future Perspectives
The two-step synthesis outlined in this guide, employing the Hantzsch thiazole synthesis followed by a Sandmeyer reaction, represents a robust and efficient method for the preparation of this compound. The protocols provided are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The resulting compound is a valuable building block, and its availability through this synthetic route facilitates the exploration of novel chemical space in the pursuit of new therapeutic agents. The versatility of the 2-bromo substituent, in particular, opens up a multitude of possibilities for derivatization, making this a key intermediate for any research program focused on thiazole-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR 56355-61-4 [sigmaaldrich.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
A Technical Guide to Methyl 2-bromo-5-methylthiazole-4-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract: This document provides an in-depth technical overview of Methyl 2-bromo-5-methylthiazole-4-carboxylate, a key heterocyclic building block in modern drug discovery and organic synthesis. We will explore its fundamental physicochemical properties, outline a robust and validated synthetic pathway with detailed experimental protocols, and delve into its strategic application as a versatile intermediate for creating diverse chemical libraries. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound's utility and handling.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal core for designing molecules that interact with various biological targets. Compounds incorporating the thiazole motif exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]
This compound (CAS No. 56355-61-4) is a particularly valuable derivative.[4] Its structure is strategically functionalized: the bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the methyl ester at the 4-position allows for straightforward derivatization to amides and other functionalities, and the methyl group at the 5-position provides steric and electronic influence. These features make it an ideal starting material for building libraries of complex molecules for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and research.
Core Chemical Data
The key identifying and computed properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56355-61-4 | [4] |
| Molecular Formula | C₆H₆BrNO₂S | [4] |
| Molecular Weight | 236.09 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [4] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [4] |
| LogP (Computed) | 2.00 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
| SMILES | COC(=O)c1nc(Br)sc1C | |
| InChI Key | YMKSUNUZQDIVIE-UHFFFAOYSA-N |
Solubility and Storage
Based on data for structurally similar compounds, this compound is expected to be sparingly soluble in water and soluble in common organic solvents like chloroform, dichloromethane, and slightly soluble in methanol.[5]
Recommended Storage: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][6] Keep containers tightly sealed in a dry, cool, and well-ventilated location.[7][8]
Expected Spectroscopic Profile
While specific spectra for this exact isomer are not publicly indexed, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: Three distinct singlet signals are expected:
-
A signal around 3.8-4.0 ppm for the methyl ester protons (-OCH₃).
-
A signal around 2.5-2.7 ppm for the thiazole-bound methyl protons (-CH₃).
-
The absence of a proton at the 2- or 5-position confirms the substitution pattern.
-
-
¹³C NMR: Approximately six signals are anticipated, including characteristic peaks for the ester carbonyl carbon (~160-165 ppm), the C2-Br carbon (~145-150 ppm), and the two methyl carbons (~52 ppm for the ester and ~15-20 ppm for the ring methyl).
-
Mass Spectrometry (EI/ESI): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z 235 and 237, corresponding to the [M]⁺ and [M+2]⁺ molecular ions.
Synthesis and Purification
The most logical and field-proven approach to synthesizing this compound involves a two-stage process: a modified Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer-type reaction to install the bromine atom.
Synthetic Workflow Overview
The workflow begins with readily available starting materials and proceeds through a stable 2-amino intermediate, which is then converted to the final product.
Caption: Two-stage synthesis of the target compound.
Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate
This procedure is adapted from established one-pot methods for similar thiazole syntheses.[9]
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add methyl acetoacetate (1.0 eq) and a suitable solvent such as dichloromethane or water/THF co-solvent.[9] Cool the mixture to 0°C in an ice bath.
-
Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Causality: NBS serves as an electrophilic bromine source to selectively brominate the active methylene position of the β-ketoester, forming the α-bromo intermediate in situ. Performing the reaction at low temperature minimizes side reactions.
-
-
Cyclocondensation: After stirring for 2 hours at room temperature, add thiourea (1.0 eq) in one portion. Heat the reaction mixture to reflux (e.g., 80°C for water/THF) and maintain for 2-4 hours, monitoring by TLC.[9]
-
Causality: The sulfur atom of thiourea acts as a nucleophile, attacking the brominated carbon. Subsequent intramolecular condensation and dehydration forms the stable aromatic thiazole ring.
-
-
Work-up and Isolation: After cooling, neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used directly in the next step.
Stage 2: Synthesis of this compound
This is a classic Sandmeyer-type reaction to replace an aromatic amino group.[10]
-
Diazotization: Suspend the crude Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq) at -5°C. Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, keeping the temperature below 0°C.
-
Causality: The sodium nitrite reacts with the strong acid to form nitrous acid in situ, which diazotizes the primary amine on the thiazole ring to form a diazonium salt. This salt is highly unstable and must be kept at low temperatures, but it is an excellent leaving group (N₂).
-
-
Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution slowly, allowing for controlled evolution of nitrogen gas.
-
Causality: CuBr catalyzes the substitution of the diazonium group with a bromide ion. The copper catalyst facilitates the single-electron transfer mechanism characteristic of Sandmeyer reactions.
-
-
Work-up and Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Chemical Reactivity and Strategic Applications
The true value of this compound lies in its capacity as a versatile building block for constructing diverse molecular architectures.[11]
The Power of Palladium-Catalyzed Cross-Coupling
The C2-bromo position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forging carbon-carbon and carbon-heteroatom bonds.
Typical Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq), a desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of dioxane and water. Heat the reaction to 80-100°C and stir for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.
-
Causality: This reaction allows for the modular and predictable installation of diverse (hetero)aryl fragments at the 2-position, enabling rapid exploration of the chemical space around the thiazole core for SAR optimization.
-
Drug Discovery Workflow
This compound fits seamlessly into the early stages of a drug discovery pipeline, from hit identification to lead optimization.
Caption: Role as a building block in a drug discovery pipeline.
Safety and Handling
This compound is classified as acutely toxic and requires careful handling.
-
Hazard Classification: Acute Toxicity 3 (Oral). Signal word: Danger . It may also cause skin, eye, and respiratory irritation, consistent with related brominated thiazoles.[8][12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[7][8]
-
Fire Safety: In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Hazardous decomposition products include toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[7][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly at the 2-bromo position, combined with the proven biological relevance of the thiazole scaffold, makes it an indispensable building block. By understanding its properties, synthesis, and reactive potential, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
References
- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Bromo-5-methylthiazole | 41731-23-1 | TCI AMERICA [tcichemicals.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active molecules. The specific substitution pattern of this compound—featuring a bromine atom, a methyl group, and a methyl ester—offers multiple points for synthetic modification, making it a valuable building block for the creation of diverse chemical libraries.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of closely related analogues, offering a robust framework for researchers working with this and similar molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectroscopic features. The aromatic thiazole ring, the ester functionality, and the substituents all contribute uniquely to the overall spectral profile.
Figure 1: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see two distinct singlets, corresponding to the two methyl groups in different chemical environments.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 3.9 | Singlet | 3H | O-CH₃ (Ester) |
| ~2.7 - 2.8 | Singlet | 3H | C5-CH₃ (Thiazole) |
Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary based on solvent and experimental conditions.
Interpretation and Rationale
The downfield shift of the ester methyl protons (~3.8-3.9 ppm) is due to the deshielding effect of the adjacent oxygen atom. The thiazole methyl protons (~2.7-2.8 ppm) are shifted downfield from a typical alkyl methyl group due to the aromatic nature of the thiazole ring. The absence of neighboring protons for both methyl groups results in singlet multiplicities. The integration of 3H for each signal confirms the presence of two distinct methyl groups.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phasing. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Figure 2: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, we expect to see six distinct signals corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~162 - 164 | C=O (Ester) |
| ~158 - 160 | C4 (Thiazole) |
| ~145 - 147 | C2-Br (Thiazole) |
| ~120 - 122 | C5 (Thiazole) |
| ~52 - 53 | O-CH₃ (Ester) |
| ~16 - 17 | C5-CH₃ (Thiazole) |
Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary based on solvent and experimental conditions.
Interpretation and Rationale
The ester carbonyl carbon is the most downfield signal due to its sp² hybridization and proximity to two oxygen atoms. The carbons of the thiazole ring appear in the aromatic region, with the carbon attached to the bromine (C2) being significantly downfield. The ester methyl carbon is found around 52-53 ppm, while the thiazole methyl carbon is the most upfield signal.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply a Fourier transform with baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 - 3000 | C-H stretch | Methyl |
| ~1720 - 1740 | C=O stretch | Ester |
| ~1550 - 1600 | C=N stretch | Thiazole ring |
| ~1200 - 1300 | C-O stretch | Ester |
| ~600 - 700 | C-Br stretch | Bromoalkane |
Interpretation and Rationale
The most prominent peak in the IR spectrum will be the strong absorbance of the ester carbonyl (C=O) group around 1720-1740 cm⁻¹. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The characteristic stretches of the thiazole ring (C=N) and the C-O of the ester provide further confirmation of the structure. The C-Br stretch is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Processing: A background spectrum is first collected and then subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Predicted Mass Spectrum Data
| m/z | Assignment | Notes |
| 235 & 237 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| 204 & 206 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 176 & 178 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
Interpretation and Rationale
The molecular weight of this compound is 236.09 g/mol . Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 235 and 237 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively). This isotopic signature is a definitive indicator of a monobrominated compound. Fragmentation patterns, such as the loss of the methoxy or the entire carbomethoxy group, can further corroborate the proposed structure.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for this type of compound.
-
Mass Range: Scan a range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.
Figure 3: Logical flow for mass spectral data interpretation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust methodology for the structural confirmation and purity assessment of this compound. The predicted data and interpretive rationale serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization of this important chemical entity.
Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS number 56355-61-4
An In-Depth Technical Guide to Methyl 2-bromo-5-methylthiazole-4-carboxylate
Foreword: The Thiazole Scaffold in Modern Synthesis
In the landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold." Its presence in a multitude of biologically active compounds, from anticancer to antiviral agents, makes it a focal point of intensive research.[1][2] Within this class of molecules, functionalized intermediates that offer versatile handles for molecular elaboration are of paramount importance. This compound (CAS No. 56355-61-4) is one such cornerstone—a trifunctional building block that provides chemists with a reliable and strategically vital entry point into complex molecular architectures. This guide synthesizes field-proven insights and experimental data to provide a comprehensive technical overview of this key intermediate for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature, whose structure is primed for synthetic diversification.[3] The molecule's architecture features three key points of interest for the synthetic chemist: a reactive bromine atom at the C2 position, a readily modifiable methyl ester at C4, and a methyl group at C5 that influences the electronic properties of the heterocyclic ring.
Table 1: Physicochemical and Computational Data
| Property | Value | Source(s) |
| CAS Number | 56355-61-4 | [4] |
| Molecular Formula | C₆H₆BrNO₂S | [4] |
| Molecular Weight | 236.09 g/mol | [4] |
| Appearance | Solid | |
| SMILES | O=C(C1=C(C)SC(Br)=N1)OC | [4] |
| InChI Key | YMKSUNUZQDIVIE-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [4] |
| LogP | 2.00062 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
Synthesis Pathway: A Strategic Construction
The construction of this trifunctional thiazole is not a trivial, single-step process. It relies on a logical sequence of reactions designed to install the requisite functional groups in the correct orientation. A common and industrially scalable approach begins with the well-established Hantzsch thiazole synthesis, followed by a diazotization and bromination sequence.
The rationale for this pathway is rooted in the accessibility of starting materials and the reliability of the transformations. Starting with ethyl acetoacetate and thiourea provides a robust method to form the core 2-amino-thiazole ring system.[5] The subsequent Sandmeyer-type reaction is a classic and effective method for converting an aromatic amine into a bromide, which is an exceptionally versatile synthetic handle for cross-coupling reactions.
Caption: General synthetic workflow for the title compound.
Chemical Reactivity: The Nexus of Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity. The bromine atom at the C2 position is the primary site for diversification, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This capability allows for the direct and efficient formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.
Key Reaction Classes:
-
Suzuki-Miyaura Coupling: This is arguably the most critical reaction for this substrate. It enables the coupling of the thiazole core with a vast array of aryl and heteroaryl boronic acids or esters.[6][7] This reaction is a workhorse for building the complex bi-aryl structures often found in kinase inhibitors and other targeted therapeutics.[8]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the C2 position with primary or secondary amines. This is an essential tool for installing amine functionalities that can modulate solubility, serve as hydrogen bond donors/acceptors, or act as attachment points for further derivatization.
-
Ester Hydrolysis: The methyl ester at the C4 position can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding carboxylic acid.[9] This unmasks a new functional handle for amide bond formation via coupling with amines, a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[1]
Caption: Key reaction pathways for synthetic diversification.
Application in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are integral to numerous therapeutic areas.[2] this compound serves as a critical starting material for synthesizing compounds with a wide range of biological activities.
-
Oncology: The thiazole scaffold is a common feature in kinase inhibitors.[1] By using the title compound in Suzuki couplings, researchers can rapidly synthesize libraries of substituted thiazoles to probe the ATP-binding sites of kinases like c-Met, which are significant targets in cancer therapy.[1]
-
Antiviral Research: Thiazole derivatives have been explored for their potential to inhibit viral replication, including in anti-HIV research.[5] The ability to functionalize the C2 position allows for the introduction of pharmacophores designed to interact with viral enzymes.
-
Antibacterial Agents: The structural motif is also found in novel antibacterial agents. The versatility of the intermediate allows for the creation of compounds that can overcome existing resistance mechanisms.[10]
-
Metabolic Diseases: Related thiazole derivatives have been investigated as inhibitors of stearoyl-CoA desaturase, presenting potential new treatments for obesity and type-2 diabetes.[11]
Exemplary Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate.
Materials:
| Reagent | CAS No. | M.W. | Amount | Moles | Eq. |
| This compound | 56355-61-4 | 236.09 | 500 mg | 2.12 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 387 mg | 2.54 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 122 mg | 0.106 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 879 mg | 6.36 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 15 mL | - | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Protect Catalyst): To a 50 mL round-bottom flask equipped with a magnetic stir bar, add all solid reagents: this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The palladium(0) catalyst is oxygen-sensitive; performing the initial setup without solvent minimizes exposure time.
-
Flask Sealing and Purging: Seal the flask with a rubber septum. Purge the flask by evacuating under vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This is a critical self-validating step to ensure an oxygen-free environment, preventing catalyst degradation and ensuring catalytic turnover.
-
Solvent Addition (Causality: Dissolution & Phase Transfer): Using syringes, add the degassed 1,4-dioxane followed by the degassed water. The dioxane serves as the primary organic solvent, while the water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
Reaction Execution (Causality: Thermal Activation): Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring (Causality: Determine Endpoint): Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting bromide is the primary indicator of completion. This typically takes 4-6 hours.
-
Work-up and Extraction (Causality: Isolate Product): Once complete, cool the reaction to room temperature. Dilute the mixture with 30 mL of ethyl acetate and 30 mL of water. Transfer to a separatory funnel, shake, and separate the layers. The organic product will partition into the ethyl acetate layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. The washes remove the base and other water-soluble impurities.
-
Drying and Concentration (Causality: Remove Solvents): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Causality: Achieve High Purity): Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This final step removes residual catalyst, unreacted boronic acid, and any side products, yielding the pure desired product.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its toxicological profile.
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
|
| GHS06 | H301: Toxic if swallowed. |
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][12] Recommended storage temperature is 4°C. Keep away from oxidizing agents.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][13]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]
-
References
- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Bromo-5-methylthiazole|CAS 41731-23-1 [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 10. Page loading... [wap.guidechem.com]
- 11. Methyl 2-bromothiazole-5-carboxylate CAS#: 54045-74-8 [amp.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aaronchem.com [aaronchem.com]
The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Thiazole Derivatives
Foreword
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and penicillin hinted early on at its biological significance.[2][3][4] Today, this "privileged scaffold" is a key component in a multitude of synthetic compounds and clinically approved drugs, demonstrating a remarkable breadth of pharmacological activities.[5][6] Thiazole-containing molecules are integral to treatments for cancer, infectious diseases, inflammation, and viral illnesses, showcasing the ring's versatile nature.[5][7] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the diverse biological activities of thiazole derivatives. We will explore the mechanistic underpinnings of their major therapeutic applications, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.
Chapter 1: The Anticancer Potential of Thiazole Derivatives
The fight against cancer has been significantly bolstered by the introduction of thiazole-based therapeutics.[8] These compounds exert their anticancer effects through a variety of mechanisms, often targeting the very pathways that drive malignant transformation and proliferation.[8][9] The approval of drugs like Dasatinib , a potent kinase inhibitor, and Ixazomib , a proteasome inhibitor, has validated the thiazole scaffold as a viable framework for developing effective chemotherapeutics.[8]
Core Mechanisms of Antineoplastic Action
Thiazole derivatives demonstrate a remarkable ability to interfere with multiple cancer-associated pathways. Their efficacy stems from targeting key cellular machinery essential for tumor growth and survival.
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Thiazole derivatives have been successfully designed to fit into the ATP-binding pocket of various kinases, disrupting downstream signaling. For example, some derivatives act as potent dual inhibitors of PI3K and mTOR, two critical nodes in a pathway that controls cell growth, proliferation, and survival.[10][11] By blocking this pathway, these compounds can effectively halt cancer cell progression and induce apoptosis.[10][11]
-
Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in tumor cells. Thiazole derivatives have been shown to initiate apoptosis through various means, including the fragmentation of DNA and the depolarization of mitochondrial membranes.[12] Some compounds, after inducing cell cycle arrest, activate caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cancer cell.[10][13]
-
Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division (mitosis), and disrupting its dynamics is a proven anticancer strategy. Certain thiazole derivatives bind to tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptotic cell death.[9]
-
Enzyme Inhibition: Beyond kinases, thiazoles can inhibit other critical enzymes. This includes topoisomerases, which are vital for managing DNA topology during replication, and histone deacetylases (HDACs), which play a role in gene expression.[9]
Quantitative Efficacy of Anticancer Thiazole Derivatives
The potency of a potential anticancer drug is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. Lower IC₅₀ values indicate greater potency.
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.001 | [8] |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 | [13] |
| Compound 4c | HepG2 | Liver Cancer | 7.26 | [13] |
| Compound 3b | HL-60(TB) | Leukemia | 0.086 (PI3Kα) | [11] |
| Compound 11c | MCF-7 | Breast Cancer | ~3 µg/mL | [7] |
| Compound 6g | HepG2 | Liver Cancer | ~7 µg/mL | [7] |
Visualizing the PI3K/mTOR Inhibition Pathway
The PI3K/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer. The following diagram illustrates how thiazole-based dual inhibitors can block this critical signaling cascade.
Caption: Thiazole inhibitors block PI3K and mTOR, halting cancer cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a foundational, colorimetric method for assessing cell viability.[14] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[14][15] The intensity of the purple color is directly proportional to the number of viable cells.[15]
Causality Behind Choices: This assay is selected for initial high-throughput screening due to its reliability, reproducibility, and scalability. It provides a robust quantitative measure of how a compound affects cell viability, which is a primary indicator of cytotoxic potential.[14][16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from exponential phase culture.
-
Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >90%.[17]
-
Dilute the cell suspension to a pre-optimized density (typically 1,000-100,000 cells/well) in complete culture medium.[18]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[16]
-
Include blank wells (medium only) for background correction.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO).
-
Create a series of 2-fold or 10-fold serial dilutions of the compound in complete culture medium to achieve the final desired test concentrations.[17]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[16]
-
Include "untreated control" wells (cells in fresh medium) and "vehicle control" wells (cells treated with the highest concentration of the solvent).[16]
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.[15]
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (including controls).[18]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[16][18]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[16]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[15][18] A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Chapter 2: Thiazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance is a critical global health threat, creating an urgent need for new classes of antimicrobial drugs.[6][19] Thiazole derivatives have emerged as a highly promising scaffold in this area, exhibiting potent activity against a wide range of bacteria and fungi.[2][20][21] Their amphiphilic character, combining both hydrophilic and hydrophobic properties, may facilitate their penetration of microbial cell membranes.[21]
Key Mechanisms of Antimicrobial Action
Thiazole derivatives disrupt microbial viability through several targeted mechanisms:
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an excellent drug target. Some thiazoles inhibit enzymes like MurB, which is critical for peptidoglycan synthesis, thereby compromising the structural integrity of the cell wall.[22]
-
Inhibition of Nucleic Acid Synthesis: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication. Thiazole derivatives have been identified that act as GyrB inhibitors, preventing DNA replication and leading to bacterial cell death.[22]
-
Inhibition of Metabolic Pathways: Some thiazoles function as antimetabolites. Sulfathiazole, a classic sulfa drug, inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[20][22] Since humans acquire folic acid from their diet, this pathway is selective for microbes.
-
Inhibition of Fungal Ergosterol Synthesis: In fungi, thiazoles can inhibit the enzyme 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[23] Disruption of this pathway leads to a dysfunctional membrane and fungal cell death.
Quantitative Efficacy of Antimicrobial Thiazole Derivatives
The in vitro activity of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[24][25]
| Compound ID | Target Organism | MIC (µg/mL) | Putative Mechanism | Reference |
| Compound 37c | S. aureus | 46.9 - 93.7 | DNA Gyrase Inhibition | [22] |
| Compound 37c | Candida albicans | 5.8 - 7.8 | - | [22] |
| Compound 9 | Aspergillus niger | 60 | 14α-lanosterol demethylase | [23] |
| Compound 3 | S. aureus (MRSA) | 230 - 700 | MurB Inhibition | [23] |
| Compound 43a | S. aureus / E. coli | 16.1 µM | - | [20] |
Workflow for Antimicrobial Susceptibility Testing
The systematic evaluation of new compounds for antimicrobial activity follows a well-defined workflow, starting from initial screening to determining the precise concentration needed for inhibition.
Caption: Workflow for determining MIC and MBC/MFC of thiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[24][26] It is efficient, requires small volumes of reagents, and is amenable to high-throughput screening.
Causality Behind Choices: This method is preferred over agar dilution for screening multiple compounds because it is less labor-intensive and more scalable. Using a 96-well plate format allows for the simultaneous testing of multiple concentrations and replicates, ensuring data robustness.[25]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[27]
-
Dissolve the test thiazole compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25][26]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.[25]
-
Add an equal volume of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 50-100 µL from the first well to the second, mixing, and repeating this process across the row.[24]
-
Ensure to include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).[24]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
Chapter 3: Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[28] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting the enzymatic pathways that produce inflammatory mediators.[28][29]
Mechanisms of Anti-inflammatory Action
The primary mechanism for many anti-inflammatory thiazoles involves the inhibition of enzymes in the arachidonic acid pathway.
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[28] Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. Many thiazole derivatives have been shown to be effective COX inhibitors, with a particular focus on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[28][30]
-
Lipoxygenase (LOX) Inhibition: LOX enzymes convert arachidonic acid into leukotrienes, another class of inflammatory mediators. Thiazoles that can inhibit LOX enzymes offer another avenue for controlling inflammation.[28]
-
Nitric Oxide (NO) Synthesis Inhibition: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory molecule. Some thiazole derivatives have been shown to inhibit iNOS activity, thereby reducing NO levels and dampening the inflammatory response.[31]
Quantitative Efficacy of Anti-inflammatory Thiazole Derivatives
The in vivo anti-inflammatory activity of compounds is often evaluated using the carrageenan-induced paw edema model, where efficacy is measured as the percentage of edema inhibition.
| Compound ID | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Compound 3c | - | 3 | 44 | [29] |
| Compound 3d | - | 3 | 41 | [29] |
| Fentiazac | - | - | - | [5] |
| Indomethacin | 10 | 3 | Significant | [32] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for screening the acute anti-inflammatory activity of novel compounds.[32] The subplantar injection of carrageenan, a polysaccharide, induces a localized, acute inflammatory response characterized by edema (swelling).[32][33]
Causality Behind Choices: This model is chosen because it effectively mimics the key features of acute inflammation, including edema, and the biphasic nature of the response allows for the differentiation of compounds acting on early mediators (like histamine) versus later mediators (like prostaglandins).[32]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar rats (or similar rodents) and allow them to acclimatize for at least one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).[32]
-
-
Baseline Measurement and Dosing:
-
Induction of Inflammation:
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline volume (Vₜ - V₀).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Chapter 4: Antiviral and Other Biological Activities
While anticancer, antimicrobial, and anti-inflammatory activities are the most extensively studied, the thiazole scaffold's versatility extends to other important therapeutic areas.
Antiviral Activity
Thiazole derivatives have shown promise against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza, hepatitis B and C (HBV/HCV), and coronaviruses.[36][37][38] The FDA-approved anti-HIV drug Ritonavir contains a thiazole moiety and is a testament to the scaffold's potential in this field.[5][37] Mechanisms of action vary, but can include:
-
Inhibiting viral entry into host cells.[5]
-
Blocking essential viral enzymes like proteases or polymerases.[39]
-
Interfering with viral replication and polyprotein processing.[39]
For instance, certain novel thiazole derivatives have been identified as inhibitors of the flaviviral NS2B-NS3 protease, which is essential for the replication of viruses like Dengue and Japanese encephalitis.[39]
Other Notable Activities
-
Anticonvulsant Activity: Some thiazole derivatives have shown potential in controlling seizures.[2]
-
Antioxidant Activity: The thiazole ring can participate in redox reactions, and certain derivatives have been shown to scavenge free radicals and protect against oxidative stress.[5][40]
-
Antidiabetic Activity: Thiazole-containing compounds have been explored for their potential to manage diabetes.[2]
-
Acetylcholinesterase (AChE) Inhibitors: For the treatment of Alzheimer's disease, thiazole-based derivatives have been synthesized and shown to potently inhibit AChE.[41]
Conclusion and Future Perspectives
The thiazole nucleus is unequivocally a privileged scaffold in medicinal chemistry, serving as the foundation for a vast and growing number of biologically active compounds.[5] Its structural rigidity, potential for diverse substitutions, and ability to form key hydrogen bonds with biological targets contribute to its widespread success.[8] From potent anticancer agents and broad-spectrum antimicrobials to anti-inflammatory and antiviral drugs, thiazole derivatives have made an indelible mark on modern medicine.
The future of thiazole research remains bright. The ongoing challenge of drug resistance in both oncology and infectious disease necessitates the continued exploration of novel chemical scaffolds, and the thiazole ring provides a proven starting point. Future efforts will likely focus on:
-
Hybrid Molecules: Combining the thiazole core with other pharmacophores to create hybrid drugs with dual or synergistic modes of action.
-
Targeted Therapies: Designing highly selective derivatives that target specific protein isoforms or mutant enzymes to increase efficacy and reduce off-target side effects.
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to access complex thiazole derivatives.
As our understanding of disease pathways deepens, the rational design of new thiazole-based molecules will continue to yield novel therapeutic agents, reinforcing the enduring importance of this remarkable heterocycle in the quest for improved human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. ijrpr.com [ijrpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. atcc.org [atcc.org]
- 19. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchemrev.com [jchemrev.com]
- 21. mdpi.com [mdpi.com]
- 22. jchemrev.com [jchemrev.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 30. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 34. bio-protocol.org [bio-protocol.org]
- 35. researchgate.net [researchgate.net]
- 36. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
- 38. researchgate.net [researchgate.net]
- 39. journals.asm.org [journals.asm.org]
- 40. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. pubs.acs.org [pubs.acs.org]
Methyl 2-bromo-5-methylthiazole-4-carboxylate: A Keystone Starting Material in Modern Drug Synthesis
Abstract: This in-depth technical guide provides a comprehensive overview of methyl 2-bromo-5-methylthiazole-4-carboxylate, a pivotal starting material in the synthesis of various pharmaceuticals. The guide details its physicochemical properties, spectroscopic profile, and a robust, step-by-step synthetic protocol. Furthermore, it explores its critical role in the synthesis of commercially significant drugs, featuring a detailed case study on the production of the anti-gout medication Febuxostat. Mechanistic insights into key reactions, alongside essential safety and handling protocols, are also provided for researchers, scientists, and drug development professionals.
The Thiazole Moiety in Medicinal Chemistry: A Foundation of Therapeutic Diversity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[2][3] The thiazole nucleus is present in natural products like vitamin B1 (thiamine) and is a key structural component in numerous synthetic drugs, including anti-inflammatory, anti-cancer, antibacterial, and antifungal agents.[4][5]
This compound emerges as a particularly versatile building block in this context. Its trifunctional nature, featuring a reactive bromine atom at the 2-position, a methyl group at the 5-position, and a methyl carboxylate at the 4-position, allows for a diverse range of chemical transformations. This strategic placement of functional groups makes it an ideal starting material for the construction of complex molecular architectures found in modern pharmaceuticals.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | [6] |
| CAS Number | 56355-61-4 | [6] |
| Molecular Formula | C₆H₆BrNO₂S | [6] |
| Molecular Weight | 236.09 g/mol | [6] |
| Appearance | Solid | |
| Storage | 4°C, kept in a dark, dry place | [6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group (a singlet around 3.8-4.0 ppm) and the methyl group on the thiazole ring (a singlet around 2.5-2.7 ppm).
-
¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the two methyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1700-1730 cm⁻¹) and various vibrations of the thiazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of the thiazole ring, followed by the introduction of the bromine atom. A common and efficient approach is the Hantzsch thiazole synthesis, followed by a Sandmeyer-type diazotization and bromination.
Synthetic Workflow
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol is a composite of established methods for the synthesis of similar thiazole derivatives.
Step 1: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate
-
Materials and Reagents:
-
Methyl acetoacetate
-
Thiourea
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl acetoacetate in a mixture of water and THF.
-
Cool the mixture in an ice bath to below 0°C.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Add thiourea to the mixture and heat the reaction to 80°C for 2 hours.
-
Cool the reaction to room temperature and add ammonia solution to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield methyl 2-amino-5-methylthiazole-4-carboxylate.
-
Step 2: Synthesis of this compound
-
Materials and Reagents:
-
Methyl 2-amino-5-methylthiazole-4-carboxylate (from Step 1)
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Methanol for recrystallization
-
-
Equipment:
-
Three-necked flask with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
-
Procedure:
-
In a three-necked flask, suspend methyl 2-amino-5-methylthiazole-4-carboxylate in hydrobromic acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.
-
After the addition, stir the mixture for an additional 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Application in the Synthesis of Commercially Significant Drugs
The strategic placement of functional groups on this compound makes it a valuable precursor for the synthesis of a variety of pharmaceuticals. The bromine atom at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Case Study: Synthesis of Febuxostat
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout.[5] The synthesis of Febuxostat provides an excellent example of the utility of a 2-bromothiazole derivative in drug development. While many reported syntheses of Febuxostat start from a pre-formed phenylthiazole, a convergent synthesis utilizing a Suzuki-Miyaura coupling with a 2-bromothiazole core is a highly efficient strategy.
A retrosynthetic analysis of Febuxostat reveals that a key disconnection can be made at the C-C bond between the thiazole ring and the phenyl ring, pointing to a Suzuki-Miyaura coupling as a feasible synthetic strategy.
Caption: Retrosynthetic analysis of Febuxostat via a Suzuki-Miyaura coupling.
The synthesis of Febuxostat from this compound involves a Suzuki-Miyaura coupling followed by saponification of the ester.
Caption: Synthetic pathway to Febuxostat from the title compound.
-
Suzuki-Miyaura Coupling:
-
To a solution of this compound and (3-cyano-4-isobutoxyphenyl)boronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude coupled product. Purify by column chromatography if necessary.
-
-
Saponification:
-
Dissolve the intermediate ester in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide and stir at room temperature or with gentle heating until the reaction is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to afford Febuxostat.
-
Key Reactions and Mechanistic Insights
The utility of this compound as a synthetic intermediate is primarily due to the reactivity of the bromine atom at the C2 position.
The Role of the Bromine at the C2 Position
The C2 position of the thiazole ring is electron-deficient, making the attached bromine a good leaving group in nucleophilic aromatic substitution reactions and an excellent electrophile for oxidative addition to a low-valent palladium catalyst in cross-coupling reactions.
Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole derivative to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Material Safety Data Sheet (MSDS) Highlights
| Hazard | Precaution |
| Toxicity | Acutely toxic if swallowed. |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| First Aid | IF ON SKIN: Wash with soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[7] |
Recommended Storage Conditions
Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect from light. For long-term storage, refrigeration at 4°C is recommended.[6]
Handling Precautions
Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion: Future Perspectives
This compound has established itself as a valuable and versatile starting material in the synthesis of complex pharmaceutical agents. Its trifunctional nature allows for diverse chemical manipulations, making it a key building block for drug discovery and development. The continued exploration of novel cross-coupling methodologies and the development of new therapeutic agents targeting a wide range of diseases will undoubtedly further solidify the importance of this compound in the field of medicinal chemistry. As researchers continue to push the boundaries of molecular design, the demand for such strategically functionalized heterocyclic intermediates is expected to grow, ensuring its relevance in the synthesis of next-generation therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
An In-depth Technical Guide on the Resonance Structure and Electronic Properties of Thiazole Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug design.[1][2][3] Its unique electronic properties, arising from a delicate interplay of resonance and inductive effects, govern its reactivity and molecular interactions. This guide provides a comprehensive analysis of the thiazole ring's resonance structures, aromaticity, and resultant electronic characteristics. We will delve into the causality behind its reactivity patterns, offering insights for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal scaffold.
Introduction: The Significance of the Thiazole Ring in Drug Discovery
The thiazole moiety is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals.[1][3][4] Its presence in essential biomolecules like vitamin B1 (thiamine) and its incorporation into blockbuster drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam underscore its therapeutic importance.[1][5][6] The versatility of the thiazole ring stems from its unique electronic architecture, which allows for a wide range of chemical modifications and biological activities, including antimicrobial, anticancer, and antiviral properties.[2][7][8]
Unveiling the Electronic Architecture: Resonance and Aromaticity
The thiazole ring is a planar, aromatic system that adheres to Hückel's rule, with the sulfur atom contributing a lone pair of electrons to the π-system.[9][10] This delocalization of π-electrons across the five-membered ring is central to its stability and reactivity.[4][10] The aromatic character is experimentally supported by ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the downfield region (7.27-8.77 ppm), indicative of a significant diamagnetic ring current.[7][9][11]
The resonance structures of thiazole illustrate the distribution of electron density within the ring. The key contributors reveal a complex electronic landscape where no single atom bears a full positive or negative charge.
Caption: Key resonance structures of the thiazole ring.
These resonance forms highlight the electron-withdrawing nature of the nitrogen atom and the electron-donating capacity of the sulfur atom. This push-pull electronic arrangement is fundamental to the ring's reactivity.
Mapping the Electronic Landscape: Reactivity of the Thiazole Ring
The electronic distribution within the thiazole ring dictates its susceptibility to electrophilic and nucleophilic attack. Computational studies and experimental evidence consistently point to a distinct pattern of reactivity at the C2, C4, and C5 positions.[7][9][12]
-
C2 Position: The Electron-Deficient Hotspot: The C2 position is the most electron-deficient carbon in the ring, making it the primary target for nucleophilic attack.[9][12] This is due to the inductive effect of the adjacent electronegative nitrogen atom and the participation of resonance structures that place a partial positive charge on C2. Deprotonation at C2 by strong bases, such as organolithium reagents, is a common synthetic strategy to introduce substituents at this position.[5]
-
C5 Position: The Electron-Rich Nucleus: Conversely, the C5 position is the most electron-rich carbon, rendering it the preferred site for electrophilic substitution.[9] The sulfur atom's ability to donate its lone pair of electrons into the π-system increases the electron density at C5. Halogenation, nitration, and sulfonation of the thiazole ring typically occur at this position.[5]
-
C4 Position: A More Neutral Character: The C4 position exhibits a more neutral electronic character compared to C2 and C5.[5] While less reactive than C5 towards electrophiles, substitution can occur at C4, particularly when the C5 position is blocked.
This differential reactivity is a powerful tool in synthetic chemistry, allowing for the regioselective functionalization of the thiazole ring.
Quantitative Insights into Electronic Properties
A deeper understanding of the thiazole ring's electronic properties can be gained from quantitative data.
Acidity and Basicity: The Role of the Nitrogen Atom
The nitrogen atom in the thiazole ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties. The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base.[11] This is significantly less basic than imidazole (pKa ≈ 7), a related azole.
| Compound | pKa of Conjugate Acid |
| Thiazole | ~2.5[11] |
| Isothiazole | -0.5[13] |
| Imidazole | ~7.0 |
Table 1: Comparison of the basicity of thiazole with related heterocycles.
Spectroscopic Signatures of Electron Distribution
NMR spectroscopy provides invaluable experimental evidence for the electronic environment within the thiazole ring.
-
¹H NMR: The chemical shifts of the protons on the thiazole ring reflect the electron density at each position. The proton at C2 typically appears at the most downfield position, followed by the C4 and C5 protons, corroborating the electron-deficient nature of C2.
-
¹³C NMR: The ¹³C NMR chemical shifts further confirm the electronic distribution. The C2 carbon resonates at the most downfield position, consistent with its electron-deficient character.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 8.50 - 9.00 | ~153 |
| C4-H | 7.80 - 8.20 | ~143 |
| C5-H | 7.20 - 7.50 | ~115 |
Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted thiazole ring in CDCl₃. (Note: Exact values can vary with solvent and substituents).
Experimental and Computational Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of a Thiazole Derivative:
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiazole-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve a good signal-to-noise ratio.
-
Integrate the proton signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a clear spectrum, as the natural abundance of ¹³C is low.
-
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the chemical shifts of all protons and carbons based on their multiplicity, integration (for ¹H), and 2D correlations.
-
Computational Chemistry: Delving into Electron Density
Protocol for Density Functional Theory (DFT) Calculations:
-
Structure Optimization:
-
Build the 3D structure of the thiazole derivative using a molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[14]
-
-
Electronic Property Calculations:
-
Once the geometry is optimized, perform a single-point energy calculation to obtain various electronic properties.
-
Molecular Electrostatic Potential (MEP) Mapping: Visualize the electron density distribution on the molecular surface. Regions of negative potential (red/yellow) indicate electron-rich areas (nucleophilic sites), while regions of positive potential (blue) indicate electron-poor areas (electrophilic sites).[14]
-
Natural Bond Orbital (NBO) Analysis: Quantify the charge distribution on each atom.
-
Frontier Molecular Orbital (HOMO/LUMO) Analysis: Determine the energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals to predict reactivity.
-
Caption: A typical workflow for computational analysis of a thiazole derivative.
Implications for Drug Design and Development
The well-defined electronic properties of the thiazole ring provide a rational basis for designing new drug candidates.
-
Scaffold Hopping and Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for other aromatic systems, such as benzene or pyridine, to modulate physicochemical properties like solubility, metabolism, and target binding.
-
Modulating Reactivity: By strategically placing electron-donating or electron-withdrawing substituents on the thiazole ring, medicinal chemists can fine-tune its electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. For instance, an electron-donating group at the C2 position can increase the electron density at C5, making it more susceptible to electrophilic attack and potentially altering its metabolic pathway.
-
Metal Chelation: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions, a property exploited in the mechanism of action of some drugs like the anticancer agent Bleomycin.[15]
Conclusion
The thiazole ring's resonance structures and resulting electronic properties create a unique and versatile chemical entity. Its distinct regions of electron-richness and electron-deficiency provide a predictable framework for chemical reactions and molecular interactions. A thorough understanding of these fundamental principles, supported by experimental and computational characterization, is paramount for the successful design and development of next-generation thiazole-based therapeutics.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. nbinno.com [nbinno.com]
- 7. kuey.net [kuey.net]
- 8. One moment, please... [dergi.fabad.org.tr]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 13. Isothiazole - Wikipedia [en.wikipedia.org]
- 14. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole and thiazole containing drugs | PPTX [slideshare.net]
Methyl 2-bromo-5-methylthiazole-4-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 2-bromo-5-methylthiazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of a reactive bromine atom, a modifiable ester group, and a biologically significant thiazole core makes it an invaluable intermediate for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core molecular attributes, outlines representative synthetic and derivatization protocols, and explores its applications, particularly as a scaffold in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Molecular Attributes
This compound is a substituted thiazole derivative. The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacological properties and ability to engage in various biological interactions.[1] The bromine atom at the 2-position and the methyl ester at the 4-position are the primary sites for synthetic modification.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆BrNO₂S | [2] |
| Molecular Weight | 236.09 g/mol | [2] |
| CAS Number | 56355-61-4 | [2] |
| IUPAC Name | methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | [2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |
| Predicted LogP | 2.00 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 |[2] |
Synthesis and Purification
The synthesis of substituted thiazoles often follows the principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. A plausible, representative pathway for the synthesis of this compound is outlined below. This process illustrates the construction of the core heterocyclic ring system.
References
An In-depth Technical Guide to the Solubility and Stability of Brominated Thiazole Compounds
Executive Summary
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Bromination of this heterocycle is a critical synthetic strategy, providing a versatile handle for subsequent molecular elaboration through cross-coupling reactions and for modulating a compound's physicochemical profile.[2][3] However, the introduction of a bromine atom frequently increases lipophilicity and molecular weight, presenting significant challenges to aqueous solubility. Furthermore, the unique electronic nature of the C-Br bond and the thiazole ring itself introduces specific stability concerns that must be rigorously evaluated. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and overcoming the solubility and stability hurdles associated with brominated thiazole compounds. We will delve into the underlying physicochemical principles, present detailed, field-proven experimental protocols, and outline strategic approaches for formulation and stabilization.
The Physicochemical Landscape of Brominated Thiazoles
A thorough understanding of the inherent properties of the brominated thiazole motif is paramount to predicting and addressing potential development challenges.
The Thiazole Core: An Aromatic Workhorse
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[4] Its aromaticity, arising from the delocalization of six π-electrons, confers significant chemical stability.[4][5] Key properties include:
-
Polarity and Solubility : Thiazole itself is a pale yellow liquid with moderate solubility in water, which is attributable to the potential for hydrogen bonding with the ring's nitrogen atom.[4][6] However, its solubility is far greater in organic solvents like alcohol and ether.[4]
-
Electronic Nature : The nitrogen atom at position 3 is basic (pKa of conjugate acid ≈ 2.5) and acts as a hydrogen bond acceptor, a critical interaction for receptor binding and solubility.[5][7][8] The sulfur atom at position 1 influences the ring's electronic distribution and can participate in unique non-covalent interactions.[7]
The Impact of Bromination: A Double-Edged Sword
Introducing a bromine atom profoundly alters the parent thiazole's properties:
-
Increased Lipophilicity : Bromine is a large, polarizable, and hydrophobic atom. Its addition significantly increases the octanol-water partition coefficient (logP), a primary factor leading to the poor aqueous solubility often termed "brick dust" character. More than 40% of new chemical entities (NCEs) are practically insoluble in water, a challenge exacerbated by halogenation.[9]
-
Electronic Modulation : As a halogen, bromine exerts a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. This influences the basicity of the thiazole nitrogen and the reactivity of the entire ring system.
-
Enhanced Molecular Weight & Crystal Packing : The high mass of bromine (79.9 amu) increases the overall molecular weight. It also heavily influences intermolecular interactions within the crystal lattice, often leading to higher lattice energies that must be overcome during dissolution, thereby reducing solubility.
Navigating the Solubility Challenge
Overcoming the poor aqueous solubility of brominated thiazoles is often the first major hurdle in their development. A systematic approach combining accurate assessment with targeted enhancement strategies is essential.
Foundational Principles of Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. Key factors influencing this equilibrium for brominated thiazoles include:
-
Temperature : For most solids, solubility increases with temperature as the dissolution process is endothermic.[10][11]
-
pH : If the brominated thiazole contains an ionizable group (such as the thiazole nitrogen), its solubility will be pH-dependent. Solubility is typically highest at a pH where the compound is ionized.[11]
-
Solid-State Properties (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit vastly different solubilities. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.
Experimental Assessment of Solubility
Accurate solubility data is the bedrock upon which formulation strategies are built. The two most critical measurements are kinetic and thermodynamic solubility.
Caption: Solubility assessment workflow for brominated thiazole compounds.
This protocol determines the true solubility of the most stable crystalline form of the compound.
-
Preparation : Add an excess amount of the solid brominated thiazole compound to a known volume of the relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration : Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation : Separate the solid and liquid phases by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by passing the slurry through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This step is critical to ensure that no undissolved solid particles are carried over for analysis, which would falsely inflate the solubility measurement.
-
Quantification : Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve.[12]
-
Validation : The presence of remaining solid material at the end of the experiment must be visually confirmed to validate that the initial concentration was above the saturation point.
Strategies for Solubility Enhancement
When intrinsic solubility is insufficient, a range of formulation strategies can be employed. The choice depends on the compound's properties and the intended application.[9][13]
| Strategy Category | Method | Mechanism of Action | Key Considerations |
| Physical Modification | Micronization / Nanosuspension | Increases the surface area-to-volume ratio, thereby increasing the rate of dissolution according to the Noyes-Whitney equation.[14][15] | Does not increase thermodynamic solubility but can improve bioavailability if dissolution is the rate-limiting step.[14] |
| Amorphous Solid Dispersion | The compound is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and presenting it in a higher-energy, more soluble amorphous state.[13][15] | Amorphous forms are physically less stable and may recrystallize over time. Requires careful polymer selection. | |
| Chemical Modification | Salt Formation | For compounds with a sufficiently basic nitrogen, reaction with an acid forms a salt, which is typically much more water-soluble than the free base. | Requires a pKa difference of at least 2 units between the base and the acid for stable salt formation. |
| Co-crystallization | Incorporates the active pharmaceutical ingredient (API) with a benign co-former into a new crystal lattice with improved physicochemical properties.[14] | Co-former selection is critical and often requires extensive screening. | |
| Formulation Approaches | Co-solvents | Using water-miscible organic solvents (e.g., ethanol, propylene glycol) to reduce the polarity of the solvent system.[16][17] | Potential for the drug to precipitate upon dilution in aqueous media. Toxicity of the co-solvent must be considered. |
| Cyclodextrin Complexation | The hydrophobic brominated thiazole (guest) is encapsulated within the hydrophobic cavity of a cyclodextrin (host), forming a soluble inclusion complex.[9][13] | Stoichiometry of the complex and binding constant determine the extent of solubility enhancement. | |
| Surfactant Solubilization | Surfactants form micelles in water above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble drug.[15][17] | The amount of surfactant required can be large, and some surfactants may have toxicological concerns. |
Ensuring the Stability of Brominated Thiazoles
Stability testing is a non-negotiable component of drug development, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors.[18][19] For brominated thiazoles, this involves assessing susceptibility to specific degradation pathways.
Potential Degradation Pathways
Forced degradation (stress testing) studies are essential for identifying likely degradation pathways and products.[][21]
-
Hydrolysis : While the thiazole ring is generally stable, extreme pH and heat can promote hydrolysis, especially if labile functional groups are present elsewhere in the molecule.[22]
-
Oxidation : The electron-rich thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, potentially forming a non-aromatic sulfoxide or sulfone.[3][5] Common laboratory oxidants like hydrogen peroxide are used to probe this weakness.
-
Photodegradation : Aromatic heterocycles can absorb UV/Visible light, leading to photochemical reactions. Photostability testing is a core requirement of ICH guidelines.[23]
-
Debromination : The carbon-bromine bond can be cleaved under certain conditions. Reductive dehalogenation is a known degradation mechanism for halogenated organic compounds and can occur in the presence of reducing agents or certain excipients.[24][25]
Experimental Assessment of Stability: A Forced Degradation Workflow
The primary goal of forced degradation is to develop and validate a stability-indicating analytical method . This is a validated quantitative method that can detect changes in the API's properties and accurately measure the API's concentration without interference from degradants, excipients, or impurities.[21][23]
Caption: A systematic workflow for conducting forced degradation studies.
This protocol outlines the steps for stressing the API to identify degradation products.
-
Sample Preparation : Prepare stock solutions of the brominated thiazole in a suitable solvent. For each condition, set up a sample and a blank (containing everything except the API). An unstressed control sample, stored under protected conditions, is mandatory for comparison.
-
Stress Conditions :
-
Acidic : Add HCl to a final concentration of 0.1 M. Heat at 60-80°C for several hours.
-
Basic : Add NaOH to a final concentration of 0.1 M. Heat at 60-80°C for several hours.
-
Oxidative : Add H₂O₂ to a final concentration of 3-30%. Keep at room temperature for up to 24 hours.
-
Thermal : Store the solid API in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic : Expose the solid or solution API to controlled light exposure as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[23]
-
-
Time Point Sampling : Periodically draw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis : Analyze all samples using a developed HPLC method with a photodiode array (DAD or PDA) detector.[12][23] The goal is to achieve baseline separation between the parent API peak and all generated degradant peaks.
-
Method Validation :
-
Specificity : The method is deemed stability-indicating if it can resolve the API from all degradation products. Peak purity analysis using the DAD is used to confirm that the parent peak is spectrally pure under all conditions.
-
Mass Balance : The sum of the assay of the API and the levels of all degradation products should remain relatively constant (ideally 95-105%). A significant deviation may indicate the formation of non-UV active degradants or volatile products.
-
-
Degradant Identification : For any significant degradation product (typically >0.1%), use LC-MS to obtain the molecular weight and fragmentation pattern, which provides critical clues for structural elucidation.[26][27]
Ancillary Stability Assessment Techniques
Beyond chemical degradation, physical stability is also crucial.
-
X-ray Powder Diffraction (XRPD) : This technique is used to monitor for changes in the solid form, such as a transition from one polymorph to another or the crystallization of an amorphous solid.[18][19]
-
Karl Fischer Titration : Measures the water content of the API. This is important for hygroscopic materials, as absorbed water can act as a plasticizer and accelerate chemical or physical instability.[18][19]
Conclusion and Future Outlook
The development of brominated thiazole compounds requires a proactive and integrated approach to address the intertwined challenges of solubility and stability. Poor aqueous solubility is an almost universal feature of these molecules, necessitating early characterization and the systematic application of enhancement technologies, from particle size reduction to the formation of amorphous solid dispersions. Concurrently, a thorough understanding of the compound's stability profile, gained through rigorous forced degradation studies, is essential for developing robust formulations and analytical methods. By employing the principles and protocols outlined in this guide, researchers can effectively navigate these challenges, de-risk their development programs, and unlock the full therapeutic potential of this important class of molecules.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. benchchem.com [benchchem.com]
- 18. almacgroup.com [almacgroup.com]
- 19. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. galbraith.com [galbraith.com]
- 24. mdpi.com [mdpi.com]
- 25. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. forced degradation products: Topics by Science.gov [science.gov]
Methodological & Application
The Hantzsch Thaxis: A Comprehensive Guide to the Synthesis of Substituted Thiazole Derivatives
Introduction: The Enduring Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most prominent and versatile method for constructing this privileged scaffold.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Hantzsch synthesis for preparing a diverse array of substituted thiazole derivatives. We will delve into the reaction mechanism, explore its scope and limitations, and provide detailed, field-proven protocols for both classical and modern variations of this venerable reaction.
The Hantzsch Synthesis: A Mechanistic Deep Dive
The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide.[6] The reaction proceeds through a well-established multi-step mechanism, culminating in the formation of a stable aromatic thiazole ring. Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions.
The synthesis can be mechanistically divided into three key stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone. This results in the displacement of the halide ion and the formation of an S-alkylated intermediate.[6] The choice of halogen in the α-haloketone can influence the reaction rate, with bromides and iodides being more reactive than chlorides due to their better leaving group ability.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.[6]
-
Dehydration and Aromatization: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable, and aromatic thiazole ring.[7] This dehydration is often acid-catalyzed and is the driving force for the completion of the reaction.
Figure 1: The stepwise mechanism of the Hantzsch thiazole synthesis.
Scope and Limitations: A Chemist's Guide to Substrate Selection
The Hantzsch synthesis is renowned for its broad substrate scope, allowing for the introduction of a wide variety of substituents onto the thiazole ring.
-
α-Haloketones: A diverse range of α-haloketones, including α-chloro and α-bromo ketones, can be employed. The ketone portion can bear alkyl, aryl, or heterocyclic substituents, which will ultimately reside at the 4-position of the thiazole ring. The nature of the substituent can influence the reactivity of the carbonyl group.
-
Thioamides: Similarly, a wide array of thioamides can be utilized. The substituent on the thioamide will determine the group at the 2-position of the resulting thiazole. Thiourea is a commonly used thioamide that yields 2-aminothiazoles.[6] Substituted thioamides provide access to 2-alkyl-, 2-aryl-, and 2-heteroarylthiazoles.
Despite its versatility, the Hantzsch synthesis has some limitations:
-
Availability of Starting Materials: The synthesis is contingent on the availability of the requisite α-haloketones and thioamides, which may themselves require multi-step syntheses.
-
Reaction Conditions: Traditional Hantzsch synthesis often requires elevated temperatures and prolonged reaction times.[4] However, modern variations have addressed these drawbacks.
-
Side Reactions: The formation of byproducts can occur, particularly if the substrates are sensitive to the reaction conditions. Careful control of temperature and stoichiometry is crucial.
Experimental Protocols: From Benchtop to Scale-Up
The following protocols provide detailed, step-by-step methodologies for the synthesis of various substituted thiazole derivatives. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
General Experimental Workflow
The typical workflow for a Hantzsch thiazole synthesis experiment is outlined below. This general procedure can be adapted for the specific protocols that follow.
Figure 2: A generalized experimental workflow for the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A Classic Example)
This protocol details the straightforward synthesis of a simple 2-aminothiazole derivative.[6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a desiccator to obtain the crude 2-amino-4-phenylthiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles
This modern approach offers increased efficiency by combining multiple steps into a single operation, often under greener conditions.[2]
Materials:
-
α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 eq)
-
Thiourea (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Catalyst (e.g., silica-supported tungstosilicic acid)
-
Ethanol/Water (1:1 v/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser or ultrasonic bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the α-haloketone, thiourea, substituted benzaldehyde, and the catalyst.
-
Add the ethanol/water solvent mixture.
-
Conventional Heating: Heat the mixture to reflux with stirring for 2-4 hours.[2]
-
Ultrasonic Irradiation: Alternatively, place the flask in an ultrasonic bath at room temperature for 1-2 hours.[1][2]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.[8][9]
Materials:
-
α-Haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone) (1.0 eq)
-
Substituted thiourea (e.g., N-phenylthiourea) (1.1 eq)
-
Methanol
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the α-haloketone and the substituted thiourea.
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[9]
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with a small amount of cold methanol and dry.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of reaction conditions can significantly impact the outcome of the Hantzsch synthesis. The following table summarizes various conditions reported in the literature, providing a valuable resource for methods development.
| Protocol Variation | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Classical | 2-Bromoacetophenone, Thiourea | Methanol | None | Reflux | 30-60 min | High | [6] |
| One-Pot (Conventional) | α-Haloketone, Thiourea, Aldehyde | Ethanol/Water | SiW·SiO₂ | 65 °C | 2-3.5 h | 79-90 | [2] |
| One-Pot (Ultrasound) | α-Haloketone, Thiourea, Aldehyde | Ethanol/Water | SiW·SiO₂ | Room Temp. | 1.5-2 h | 79-90 | [2] |
| Microwave-Assisted | α-Haloketone, Substituted Thiourea | Methanol | None | 100-120 °C | 10-30 min | 89-95 | [9] |
| Green Synthesis (DES) | Bromoacetylferrocene, 1-Phenylthiourea | Choline Chloride/Glycerol | None | 80 °C | 1-2 h | 76-91 | [10] |
Conclusion: A Versatile Tool for Modern Drug Discovery
The Hantzsch thiazole synthesis, despite its age, remains a powerful and highly relevant tool in the arsenal of the modern medicinal chemist. Its operational simplicity, broad substrate scope, and high yields make it an attractive method for the preparation of diverse libraries of thiazole derivatives for biological screening.[4] The continued evolution of this reaction, with the development of one-pot, microwave-assisted, and green chemistry approaches, ensures its place in the future of drug discovery and development.[11] By understanding the underlying mechanism and the nuances of the various protocols, researchers can effectively leverage the Hantzsch synthesis to create novel molecular entities with the potential to address a wide range of therapeutic needs.
References
- 1. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-bromo-5-methylthiazole-4-carboxylate
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3][4] Methyl 2-bromo-5-methylthiazole-4-carboxylate serves as a versatile and highly valuable building block for the synthesis of complex molecules. The strategic placement of the bromine atom at the 2-position allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction enables the introduction of a wide array of aryl and heteroaryl substituents, paving the way for the creation of diverse chemical libraries for screening and development.[6]
This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate and is often the rate-determining step of the reaction.[6] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[5]
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Experimental Protocols and Optimization
The successful execution of a Suzuki coupling reaction with this compound hinges on the careful selection of the catalyst, base, solvent, and reaction conditions. Due to the electron-deficient nature of the thiazole ring, this substrate can present unique challenges. The following sections provide a general protocol and a table of suggested reaction conditions based on successful couplings of similar 2-bromothiazole derivatives.
General Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (see table below, 1-5 mol%)
-
Ligand (if required, see table below)
-
Base (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid/ester, the palladium catalyst, any ligand, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Recommended Reaction Conditions
The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of 2-bromothiazole derivatives and can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75-90 | [8] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 80-95 | [9] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 24 | 70-88 | [9] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | 18 | 65-85 | [10] |
| [Pd(IPr)Cl₂]₂ (1) | - | K₂CO₃ (2) | Dioxane | 100 | 10 | 85-98 | [11] |
Note on Ligand Selection: For challenging couplings, particularly with sterically hindered boronic acids or when side reactions are observed, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly improve reaction efficiency and yields.[9]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst that is more air-stable. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases and solvents (see table above). | |
| Formation of Homocoupled Product | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| Decomposition of the boronic acid | Use a boronic ester (e.g., pinacol ester) which is more stable. | |
| Debromination of Starting Material | Presence of water or protic impurities | Use anhydrous solvents and reagents. |
| Catalyst deactivation pathway | Try a different palladium catalyst or ligand system. | |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Co-eluting impurities | Optimize the mobile phase for column chromatography; consider recrystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide range of 2-aryl- and 2-heteroaryl-5-methylthiazole-4-carboxylates. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this important transformation in their synthetic endeavors.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)] | Semantic Scholar [semanticscholar.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a highly efficient, one-pot procedure for the synthesis of various 2-substituted-4-methylthiazole-5-carboxylates. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, serving as a crucial building block for numerous therapeutic agents.[1][2] By circumventing the traditional, cumbersome two-step process, this protocol offers significant advantages in terms of operational simplicity, reduced reaction time, and improved overall yields.[1][3] This document provides a deep dive into the underlying reaction mechanism, a meticulously detailed experimental protocol, and a summary of expected outcomes for a range of substrates, making it an invaluable resource for researchers in organic synthesis and drug development.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[4] Thiazole derivatives have demonstrated applications in the treatment of allergies, hypertension, inflammation, schizophrenia, and various infections.[1][2] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are pivotal intermediates in the synthesis of medicinally important agents, including compounds with significant antileukemic and antineoplastic potential.[1][2] They are also key precursors for antibiotics like Cefditoren Pivoxil.[1]
The classical approach to synthesizing these compounds, known as the Hantzsch thiazole synthesis, typically involves the reaction of an α-haloketone with a thioamide.[4][5][6] This often requires the isolation of the unstable α-haloketone intermediate, leading to tedious work-ups and lower overall yields.[1] The one-pot methodology presented here consolidates the α-bromination of a β-ketoester and the subsequent cyclocondensation with a thiourea derivative into a single, seamless operation, offering a more efficient and scalable route to these valuable molecules.[3][7]
Reaction Mechanism: A Modern Take on the Hantzsch Synthesis
The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates is a modification of the classic Hantzsch thiazole synthesis.[4][8] The process initiates with the in situ formation of the α-halo ketone.
Step 1: α-Bromination of Ethyl Acetoacetate Ethyl acetoacetate is first reacted with N-bromosuccinimide (NBS) to generate the key intermediate, ethyl 2-bromo-3-oxobutanoate. This electrophilic substitution occurs at the α-carbon, facilitated by the enol form of the ethyl acetoacetate.
Step 2: Nucleophilic Attack and Cyclization The sulfur atom of the thiourea (or its N-substituted derivative), acting as a potent nucleophile, attacks the α-bromo carbon of the intermediate.[9] This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the ketone carbonyl group.
Step 3: Dehydration and Aromatization The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system.[9] This final step is the driving force for the reaction, leading to the formation of the desired 2-substituted-4-methylthiazole-5-carboxylate.
Below is a diagram illustrating the logical flow of the reaction mechanism.
Caption: Reaction mechanism workflow.
Detailed Experimental Protocol
This protocol is adapted from a new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates.[1]
Materials and Reagents:
-
Ethyl acetoacetate (1)
-
N-Bromosuccinimide (NBS)
-
Thiourea (or N-substituted derivatives) (3)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ammonia solution
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF (e.g., 50 mL water and 20 mL THF for 0.05 mol of ethyl acetoacetate).[2]
-
Bromination: Cool the mixture to below 0°C using an ice bath. To this cold solution, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the temperature remains low.[2]
-
Reaction Monitoring (Bromination): Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the disappearance of the starting material (ethyl acetoacetate) by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of petroleum ether:ethyl acetate = 2:1).[2] This step typically takes around 2 hours.[2]
-
Addition of Thiourea: Once the bromination is complete, add the corresponding thiourea or N-substituted thiourea derivative (1.0 eq) to the reaction mixture.[2]
-
Cyclization and Reflux: Heat the reaction mixture to 80°C and maintain it under reflux for 2-20 hours, depending on the substrate.[2][3] The reaction time for substituted thioureas is generally longer than for unsubstituted thiourea.[3]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. A solid precipitate may form.
-
Basification and Extraction: Neutralize the reaction mixture with an ammonia solution. If a solid is present, it can be filtered. The aqueous layer is then extracted with ethyl acetate. The organic layers are combined.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate or petroleum ether) to yield the pure 2-substituted-4-methylthiazole-5-carboxylate.[3]
Caption: Step-by-step experimental workflow.
Results and Discussion: Substrate Scope and Yields
This one-pot method has been shown to be effective for a variety of N-substituted thioureas, including those with alkyl and aryl groups.[2][3] The yields are generally good to excellent, representing a significant improvement over traditional two-step methods.[1] For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate (where the substituent is -NH₂) can see yields increase from less than 11% to 72%.[1][3]
The following table summarizes the reaction outcomes for a selection of different thiourea derivatives.
| Entry | R-Group on Thiourea | Reaction Time (h) | Yield (%) | Product Appearance |
| 1 | H | 2 | 72 | Pale yellow solid |
| 2 | Allyl | 20 | 76 | Yellow needle |
| 3 | i-Pr | 20 | 62 | Yellow solid |
| 4 | Phenyl | 20 | 50 | Pale red crystal |
| 5 | 4-Chlorophenyl | 20 | 73 | Pale yellow solid |
| 6 | 4-Nitrophenyl | 23 | 56 | Brown powder |
Data compiled from published results.[3]
The data indicates that electron-withdrawing or -donating groups on an N-aryl substituent are well-tolerated, demonstrating the broad applicability of this protocol.[2]
Conclusion
The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, NBS, and thiourea derivatives is a robust and efficient method. It simplifies the synthetic procedure, reduces waste, and provides high yields of these medicinally important heterocyclic compounds. This protocol is expected to be a valuable tool for researchers and scientists in academic and industrial settings, facilitating the rapid synthesis of diverse thiazole libraries for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
The Thiazole Scaffold: A Cornerstone of Modern Agrochemical Innovation
Introduction: The "Privileged" Thiazole Ring in Crop Protection
In the vast landscape of synthetic chemistry, certain molecular frameworks consistently appear in biologically active compounds. The thiazole ring—a five-membered heterocycle containing both a sulfur and a nitrogen atom—is one such "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to form a wide range of interactions with biological targets have made it a cornerstone in the development of high-performance agrochemicals.[3][4] Thiazole derivatives have demonstrated remarkable versatility, giving rise to potent fungicides, systemic insecticides, and other vital crop protection agents.[5][6]
This guide provides an in-depth exploration of the application of thiazole derivatives in agrochemical formulations. Moving beyond a simple catalog of compounds, we will delve into the causality behind their mechanisms of action, provide detailed protocols for their synthesis and formulation, and outline methodologies for evaluating their biological efficacy. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing the next generation of sustainable and effective agricultural solutions.
Mechanistic Showcase: How Thiazole Derivatives Protect Crops
The success of thiazole-based agrochemicals lies in their ability to precisely disrupt critical biochemical pathways in target pests and pathogens. Below, we examine the mechanisms of three prominent examples.
Fungicidal Action: Energy Production Shutdown
Thifluzamide & Thiabendazole: These compounds represent two distinct but highly effective classes of thiazole-based fungicides.
-
Thifluzamide , a member of the succinate dehydrogenase inhibitor (SDHI) class, targets Complex II in the mitochondrial electron transport chain of fungi.[7][8] By blocking this crucial enzyme, Thifluzamide halts the production of ATP, the cell's primary energy currency, leading to a rapid cessation of growth and eventual cell death.[9][10] It is particularly effective against a wide range of Basidiomycete fungi, such as Rhizoctonia species, which cause sheath blight in rice.[8][11]
-
Thiabendazole operates through a different, yet equally fundamental, mechanism. It is a benzimidazole fungicide that selectively binds to β-tubulin, a protein subunit of microtubules.[12][13] This binding action prevents the polymerization of tubulin into microtubules, which are essential for mitosis (cell division), intracellular transport, and maintaining cell structure.[12][14] The disruption of these processes effectively stops fungal growth and proliferation.[12][15]
Insecticidal Action: Nervous System Disruption
Thiamethoxam: A prominent second-generation neonicotinoid insecticide, Thiamethoxam's efficacy stems from its systemic nature and its potent effect on the insect central nervous system.[16][17]
Once absorbed by a plant, Thiamethoxam is transported throughout its vascular system, making all parts of the plant toxic to feeding insects.[18][19] When an insect ingests the compound, it acts as an agonist at the nicotinic acetylcholine receptors (nAChRs).[19][20] Thiamethoxam binds to these receptors, causing an uncontrolled influx of ions that leads to overstimulation of the nerve cells.[19][20] This disrupts normal nerve signal transmission, resulting in paralysis and ultimately, the death of the insect.[16][17] It is highly effective against a broad spectrum of piercing-sucking pests like aphids and whiteflies.[17][20]
Formulation Science: Optimizing Performance and Safety
An active ingredient (AI), no matter how potent, is ineffective without a proper formulation. Formulation science transforms a raw technical-grade chemical into a stable, safe, and efficacious product that can be easily applied by the end-user. For thiazole derivatives, which are often solids with low water solubility, Suspension Concentrates (SC) are a particularly important formulation type.[21][22]
Key Formulation Types for Thiazole Agrochemicals
| Formulation Type | Description | Key Advantages | Key Considerations |
| Suspension Concentrate (SC) | A stable dispersion of solid AI particles in water. | Water-based (no flammable solvents), dust-free, high AI loading, reduced phytotoxicity risk.[22] | Requires precise particle size control (milling) and a robust suspension system to prevent settling.[21][23] |
| Wettable Powder (WP) | A fine powder formulation that forms a suspension when mixed with water. | High AI loading, good storage stability. | Potential for dust exposure during handling, can leave residues in spray tanks. |
| Water-Dispersible Granule (WG) | A granular formulation that disperses into a suspension in water. | Dust-free (safer handling than WP), easy to measure and pour. | Can be more complex and costly to manufacture than WPs. |
| Seed Treatment (ST) | A specialized formulation applied directly to seeds before planting. | Provides targeted protection to the seed and seedling, reduces overall pesticide use in the field.[14] | Requires specialized application equipment and excellent adhesion to the seed coat. |
Application Notes & Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis, formulation, and evaluation of thiazole-based agrochemicals. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a Model 2-Aminothiazole Derivative (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and highly reliable method for creating the thiazole ring from simple precursors.[24][25] It involves the condensation reaction between an α-haloketone and a thioamide.[26][27]
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Rationale: This reaction proceeds via an initial SN2 reaction, where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[24] Methanol is used as a polar protic solvent to facilitate the reaction, and a mild base (sodium carbonate) is used during workup to neutralize the HBr byproduct and precipitate the final product.[24]
Methodology:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[24]
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[24] The solution will typically turn yellow.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl to mix. A solid precipitate should form.[24]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid (filter cake) with two portions of cold water to remove any remaining salts.
-
Drying: Transfer the solid to a tared watch glass and allow it to air dry completely.
-
Analysis: Determine the final mass of the product, calculate the percent yield, and perform characterization (e.g., melting point, TLC) to confirm purity and identity.
Protocol 2: Preparation of a Thiazole Suspension Concentrate (SC) Formulation
Objective: To prepare a stable 240 g/L Suspension Concentrate of a model thiazole fungicide (e.g., Thifluzamide).
Rationale: Creating a stable SC formulation is a multi-step process focused on preventing the solid active ingredient particles from agglomerating or settling over time.[21][23] This involves:
-
Wetting & Dispersing: Surfactants are used to lower the surface tension between the solid AI particles and the water, allowing them to be properly wetted and dispersed.[22]
-
Milling: A bead mill is used to reduce the AI particle size to the micron or sub-micron level (<10 µm).[22] This is critical for preventing settling (Stokes' Law) and ensuring good coverage on the plant surface.
-
Suspending: A rheology modifier, typically xanthan gum, is added to create a structured network within the water, increasing the viscosity at rest and physically holding the particles in suspension.[21][22]
Methodology:
-
Aqueous Phase Preparation: In a suitable beaker, combine deionized water, propylene glycol (antifreeze), and the selected wetting and dispersing agents. Mix until fully dissolved.
-
Mill Base Preparation: While stirring the aqueous phase, slowly add the technical-grade thiazole active ingredient. Add a few drops of an antifoaming agent. This mixture is the "mill base."
-
Wet Milling: Transfer the mill base to a laboratory bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). Monitor particle size using a laser diffraction analyzer.
-
Thickener Preparation: In a separate vessel, slowly disperse xanthan gum into water under high shear to create a vortex. Mix until the gum is fully hydrated and a viscous, lump-free solution is formed.
-
Final Formulation (Let-Down): Under gentle agitation, slowly add the milled concentrate to the xanthan gum solution. Add a preservative (biocide) and mix until the formulation is homogeneous.
-
Quality Control:
-
Particle Size Analysis: Confirm the final particle size distribution meets specifications.
-
Viscosity Measurement: Measure the viscosity using a rheometer to ensure it falls within the target range for stability and pourability.
-
Accelerated Storage Test: Store samples at elevated temperatures (e.g., 54°C for 14 days) and check for any signs of particle agglomeration, sedimentation, or changes in viscosity.
-
Protocol 3: In Vitro Bio-efficacy Evaluation of a Thiazole Fungicide
Objective: To determine the half-maximal effective concentration (EC₅₀) of a thiazole fungicide against a target fungal pathogen using the poisoned food technique.
Rationale: This method allows for a quantitative assessment of a fungicide's intrinsic activity by measuring the inhibition of mycelial growth on a nutrient medium amended with different concentrations of the test compound.[28] The data is used to generate a dose-response curve, from which the EC₅₀ value—the concentration required to inhibit growth by 50%—can be calculated. This is a standard and critical step in evaluating the potency of a new active ingredient.[29][30]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the thiazole fungicide in a suitable solvent (e.g., acetone or DMSO).
-
Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving. Allow the agar to cool to a handleable temperature (approx. 50-55°C).
-
Amended Media: Using the stock solution, perform a serial dilution to create a range of desired test concentrations. Add a precise volume of each dilution to aliquots of the molten agar to create the "poisoned" media. Include a solvent-only control and a true untreated control.
-
Plating: Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target pathogen. Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates and incubate them in the dark at a temperature optimal for the pathogen's growth (e.g., 25°C).
-
Data Collection: Once the fungal colony in the control plates has reached a significant size (e.g., 70-80% of the plate diameter), measure the diameter of the fungal growth on all plates.
-
Analysis:
-
Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100
-
Plot the Percent Inhibition against the log of the fungicide concentration.
-
Use probit analysis or non-linear regression to determine the EC₅₀ value from the resulting dose-response curve.
-
Future Outlook
The development of thiazole-based agrochemicals continues to evolve. Key areas of future research include the design of novel derivatives to overcome emerging pest and pathogen resistance, the creation of more environmentally benign formulations with reduced off-target effects, and the integration of computational chemistry and molecular docking to accelerate the discovery of new active ingredients with unique modes of action. The versatility of the thiazole scaffold ensures it will remain a vital component in the toolkit for global food security for years to come.
References
- 1. Thiazole and Isothiazole Chemistry in Crop Protection. | Semantic Scholar [semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. peptechbio.com [peptechbio.com]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [hb-p.com]
- 12. pomais.com [pomais.com]
- 13. icaonline.co.za [icaonline.co.za]
- 14. What Is Thiabendazole and Why Is It a Versatile Fungicide and Anthelmintic? [jindunchemical.com]
- 15. nbinno.com [nbinno.com]
- 16. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 17. Page loading... [wap.guidechem.com]
- 18. chemicalwarehouse.com [chemicalwarehouse.com]
- 19. pomais.com [pomais.com]
- 20. Effective Insect Control with Thiamethoxam 25 WG for Enhanced Crop Protection and Yield Improvement [cnagrochem.com]
- 21. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 22. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 23. Agro Chemicals - Formulation [jeevanchemicals.com]
- 24. chemhelpasap.com [chemhelpasap.com]
- 25. bepls.com [bepls.com]
- 26. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. orgprints.org [orgprints.org]
- 30. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes: Protocol for N-Bromosuccinimide (NBS) Bromination of Thiazoles
Introduction: The Strategic Importance of Brominated Thiazoles
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science. Its derivatives are integral to a wide range of pharmaceuticals, exhibiting diverse biological activities. The strategic introduction of a bromine atom onto the thiazole nucleus, particularly at the 5-position, creates a highly versatile synthetic handle. This 5-bromo substituent is not merely a modulator of electronic properties but serves as a crucial linchpin for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of complex molecular libraries for drug discovery.[1][2]
N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation, offering significant advantages over elemental bromine (Br₂). As a crystalline solid, NBS is considerably safer and easier to handle than the highly corrosive and volatile liquid bromine.[3] This application note provides a comprehensive guide to the NBS-mediated bromination of thiazoles, detailing the underlying mechanism, a robust experimental protocol, critical reaction parameters, and troubleshooting strategies for researchers in synthetic and medicinal chemistry.
Theoretical Background and Mechanism
Regioselectivity: The Predominance of C5 Bromination
The bromination of thiazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the inherent electronic distribution within the thiazole ring. The sulfur atom at position 1 acts as an electron-donating group through resonance, while the nitrogen atom at position 3 is electron-withdrawing. Resonance analysis reveals that the C5 position is the most electron-rich and, therefore, the most nucleophilic site, making it the preferred target for electrophilic attack.[4] The presence of electron-donating groups (EDGs), such as an amino group at the C2 position, further activates the ring and strongly directs bromination to the C5 position.[5]
The Role of N-Bromosuccinimide (NBS)
In this reaction, NBS serves as an electrophilic bromine (Br⁺) source.[6] While NBS is famously used as a radical initiator for allylic and benzylic brominations under UV irradiation or with radical initiators, its role in the bromination of electron-rich heterocycles is primarily as a provider of an electrophile.[7] The reaction can be catalyzed by a protic or Lewis acid, which protonates or coordinates to the carbonyl oxygen of NBS, further polarizing the N-Br bond and making the bromine atom more electrophilic and susceptible to nucleophilic attack by the thiazole ring.[8]
The mechanism proceeds in two principal steps:
-
Electrophilic Attack: The π-electrons of the thiazole ring (at C5) attack the electrophilic bromine atom of the activated NBS, breaking the N-Br bond and forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the succinimide anion generated in the first step, or the solvent) abstracts the proton from the C5 position, restoring the aromaticity of the ring and yielding the 5-bromothiazole product.
Caption: Electrophilic aromatic substitution mechanism for NBS bromination of thiazole.
Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole
This protocol details the regioselective mono-bromination of 2-aminothiazole, a common and highly activated substrate.
Materials and Reagents:
-
2-Aminothiazole
-
N-Bromosuccinimide (NBS), recrystallized if it appears yellow[7]
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 eq.) in acetonitrile (or an alternative solvent like DCM) to a concentration of approximately 0.2-0.5 M.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material without participating in the reaction.
-
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NBS Addition: In a separate vessel, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of acetonitrile. Add this solution dropwise to the cooled thiazole solution over 1-2 hours using an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.[9]
-
Rationale: A slight excess of NBS ensures complete consumption of the starting material. Slow, dropwise addition is crucial for temperature control and preventing localized high concentrations of NBS, which can lead to over-bromination.[5]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: TLC is an essential tool for tracking the disappearance of the starting material and the appearance of the product, preventing unnecessarily long reaction times which can increase side product formation.
-
-
Quenching: Once the reaction is complete, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10-15 minutes.
-
Rationale: Sodium thiosulfate is a reducing agent that neutralizes any remaining electrophilic bromine, making the workup safer and cleaner.[9]
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. If acetonitrile was used, add water and an extraction solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
-
Rationale: The NaHCO₃ wash neutralizes any acidic byproducts (HBr), which may have formed, preventing the product from existing as a hydrobromide salt.[9] The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield the pure 2-amino-5-bromothiazole.
-
Rationale: Purification is necessary to remove the succinimide byproduct and any minor impurities. If the product is found to be unstable on silica, using silica gel deactivated with triethylamine is recommended.[5]
-
Caption: General experimental workflow for the NBS bromination of thiazoles.
Key Parameters and Optimization
The success of the NBS bromination hinges on the careful control of several key parameters. The optimal conditions can vary depending on the specific substituents on the thiazole ring.
| Parameter | Effect on Reaction & Optimization Strategies |
| Substrate Reactivity | Electron-donating groups (e.g., -NH₂, -OR) activate the ring, requiring milder conditions (lower temperature, shorter reaction time). Electron-withdrawing groups (e.g., -NO₂, -CO₂R) deactivate the ring and may require higher temperatures, longer reaction times, or an acid catalyst. |
| Solvent | Acetonitrile (ACN): Good general-purpose solvent.[9] Dichloromethane (DCM)/Chloroform (CHCl₃): Common non-polar options. Acetic Acid (AcOH): Can serve as both solvent and a mild acid catalyst, but can be difficult to remove.[2][10] N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction, but may also promote side reactions if not carefully controlled. |
| Temperature | This is the most critical parameter for selectivity. For activated thiazoles, 0°C or below is strongly recommended to prevent over-bromination.[5] For less reactive substrates, room temperature may be necessary. |
| Stoichiometry | For mono-bromination, a strict 1.0 to 1.1 equivalents of NBS is ideal.[5][9] Using a larger excess will almost certainly lead to the formation of di-brominated products. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NBS (degraded over time). 2. Insufficient reaction time or temperature for a deactivated substrate. 3. Poor solubility of starting material. | 1. Use freshly recrystallized NBS.[5] 2. Allow the reaction to warm to room temperature and monitor by TLC. Consider adding a catalytic amount of acid (e.g., AcOH). 3. Choose a more suitable solvent or increase the solvent volume. |
| Over-bromination | 1. Reaction temperature was too high. 2. Excess NBS was used. 3. Addition of NBS was too rapid. 4. Prolonged reaction time after starting material was consumed. | 1. Perform the reaction at a lower temperature (e.g., 0°C or -10°C).[5] 2. Use a strict 1:1 stoichiometry of substrate to NBS.[5] 3. Add the NBS solution slowly over a longer period. 4. Monitor the reaction closely by TLC and quench it immediately upon completion. |
| Product Decomposition | 1. Product is sensitive to acidic conditions. 2. Product is unstable on silica gel during chromatography. 3. Thermal instability. | 1. Ensure the workup includes a thorough neutralization step with NaHCO₃. 2. Use deactivated silica gel (pre-treated with triethylamine) for column chromatography.[5] 3. Avoid high temperatures during solvent evaporation; use a low-temperature water bath. |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is an irritant to the eyes, skin, and respiratory system. It is also a strong oxidizing agent. Always handle NBS in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Acetonitrile, dichloromethane, and other organic solvents are flammable and toxic. Avoid inhalation and skin contact. All manipulations should be performed within a fume hood.
-
Workup: The quenching and neutralization steps can release gas. Ensure adequate ventilation and vent separatory funnels frequently.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromothiazoles
Introduction: The Strategic Importance of Thiazole Functionalization
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials.[1] Its derivatives are known to exhibit a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the thiazole nucleus is of paramount importance for researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds, offering a mild and efficient pathway to complex molecular architectures.[3][4][5] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of bromothiazoles, a class of readily accessible and versatile building blocks. We will delve into the mechanistic underpinnings of these reactions, explore the critical parameters that govern their success, and provide field-proven protocols for some of the most widely employed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Principles: Understanding the Palladium Catalytic Cycle
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that seamlessly orchestrates the formation of the desired bond.[3][6][7] A thorough understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism for these reactions involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the bromothiazole, inserting itself into the carbon-bromine bond. This step transforms the palladium from its 0 oxidation state to a Palladium(II) species. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl.[8]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura coupling , an organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, a process facilitated by a base.[9][10]
-
In the Sonogashira coupling , a copper acetylide, formed in situ from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium complex.[11][12]
-
In the Buchwald-Hartwig amination , an amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.[13][14][15]
-
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of a palladium-catalyzed cross-coupling reaction is a delicate interplay of several factors. A rational approach to optimizing these parameters is essential for achieving high yields and purity.
-
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles.[16] The choice often depends on the stability of the catalyst and the specific coupling reaction. For instance, Pd(dppf)Cl₂ is a common and effective precatalyst for Suzuki-Miyaura couplings.[17]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[18][19] Phosphine ligands, such as triphenylphosphine (PPh₃), and more sterically hindered biaryl phosphines (e.g., XPhos, SPhos) are widely used.[20] For challenging couplings, N-heterocyclic carbenes (NHCs) can also be effective. The choice of ligand can significantly impact the reaction outcome, and screening of different ligands is often necessary.[18]
-
Base: The base is essential for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[3][15] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KHMDS).[16][17] The strength and nature of the base must be carefully chosen to be compatible with the functional groups present in the substrates.
-
Solvent: The choice of solvent is critical for dissolving the reactants and catalyst, and it can also influence the reaction rate and selectivity. Common solvents include ethereal solvents (1,4-dioxane, DME), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[16][17] Aqueous solvent mixtures are often employed in Suzuki couplings to facilitate the dissolution of the inorganic base.[3]
-
Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate, typically in the range of 80-120 °C.[16] However, with highly active catalyst systems, some reactions can be performed at room temperature.[10][21] Microwave irradiation can also be employed to significantly reduce reaction times.[22]
Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9][17] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ and a suitable base is a reliable starting point. The dppf ligand in Pd(dppf)Cl₂ provides good stability and activity for the coupling of many heterocyclic systems.
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in a mixed solvent system with water to facilitate the transmetalation step.[17] For substrates sensitive to strong bases, milder conditions with bases like KF can be employed.[10]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromothiazoles
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the bromothiazole (1.0 equiv), the arylboronic acid (1.1 - 1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[16]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[16]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Bromothiazole Derivative | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85 |
| 2 | 5-Bromo-2-aminothiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | ~90 |
| 3 | 4-Bromo-2-methylthiazole | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | ~78 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[8][13] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides, including bromothiazoles.[23]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is particularly critical in Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands, such as XPhos or RuPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically employed to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15]
-
Solvent System: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent side reactions with the strong base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromothiazoles
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromothiazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 90-120 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Bromothiazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | ~92 |
| 2 | 5-Bromothiazole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | 1,4-Dioxane | 110 | ~88 |
| 3 | 2-Bromo-4-methylthiazole | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | ~85 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][24] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[11][21]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[12][25] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and often as the solvent. It neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.
-
Copper-Free Variants: To avoid issues associated with copper, such as alkyne homocoupling, copper-free Sonogashira protocols have been developed.[21] These often require a stronger base and a different palladium catalyst system.
Experimental Protocol: General Procedure for Sonogashira Coupling of Bromothiazoles
Caption: Workflow for a typical Sonogashira coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the bromothiazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.[11]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[11]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[11]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Bromothiazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (3) | Et₃N (2) | THF | 60 | ~95 |
| 2 | 5-Bromo-2-methylthiazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPEA (2.5) | DMF | 50 | ~89 |
| 3 | 2-Bromo-4-phenylthiazole | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | RT | ~91 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of bromothiazoles represent a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the construction of complex molecules with significant potential in drug discovery and materials science. By understanding the fundamental principles of the catalytic cycle and the critical role of each reaction component, researchers can rationally design and optimize these transformations for their specific synthetic targets. The protocols outlined in this guide provide a solid foundation for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to bromothiazole substrates. As the field continues to evolve with the development of more active and robust catalyst systems, the scope and utility of these reactions are expected to expand even further, enabling the synthesis of ever more complex and functional thiazole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. scite.ai [scite.ai]
- 20. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
Experimental procedure for the diazotization of aminothiazoles
Caption: Mechanism of aminothiazole diazotization.
Stability and Handling of Thiazole Diazonium Salts
Aryl diazonium salts exhibit a wide range of stabilities, largely dependent on the counter-ion and the substituents on the aromatic ring. [11] Diazonium salts with chloride or acetate counter-ions are generally unstable and are used in situ without isolation. [7] In contrast, salts with non-nucleophilic, larger counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (OTs⁻) are often significantly more stable and can sometimes be isolated. [7, 11]
Heterocyclic diazonium salts, including those derived from aminothiazoles, are often considered to be less stable than their carbocyclic aryl counterparts and are typically generated and used immediately in subsequent reactions. [12] The solid, dry forms of many diazonium salts are explosive and sensitive to shock, friction, and heat. [3, 6] Therefore, it is imperative to treat all isolated diazonium salts as potentially explosive. [4]
Critical Safety Precautions
The diazotization reaction and the handling of diazonium salts present significant safety hazards that require strict adherence to established protocols.
-
Temperature Control: The reaction is highly exothermic. Maintain the reaction temperature strictly between 0 and 5 °C to prevent uncontrolled decomposition of the diazonium salt and the formation of hazardous byproducts. [3]
-
Stoichiometry and Reagent Addition: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to side reactions and should be quenched after the reaction is complete. [3] Add the sodium nitrite solution slowly and subsurface to ensure efficient mixing and to avoid localized overheating.
-
Ventilation: Perform the reaction in a well-ventilated fume hood as toxic nitrogen oxides can be evolved. [3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves. A blast shield is highly recommended, especially when working on a larger scale.
-
Quenching: Unreacted diazonium salts and excess nitrous acid must be safely quenched before work-up and disposal. A solution of sulfamic acid or urea can be used to destroy excess nitrous acid. Unreacted diazonium salts can be quenched with reagents like hypophosphorous acid. [2]
-
Isolation: Never isolate diazonium salts unless their stability has been thoroughly established. If isolation is necessary, it should be done on a very small scale (less than 0.75 mmol), and the solid should never be scraped with a metal spatula or subjected to grinding. [2, 4]
Caption: Critical safety workflow for diazotization reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the diazotization of a generic 2-aminothiazole and its subsequent conversion to a 2-halothiazole via the Sandmeyer reaction.
Protocol 1: General Procedure for In Situ Diazotization of 2-Aminothiazole
This protocol describes the formation of a thiazole-2-diazonium chloride solution for immediate use in a subsequent reaction.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2-Aminothiazole | Substituted or unsubstituted |
| Concentrated HCl | ~37% |
| Sodium Nitrite (NaNO₂) | Analytical grade |
| Deionized Water | |
| Round-bottom flask | Appropriate size with magnetic stir bar |
| Dropping funnel | For controlled addition of NaNO₂ solution |
| Ice/salt bath | To maintain 0-5 °C |
| Thermometer | Low-temperature |
| Starch-iodide paper | For testing for excess nitrous acid |
| Sulfamic acid | For quenching |
Procedure:
-
Amine Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-aminothiazole (1.0 eq.) in a mixture of deionized water and concentrated hydrochloric acid (3.0-4.0 eq.).
-
Cooling: Cool the suspension to 0-5 °C using an ice/salt bath with vigorous stirring. Ensure the temperature is stable before proceeding.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold deionized water.
-
Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the NaNO₂ solution dropwise to the cold aminothiazole suspension over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by the disappearance of the starting amine (e.g., by TLC).
-
Nitrous Acid Test: Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂. If the test is negative, add a small amount more of the NaNO₂ solution until a positive test is achieved.
-
Quenching Excess Nitrite: Once the diazotization is complete, destroy the excess nitrous acid by adding small portions of solid sulfamic acid until the starch-iodide test is negative.
-
The resulting cold solution of the thiazole diazonium salt is now ready for immediate use in the next synthetic step. Do not allow the solution to warm up.
Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-4-phenylthiazole
This protocol details the conversion of a 2-aminothiazole diazonium salt into a 2-bromothiazole using a copper(I) bromide catalyst.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2-Amino-4-phenylthiazole | |
| Hydrobromic Acid (HBr) | ~48% |
| Sodium Nitrite (NaNO₂) | Analytical grade |
| Copper(I) Bromide (CuBr) | |
| Diethyl ether or Ethyl acetate | For extraction |
| Saturated NaHCO₃ solution | For neutralization |
| Brine | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying |
| Standard glassware | As per Protocol 1 |
| Separatory funnel | For work-up |
| Rotary evaporator | For solvent removal |
Procedure:
-
Diazotization: Prepare the diazonium salt solution of 2-amino-4-phenylthiazole (1.0 eq.) following Protocol 1 , using 48% HBr instead of HCl. This will generate the thiazole-2-diazonium bromide in situ.
-
Catalyst Preparation: In a separate flask, prepare a cold (0-5 °C) solution or suspension of copper(I) bromide (1.2-1.5 eq.) in a small amount of 48% HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 1 to the cold, stirred CuBr suspension. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from foaming excessively.
-
Completion of Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the gas evolution ceases. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion. [29]
-
Work-up and Extraction: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-bromo-4-phenylthiazole.
Conclusion
The diazotization of aminothiazoles is a powerful synthetic tool for the functionalization of this important heterocyclic core. The resulting diazonium salts are highly valuable intermediates, particularly in Sandmeyer-type reactions for the introduction of halogens. However, the inherent instability and potential hazards associated with diazonium compounds necessitate a thorough understanding of the reaction mechanism and strict adherence to safety protocols, especially concerning temperature control and the handling of the intermediates. The detailed procedures provided in this application note offer a robust framework for researchers to safely and effectively utilize this classic transformation in the fields of medicinal chemistry and drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-bromo-5-methylthiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis is typically a two-stage process: the formation of a 2-aminothiazole precursor via Hantzsch cyclization, followed by a Sandmeyer reaction to replace the amino group with bromine. This guide addresses critical questions and provides actionable solutions for both stages.
High-Level Synthesis Workflow
The overall synthetic pathway can be visualized as a two-part process, each with its own set of challenges affecting the final yield.
Caption: General two-stage synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
Part A: Synthesis of the Precursor (Methyl 2-amino-5-methylthiazole-4-carboxylate)
Question 1: My yield for the 2-amino precursor is consistently low (<50%). What are the most common reasons for this in the Hantzsch synthesis?
Low yields in this step often trace back to two main issues: the instability of the α-halo ketoester intermediate and suboptimal reaction conditions for the cyclization step.
-
Instability of the Intermediate: The traditional two-step synthesis involves first brominating methyl acetoacetate to form methyl 2-bromo-3-oxobutanoate, which is then isolated before reacting with thiourea.[1] This bromo-intermediate is a potent lachrymator and can be unstable, leading to degradation and reduced yield before it even reacts.[2]
-
Inefficient Cyclization: The subsequent reaction with thiourea requires careful pH and temperature control. If conditions are too harsh or reaction times are too long, side reactions can occur, consuming your starting materials and complicating purification.
Solution: A "one-pot" procedure is highly recommended to overcome these issues. In this approach, the bromination and cyclization occur in the same reaction vessel without isolating the unstable intermediate. This minimizes handling losses and degradation. A well-documented one-pot method involves the bromination of methyl acetoacetate with N-Bromosuccinimide (NBS) followed by the direct addition of thiourea, which can significantly improve yields to over 70%.[1]
Question 2: What are the advantages of using N-Bromosuccinimide (NBS) over liquid bromine (Br₂) for the initial halogenation?
While both reagents can achieve the desired α-bromination, NBS offers significant practical and safety advantages.
-
Safety and Handling: Liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures.[3] NBS, in contrast, is a crystalline solid that is much easier and safer to weigh and handle in a standard laboratory setting.[3]
-
Reaction Control: Reactions with NBS are often cleaner, with fewer side products compared to Br₂. The generation of bromine in situ from NBS can be more controlled, preventing over-bromination or other undesired side reactions that can occur with a stoichiometric excess of liquid bromine.
-
Workup: The byproduct of NBS, succinimide, is generally water-soluble and easily removed during aqueous workup, simplifying the purification process.
Part B: The Sandmeyer Reaction (Diazotization & Bromination)
Question 3: I'm observing significant foaming, gas evolution, and a dark, tarry reaction mixture during the Sandmeyer step. How can I improve the stability of the thiazole diazonium salt?
This is the most critical challenge in the synthesis. Heterocyclic diazonium salts, like the one derived from your 2-aminothiazole precursor, are notoriously less stable than their benzenoid counterparts.[4][5] The issues you are observing are classic signs of uncontrolled diazonium salt decomposition.
Core Causality: The electron-rich nature of the thiazole ring, combined with the presence of two heteroatoms, contributes to the instability of the diazonium intermediate. Decomposition can occur rapidly at elevated temperatures, leading to a complex mixture of byproducts instead of the desired 2-bromo product.
Solutions:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0°C and 5°C.[2] An ice-salt bath is recommended to maintain this temperature range, especially during the dropwise addition of the nitrite solution, which is an exothermic process.
-
Choice of Acid: While various acids can be used, a mixture of phosphoric acid and nitric acid or hydrobromic acid is often employed.[2] Using HBr serves a dual purpose: it acts as the acid for diazotization and as the source of bromide ions for the subsequent substitution, which can help drive the reaction toward the desired product.
-
Slow Reagent Addition: The sodium nitrite solution should be added very slowly (dropwise) below the surface of the reaction mixture to ensure localized concentration remains low and to manage the exotherm.
Question 4: What is the optimal diazotizing agent and copper source for this specific transformation?
While the classic Sandmeyer reaction uses sodium nitrite (NaNO₂) and a copper(I) salt, variations exist that can offer better yields for sensitive substrates like 2-aminothiazoles.
-
Diazotizing Agent: For laboratory scale, NaNO₂ in a strong aqueous acid (like HBr or a H₃PO₄/HNO₃ mix) is effective and economical.[2] For substrates that are sensitive to aqueous conditions or for improved solubility, an organic nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent (e.g., acetonitrile) can be used.[6]
-
Copper Source: Copper(II) bromide (CuBr₂) is often reported to give good yields for the bromination of 2-aminothiazoles and can be more convenient to handle than copper(I) bromide (CuBr), which can be susceptible to oxidation.[7] The reaction with CuBr₂ may proceed through an ionic mechanism rather than the classical radical pathway, which can sometimes reduce side reactions for this class of compounds.[7]
Table 1: Comparison of Sandmeyer Reaction Conditions
| Parameter | Condition A: Classic Aqueous | Condition B: Non-Aqueous | Typical Yield Range | Reference |
|---|---|---|---|---|
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | n-Butyl Nitrite or tert-Butyl Nitrite | [2][6] | |
| Solvent | Water / HBr / H₃PO₄ | Acetonitrile | [2][7] | |
| Temperature | 0 - 5 °C | Room Temperature to 60°C | [2][6] | |
| Copper Salt | CuBr or CuBr₂ | CuBr₂ | [6][7] |
| Reported Yield | ~85% (Optimized) | ~94% (for some derivatives) | |[2][7] |
Question 5: I've isolated my product, but NMR analysis shows a significant impurity with a peak corresponding to a hydroxyl group. What is this and how can I prevent it?
This impurity is almost certainly Methyl 2-hydroxy-5-methylthiazole-4-carboxylate . It forms when the diazonium salt intermediate reacts with water in the reaction mixture instead of the bromide ion.
Prevention Strategies:
-
Minimize Water: If using an aqueous system is unavoidable, ensure that the concentration of bromide ions is sufficiently high to outcompete water as a nucleophile. Using a high concentration of HBr (e.g., 48%) can help.
-
Use a Non-Aqueous System: Switching to a system with an organic nitrite (e.g., tert-butyl nitrite) and CuBr₂ in an anhydrous solvent like acetonitrile will largely eliminate the formation of the hydroxy byproduct.[6][7] This is often the most effective solution for preventing this specific side reaction.
-
Control Temperature: Premature decomposition of the diazonium salt can also lead to reactions with water. Maintaining the low temperature until the copper bromide is added is crucial.
Optimized Experimental Protocols
Protocol 1: One-Pot Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate
This protocol is adapted from efficient, modern procedures that maximize yield and simplify handling.[1]
-
To a stirred solution of methyl acetoacetate (1.0 equiv.) in a suitable solvent like a THF/water mixture, cool the flask to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.2 equiv.) portion-wise, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Once the bromination is complete, add thiourea (1.0 equiv.) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2-3 hours.
-
Cool the mixture to room temperature and neutralize with an aqueous base (e.g., ammonia or sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired 2-amino precursor, which is often of sufficient purity for the next step.
Protocol 2: Optimized Sandmeyer Synthesis of this compound
This protocol is based on an optimized aqueous procedure designed for high yield.[2]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv.).
-
Add 85% phosphoric acid (8.0 equiv.) and 65% nitric acid (8.0 equiv.) and stir until the solid is completely dissolved.
-
Cool the reaction vessel to 0-5°C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.3 equiv.) dropwise via the dropping funnel. Crucially, maintain the internal temperature at 0-5°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 40 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate beaker, prepare a solution of copper(II) bromide (2.5 equiv.) in water.
-
Slowly add the copper bromide solution to the cold diazonium salt solution. You will observe gas evolution (N₂).
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Pour the reaction mixture into water/ice and collect the precipitated crude product by filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., methanol or ethanol) to obtain the pure this compound.
Visualizing the Critical Sandmeyer Mechanism
The conversion of the stable 2-amino group to the 2-bromo product hinges on the formation and subsequent decomposition of the unstable diazonium salt intermediate.
Caption: Key pathways in the Sandmeyer reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate
Welcome to the dedicated technical support center for the purification of crude Methyl 2-bromo-5-methylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the common challenges encountered during the purification of this compound. Our focus is on not just how to perform these purifications, but why specific steps are taken, grounding our advice in established chemical principles.
I. Understanding the Chemistry: Common Impurities and Their Origins
Effective purification begins with a thorough understanding of the potential impurities in your crude product. The synthesis of this compound often proceeds via a Sandmeyer-type reaction, starting from Methyl 2-amino-5-methylthiazole-4-carboxylate. This synthetic route, while effective, can introduce several classes of impurities that must be addressed.
-
Unreacted Starting Material: The presence of the more polar Methyl 2-amino-5-methylthiazole-4-carboxylate is a common issue.
-
Sandmeyer Reaction Byproducts: The Sandmeyer reaction is known for generating side products. A primary concern is the formation of Methyl 2-hydroxy-5-methylthiazole-4-carboxylate through the reaction of the diazonium salt intermediate with water.[1] Additionally, residual copper salts used as catalysts are a common inorganic impurity.
-
Degradation Products: Thiazole rings can be susceptible to decomposition under harsh acidic or thermal conditions, potentially leading to a variety of smaller, more polar impurities.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific issues you may encounter during the purification process.
Issue 1: My crude product is a dark, oily residue, not a solid.
-
Probable Cause: This often indicates the presence of significant amounts of residual solvent, unreacted starting materials, or low-molecular-weight byproducts. The presence of copper salts can also contribute to a dark coloration.
-
Solution Pathway:
-
Initial Solvent Removal: Ensure that the reaction solvent has been thoroughly removed under reduced pressure. For higher boiling point solvents like DMF or DMSO, a high-vacuum pump may be necessary.
-
Aqueous Work-up: Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. Dissolve the oily residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[1]
-
Trituration: If the product is still oily after solvent removal, trituration can be an effective method to induce crystallization. Add a small amount of a non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether) and stir or sonicate the mixture. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent.
-
Issue 2: After recrystallization, the melting point of my product is broad, and the yield is low.
-
Probable Cause: A broad melting point suggests the presence of impurities. Low yield can result from using an inappropriate recrystallization solvent or cooling the solution too rapidly.
-
Solution Pathway:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For thiazole derivatives, common solvents include ethanol, methanol, isopropanol, or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/water, acetone/hexanes).[2][3] A systematic solvent screen with small amounts of your crude material is highly recommended.
-
Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize recovery.
-
"Oiling Out": If your compound separates as an oil rather than crystals upon cooling, this is known as "oiling out." This happens when the solubility of the compound in the hot solvent is exceeded before the solution cools to the point of crystallization. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Issue 3: Column chromatography is failing to separate the product from a close-running impurity.
-
Probable Cause: The impurity likely has a polarity very similar to your desired product. This is often the case with byproducts that have a similar core structure.
-
Solution Pathway:
-
Solvent System Optimization: The key to a successful separation is finding a solvent system that provides an optimal retention factor (Rf) for your product on a TLC plate (ideally between 0.2 and 0.4).[4] A common starting point for halogenated heterocycles is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or acetone.[2]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent mixture to elute the less polar components and gradually increase the polarity to elute your product and then the more polar impurities.[4]
-
Alternative Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alumina or a reverse-phase silica gel (C18).
-
Data Presentation: Recommended Solvent Systems for Chromatography
| Impurity Type | Probable Structure | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Less Polar | Byproducts of side reactions | 9:1 to 7:3 |
| Product | This compound | 8:2 to 6:4 |
| More Polar | Unreacted starting material (amino-thiazole) | 5:5 to 3:7 |
| Very Polar | Degradation products, baseline impurities | 1:1 to pure Ethyl Acetate |
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For small-scale laboratory purifications (milligrams to a few grams), column chromatography is often the most effective method for achieving high purity, as it can separate compounds with very similar properties.[4][5] For larger-scale purifications, recrystallization is often more practical and economical if a suitable solvent system can be identified.
Q2: How can I remove residual copper catalyst from my crude product?
A2: An aqueous work-up is typically sufficient to remove the majority of copper salts. Washing the organic solution of your crude product with an aqueous solution of ammonia or ammonium chloride can also help to chelate and remove residual copper ions.
Q3: My purified product is a white solid, but it turns yellow or brown over time. Why is this happening and how can I prevent it?
A3: Halogenated thiazoles can be sensitive to light and air, leading to decomposition and discoloration. It is recommended to store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). Storing at a low temperature (e.g., in a refrigerator) can also improve long-term stability.
Q4: I am seeing a byproduct with a similar mass to my product in the mass spectrum. What could it be?
A4: A common byproduct in the Sandmeyer reaction is the corresponding hydroxy-thiazole, where the bromo group is replaced by a hydroxyl group. This will have a mass that is significantly different from your product. A more likely scenario for a similar mass is an isomeric byproduct, although this is less common for this specific reaction. High-resolution mass spectrometry can help to distinguish between isomers and other byproducts.
IV. Experimental Protocols and Visualizations
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running a TLC of your crude material.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of the Purification Workflow
Caption: Decision workflow for purification method selection.
V. References
-
Sandmeyer Reaction - Wikipedia. --INVALID-LINK--
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. --INVALID-LINK--
-
How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? - FAQ - Guidechem. --INVALID-LINK--
-
Bromination and Nitration of Some Monosubstituted Thiazoles. --INVALID-LINK--
-
This compound - ChemScene. --INVALID-LINK--
-
Sandmeyer Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Column Chromatography - Organic Chemistry at CU Boulder. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. --INVALID-LINK--
-
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem. --INVALID-LINK--
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. --INVALID-LINK--
-
Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI. --INVALID-LINK--
-
2-Bromo-4-methylthiazole-5-carboxylic acid | CAS 40003-41-6 | SCBT. --INVALID-LINK--
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. --INVALID-LINK--
-
2-Amino-5-bromo-4-methylthiazole hydrochloride 133692-16-7 - Sigma-Aldrich. --INVALID-LINK--
-
Ethyl 2-bromo-5-methylthiazole-4-carboxylate - CymitQuimica. --INVALID-LINK--
-
column chromatography & purification of organic compounds - YouTube. --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-4-methylthiazole hydrochloride 133692-16-7 [sigmaaldrich.com]
Overcoming low reactivity in Suzuki coupling of bromothiazoles
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of challenging bromothiazole substrates. Thiazole moieties are crucial building blocks in medicinal chemistry, but their successful functionalization via cross-coupling is often hampered by low reactivity.[1][2] This document synthesizes field-proven insights and mechanistic principles to help you overcome these challenges.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction has stalled. I see mostly unreacted bromothiazole starting material and very low product yield. What are the most likely causes and solutions?
Probable Cause 1: Inefficient Oxidative Addition. The carbon-bromine bond on an electron-deficient thiazole ring can be difficult to activate, making the initial oxidative addition of the palladium catalyst the rate-limiting step.[3][4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
Solution:
-
Switch to a more active catalyst system. Employ a combination of a Pd(0) or Pd(II) precatalyst with an electron-rich, bulky phosphine ligand. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[5][6]
-
Increase reaction temperature. While not always ideal for sensitive substrates, increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for substrate or product decomposition.
| Catalyst System Component | Examples | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable sources that generate the active Pd(0) species in situ.[7][8] |
| Electron-Rich, Bulky Ligands | Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Excellent for activating C-Br bonds on challenging heteroaryl systems. The bulkiness promotes reductive elimination.[6] |
| Alkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Highly electron-donating character significantly accelerates oxidative addition.[7][8] | |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors that form very stable and highly active palladium complexes. Often used in PEPPSI-type precatalysts.[7][9] |
Probable Cause 2: Ineffective Base or Solvent System. The transmetalation step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][10] If the base is too weak or poorly soluble, this step will be inefficient.
Solution:
-
Use a stronger base. For difficult couplings, weaker bases like Na₂CO₃ may be insufficient. Switch to stronger, more soluble bases like K₃PO₄ or Cs₂CO₃.[11][12]
-
Optimize the solvent system. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[10] The addition of a small amount of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5][6] However, anhydrous conditions may be required for highly water-sensitive substrates, often in combination with boronate esters.
Q2: My starting materials are being consumed, but I'm seeing significant side products like debrominated thiazole or homocoupled boronic acid.
Probable Cause 1: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaryl boronic acids, can be unstable under basic reaction conditions and lose their boronic acid moiety, replacing it with a hydrogen atom.[13][14] This decomposition pathway competes with the desired transmetalation.
Solution:
-
Use a boronic ester or trifluoroborate salt. Potassium trifluoroborate salts (R-BF₃K) and boronate esters (like pinacol or MIDA esters) are significantly more stable to protodeboronation than their corresponding boronic acids.[10][15] They slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[15]
-
Use a two-phase system or a milder base. Using a biphasic solvent system (e.g., toluene/water) can sometimes sequester the boronic acid in the organic phase, limiting its exposure to the aqueous base. Using a base like KF, which is less harsh, can also help.[7]
Probable Cause 2: Dehalogenation of the Bromothiazole. The aryl-palladium intermediate can react with a hydride source in the mixture (e.g., from solvent or base) to produce a debrominated side product.[5]
Solution:
-
Ensure high-purity reagents. Use freshly distilled solvents and high-quality bases to minimize potential hydride sources.
-
Accelerate the cross-coupling. By optimizing the catalyst and ligand to favor a faster transmetalation and reductive elimination, the competing dehalogenation pathway can be minimized.
Probable Cause 3: Homocoupling of the Boronic Acid. The presence of oxygen can lead to the oxidative homocoupling of two boronic acid molecules (R-B(OH)₂ → R-R).[5]
Solution:
-
Rigorous Degassing. Before heating, thoroughly degas the reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the reaction.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues in bromothiazole Suzuki couplings.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are bromothiazoles, particularly 2-bromothiazole, so unreactive?
The low reactivity stems from a combination of electronic and steric factors. The thiazole ring is electron-deficient, which generally strengthens the C-Br bond, making it less susceptible to oxidative addition by the Pd(0) catalyst.[16] Furthermore, the nitrogen atom of the thiazole ring can coordinate to the palladium center.[3] This coordination can facilitate a palladacycle intermediate that promotes the reaction in some cases, but in others, it can act as an inhibitory ligand, deactivating the catalyst.
Q2: What is the fundamental catalytic cycle and where do problems arise with bromothiazoles?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging step.
For bromothiazoles, the Oxidative Addition step is typically the bottleneck due to the electronic nature of the C-Br bond. If this step is too slow, side reactions can occur. The Transmetalation step can also be problematic if the boronic acid is unstable (protodeboronation) or if the base is not effective enough to form the active boronate species.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling of 2-Bromothiazole with Phenylboronic Acid
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiazole, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture may be a suspension.
-
Degassing: While stirring, bubble Argon or Nitrogen gas through the reaction mixture for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenylthiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thiazole Synthesis Beyond N-Bromosuccinimide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting for the synthesis of thiazoles, with a specific focus on viable and efficient alternatives to N-bromosuccinimide (NBS). We understand the challenges encountered in the lab and aim to provide practical, field-tested insights to streamline your synthetic workflows.
Introduction: Moving Beyond Traditional Methods
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, traditionally relies on the reaction of a thioamide with an α-haloketone.[1][2] N-Bromosuccinimide (NBS) is frequently employed for the in situ generation of these α-bromoketones from a ketone precursor.[3][4] While effective, the use of NBS presents several challenges, including the handling of a corrosive and moisture-sensitive reagent, potential for over-bromination, and the generation of stoichiometric amounts of succinimide byproduct, which can complicate purification.
This guide explores robust and often greener alternatives to NBS, offering solutions to common problems and expanding the synthetic chemist's toolkit for accessing the medicinally vital thiazole scaffold.[2][5]
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to NBS for thiazole synthesis?
A: While NBS is a widely used reagent, there are several reasons to explore alternatives:
-
Safety and Handling: NBS is a lachrymator and can be corrosive. Alternative reagents can offer a safer handling profile.
-
Selectivity: Over-bromination or side reactions can occur with NBS, leading to a mixture of products and reduced yields.[3]
-
"Greener" Chemistry: Many alternative methods utilize more environmentally benign reagents and solvents, reducing hazardous waste.[6]
-
Process Efficiency: One-pot procedures that avoid the isolation of the α-haloketone intermediate can save time and resources.[4]
Q2: What are the most common and effective alternatives to NBS for the synthesis of 2-aminothiazoles?
A: Several excellent alternatives exist, with the choice often depending on the specific substrate and desired reaction conditions. The most prominent are:
-
Molecular Iodine (I₂): A mild and efficient catalyst for the condensation of ketones with thiourea.[7][8] It often allows for shorter reaction times and milder conditions.
-
Oxone®: A versatile and environmentally friendly oxidizing agent that can be used in combination with a halide source (like NaBr) to generate the α-haloketone in situ.[9][10]
-
N-Chlorosuccinimide (NCS): A suitable alternative to NBS, NCS can be used for the in situ α-chlorination of ketones, followed by cyclization with a thioamide.[11][12]
Q3: Can I synthesize thiazoles without any halogenating agent?
A: Yes, several methods bypass the need for α-halo intermediates altogether. These include:
-
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates to yield 5-aminothiazoles.[2][5][13][14]
-
Reactions with α-diazoketones: α-Diazoketones can react with thiourea in the presence of a catalyst to form 2-aminothiazoles.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between thioamides and α-haloketones, sometimes even in the absence of a catalyst.[15]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Thiazole
Possible Cause: Incomplete formation of the α-halo intermediate.
Solution:
-
For Iodine-catalyzed reactions: Ensure the complete dissolution of iodine. A catalytic amount is typically sufficient, but for sluggish reactions, a slight increase may be beneficial. Monitor the reaction by TLC to track the consumption of the starting ketone.[7]
-
For Oxone®-based methods: The ratio of Oxone® to the halide salt (e.g., NaBr) is crucial. Ensure an adequate amount of the halide source is present for efficient halogenation.[9]
-
General Tip: Verify the purity of your starting ketone. Impurities can interfere with the initial halogenation step.
Possible Cause: Poor nucleophilicity of the thioamide.
Solution:
-
Steric Hindrance: If your thioamide is sterically bulky, consider increasing the reaction temperature or switching to a higher-boiling solvent to overcome the steric barrier.
-
pH of the reaction medium: For Hantzsch-type syntheses, the reaction is often favored under neutral to slightly acidic conditions. If using a base to neutralize any acid formed, ensure it is not deactivating the thioamide.
Possible Cause: Decomposition of starting materials or product.
Solution:
-
Temperature Control: Thiazoles and their precursors can be thermally sensitive. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Problem 2: Formation of Multiple Products and Purification Challenges
Possible Cause: Over-halogenation of the ketone.
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent (NBS, NCS, I₂, etc.). Use of a slight excess is common, but a large excess can lead to di- or tri-halogenated byproducts.
-
Slow Addition: Add the halogenating agent portion-wise or as a solution over time to maintain a low concentration and favor mono-halogenation.
Possible Cause: Competing side reactions.
Solution:
-
Thioamide Dimerization: Thioamides can undergo self-condensation. Ensure the α-halo intermediate is formed efficiently and is readily available to react with the thioamide.
-
Favorskii Rearrangement: With certain α-haloketones, this rearrangement can be a competing pathway. Running the reaction at lower temperatures can sometimes suppress this side reaction.
Purification Tip: If your thiazole product is basic, it can streak on silica gel during column chromatography. To mitigate this, consider adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent or using a different stationary phase like alumina.[16]
Visualizing the Pathways: Reaction Mechanisms
Below are simplified diagrams illustrating the general mechanism of the Hantzsch thiazole synthesis and how alternative reagents fit into this pathway.
Caption: General workflow of the Hantzsch synthesis highlighting the role of various reagents in the initial halogenation step.
Caption: Simplified mechanism showing iodine's role in the formation of the α-iodoketone intermediate for thiazole synthesis.
Detailed Experimental Protocols
Protocol 1: Molecular Iodine-Catalyzed Synthesis of 2-Amino-4-arylthiazoles
This protocol is adapted from literature procedures demonstrating the utility of molecular iodine as a catalyst.[7][8]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Molecular Iodine (I₂) (0.1 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted acetophenone (1.0 eq), thiourea (1.2 eq), and ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the catalytic amount of molecular iodine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water and stir.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Oxone®-Mediated Synthesis of 2,4,5-Trisubstituted Thiazoles
This one-pot protocol utilizes Oxone® and sodium bromide for the in situ generation of the α-bromoketone.[9]
Materials:
-
Methylketone (1.0 eq)
-
Thiourea or Thioacetamide (1.1 eq)
-
Sodium Bromide (NaBr) (1.2 eq)
-
Oxone® (potassium peroxymonosulfate) (0.6 eq)
-
Acetonitrile:Water (1:1)
Procedure:
-
In a round-bottom flask, dissolve the methylketone (1.0 eq), thioamide/thiourea (1.1 eq), and sodium bromide (1.2 eq) in a 1:1 mixture of acetonitrile and water.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add Oxone® (0.6 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any unreacted oxidant.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary: Comparison of Alternative Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux[17] | Well-established, effective | Moisture sensitive, byproduct removal |
| Molecular Iodine (I₂) / Thiourea | Ethanol, 50 °C[7] | Catalytic, mild conditions, fast | Limited to iodine's reactivity profile |
| Oxone® / NaBr | Acetonitrile/Water, 0 °C to RT[9] | "Green" oxidant, one-pot | Requires careful temperature control |
| N-Chlorosuccinimide (NCS) | Varies, often similar to NBS | Good alternative to NBS | Can be less reactive than NBS |
Conclusion
The synthesis of thiazoles is a mature field, yet there is always room for process improvement and the adoption of safer, more sustainable methodologies. The alternatives to NBS presented in this guide—molecular iodine, Oxone®, and NCS—offer significant advantages in terms of reaction conditions, safety, and environmental impact. By understanding the underlying mechanisms and potential troubleshooting steps, researchers can confidently implement these modern techniques to accelerate their drug discovery and development programs.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. bepls.com [bepls.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
- 15. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing One-Pot Thiazole Synthesis
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the one-pot synthesis of thiazoles, a critical scaffold in medicinal chemistry.[1][2][3][4][5][6] Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common one-pot method for synthesizing thiazoles?
A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method.[2][7] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[7][8] This method is favored for its operational simplicity and generally high yields.[1][9]
Q2: What is the fundamental mechanism of the Hantzsch synthesis?
A2: The reaction proceeds in a multi-step fashion. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone via an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[1][8]
Q3: Are there alternative one-pot methods for thiazole synthesis?
A3: Yes, several other methods exist. The Cook-Heilbron synthesis utilizes α-aminonitriles and carbon disulfide.[10] Other approaches include multi-component reactions (MCRs) which can offer high atom economy and procedural efficiency.[11][12] Some modern variations employ catalysts like reusable nanoparticles or enzymes to promote greener and milder reaction conditions.[13][14][15][16]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My Hantzsch reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to suboptimal reaction conditions or reactant instability.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate.[17] If you are running the reaction at room temperature, a gradual increase to 40-60 °C, or even reflux, may be necessary, especially for less reactive or sterically hindered substrates.[18]
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, extend the reaction time accordingly.
-
Poor Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics. Alcohols such as ethanol and methanol are standard choices and often yield good results.[17] In some cases, an ethanol/water mixture has been shown to improve yields.[9] For microwave-assisted syntheses, polar solvents are generally preferred.[17]
-
Reactant Instability: Thioamides can be unstable, particularly in acidic media, which can lead to low yields.[2] Ensure the purity of your starting materials and consider synthesizing the thioamide fresh if it has been stored for a long period.
-
Steric Hindrance: If you are using bulky α-haloketones or thioamides, steric hindrance can significantly slow down the reaction rate.[18] In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.[18]
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A: Side product formation is often a result of competing reaction pathways or decomposition.
Potential Causes & Solutions:
-
Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. Careful control of pH is essential. The work-up procedure often involves adding the reaction mixture to a basic solution like sodium carbonate to precipitate the product; ensure this is done after the reaction is complete.[1][17]
-
Formation of Isomers: When using N-monosubstituted thioureas, the reaction medium can influence the regioselectivity. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[19][20]
-
Decomposition: Excessive heat can cause decomposition of reactants or the final product.[17] If you suspect this is happening, try running the reaction at a lower temperature for a longer duration.
-
Incomplete Reaction: Unreacted starting materials are a common impurity. As mentioned before, monitor the reaction to ensure it has gone to completion.
Issue 3: Reaction Stalling or Incomplete Conversion
Q: My reaction starts but appears to stop before all the starting material is consumed. What could be causing this?
A: Reaction stalling can be due to a variety of factors, including catalyst deactivation or changes in the reaction medium.
Potential Causes & Solutions:
-
Catalyst Poisoning (if applicable): In catalyzed reactions, particularly those using palladium for C-H activation, the sulfur atom of the thiazole ring can act as a catalyst poison.[20] This may necessitate a higher catalyst loading.[20]
-
pH Shift: The reaction may generate acidic byproducts that can alter the pH and inhibit further reaction. The use of a buffer or a slight excess of a non-nucleophilic base can sometimes mitigate this.
-
Precipitation of an Intermediate: An intermediate may precipitate out of the solution, effectively halting the reaction. If this occurs, consider switching to a solvent in which all species are more soluble.
Optimizing Reaction Conditions: A Tabular Guide
The following table summarizes key parameters and their effects on the outcome of a one-pot thiazole synthesis, based on literature findings.
| Parameter | Common Range/Options | Effect on Reaction | Troubleshooting Tips |
| Temperature | Room Temp. to Reflux | Higher temperatures increase reaction rate but may also lead to byproduct formation.[17] | Start with gentle heating (40-60 °C) and increase if the reaction is sluggish.[17] |
| Solvent | Ethanol, Methanol, Ethanol/Water | Affects solubility and reaction rate. Polar solvents are generally effective.[17] | Ethanol is a good starting point. An ethanol/water mixture can sometimes improve yields.[9][14][16] |
| Catalyst | Often none required | Can increase reaction rate and yield, especially in multi-component reactions.[9] | For standard Hantzsch, a catalyst is often unnecessary. For MCRs, consider silica-supported acids.[9][15] |
| Reactant Ratio | 1:1 to 1:1.5 (α-haloketone:thioamide) | A slight excess of the thioamide can help drive the reaction to completion.[1] | Start with a 1:1.2 ratio and adjust as needed based on TLC monitoring. |
| Reaction Time | 30 min to several hours | Highly dependent on substrates and temperature. | Monitor by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating. |
Experimental Protocols
General Workflow for Troubleshooting One-Pot Thiazole Synthesis
The following diagram illustrates a logical workflow for addressing common issues in thiazole synthesis.
Caption: A troubleshooting workflow for one-pot thiazole synthesis.
Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).[1]
-
Add methanol as the solvent and a magnetic stir bar.[1]
-
Heat the mixture with stirring. A temperature of around 60-65 °C is often sufficient.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir.[1]
-
The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with water to remove any inorganic salts.[1]
-
Allow the solid to air dry. The crude product is often pure enough for characterization.[1]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the pervasive challenge of dehalogenation in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the mechanistic principles that govern this common side reaction, empowering you to optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy
This section addresses the fundamental concepts of dehalogenation, providing a solid foundation for the troubleshooting guides that follow.
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation, often observed as hydrodehalogenation, is a significant undesired side reaction where the halogen atom (I, Br, Cl) of an aryl or vinyl halide is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced byproduct, diminishing the yield of the desired cross-coupled product and introducing purification challenges.[1][3]
Q2: What is the primary mechanism driving dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This Pd-H intermediate can arise from several sources, including the oxidative addition of the palladium complex to solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1][3][4] Once formed, the aryl group and the hydride ligand can undergo reductive elimination, releasing the dehalogenated arene and regenerating the Pd(0) catalyst, which can re-enter the undesired cycle.[3][4]
References
Technical Support Center: Troubleshooting Low Yields in Traditional Thiazole Synthesis
Welcome to the technical support center for traditional thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with classical methods for constructing the thiazole ring. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern the success of these reactions. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the common pitfalls associated with the Hantzsch, Cook-Heilbron, and Gabriel thiazole syntheses.
Section 1: Hantzsch Thiazole Synthesis - Troubleshooting & FAQs
The Hantzsch synthesis, the condensation of an α-haloketone with a thioamide-containing species, is the most widely used method for thiazole ring formation.[1] While robust, it is not without its challenges that can lead to frustratingly low yields.
FAQ 1: My Hantzsch reaction yield is very low. What are the most common culprits?
Low yields in a Hantzsch synthesis can typically be traced back to one of three areas: the quality of your starting materials, suboptimal reaction conditions, or issues with product isolation.
-
Starting Material Integrity:
-
α-Haloketone Instability: These reagents are often lachrymatory and can be unstable. They are susceptible to hydrolysis, especially in the presence of moisture, and can undergo self-condensation or decomposition upon prolonged storage. It is crucial to use freshly prepared or purified α-haloketones for best results.
-
Thioamide Decomposition: Thioamides are generally less stable than their amide counterparts and can hydrolyze, particularly under harsh acidic or basic conditions, back to the corresponding amide.[2] If your thioamide has been stored for a long time, its purity should be verified before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Hantzsch reactions proceed at room temperature, some substrates require heating to overcome activation barriers. Gentle heating (40-60 °C) is a good starting point. However, excessive heat can promote side reactions and decomposition of starting materials or the product.
-
Solvent Choice: The polarity of the solvent plays a significant role. Alcohols such as ethanol and methanol are standard choices and generally provide good results.[3] In some instances, an ethanol/water mixture has been shown to improve yields.[4]
-
Stoichiometry: Ensure the correct stoichiometry is being used. An excess of the thioamide component is sometimes employed to drive the reaction to completion, but this can complicate purification.
-
-
Inefficient Work-up and Purification:
-
Product Precipitation: 2-Aminothiazoles are often basic and can be precipitated from the reaction mixture by neutralization with an aqueous base like sodium carbonate or sodium hydroxide.[5] Incomplete neutralization will result in product loss.
-
Product Solubility: If your thiazole derivative is more soluble, it may not precipitate. In such cases, extraction with a suitable organic solvent is necessary.
-
FAQ 2: I'm observing a side product that is isomeric to my desired 2-aminothiazole. What could it be and how can I avoid it?
A common issue when using N-substituted thioureas is the formation of a regioisomeric side product, a 3-substituted 2-imino-2,3-dihydrothiazole, particularly when the reaction is conducted under acidic conditions.[4][6]
-
The Cause - A Shift in Regioselectivity: In a neutral medium, the reaction between an α-haloketone and an N-substituted thiourea almost exclusively yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to a competing cyclization pathway that forms the 2-imino isomer.[6] The proportion of this imino isomer increases with acid concentration.[6]
-
How to Avoid It:
-
Control the pH: If the 2-amino isomer is your desired product, avoid acidic conditions. Running the reaction in a neutral solvent like ethanol or acetone is recommended. If an acid catalyst is necessary for other reasons, its concentration should be minimized.
-
Optimize Temperature: The formation of the 2-imino isomer has been shown to be temperature-dependent, with maximal formation at around 80°C in some systems.[6] Running the reaction at a lower temperature may favor the formation of the desired 2-amino product.
-
FAQ 3: My α-haloketone seems to be decomposing. How can I handle and store it properly?
α-Haloketones are reactive bifunctional compounds and their stability is a critical factor for a successful Hantzsch synthesis.[7]
-
Handling: Due to their lachrymatory nature, always handle α-haloketones in a well-ventilated fume hood with appropriate personal protective equipment.
-
Storage: Store α-haloketones in a cool, dark, and dry environment. They are sensitive to light and moisture. Storing under an inert atmosphere (nitrogen or argon) can prolong their shelf life.
-
Purification: If you suspect your α-haloketone has degraded, it can often be purified by recrystallization or distillation. However, be cautious during distillation as some α-haloketones can be thermally unstable.
FAQ 4: My thioamide starting material is old. Could this be the problem?
Yes, the stability of the thioamide is a crucial factor. Thioamides are susceptible to hydrolysis, especially in the presence of acid or base, which can convert them to the corresponding and unreactive amides. They can also undergo thermal decomposition.[2]
-
Verification of Purity: Before use, especially with older batches, it is advisable to check the purity of the thioamide by techniques such as NMR spectroscopy or by measuring its melting point.
-
Proper Storage: Thioamides should be stored in a cool, dry place, away from acidic or basic vapors.
FAQ 5: How can I optimize the reaction conditions for a new substrate?
When working with a new α-haloketone or thioamide, a systematic approach to optimization is recommended.
-
Solvent Screening: Start with a standard solvent like ethanol. If the yield is low, consider other polar solvents like methanol, or a mixed solvent system like ethanol/water.
-
Temperature Adjustment: Begin the reaction at room temperature. If the reaction is slow or does not proceed, gradually increase the temperature in increments (e.g., to 40°C, then 60°C) while monitoring the reaction by TLC.
-
Catalyst Screening: While often not required, if the reaction is sluggish, a mild acid or base catalyst can be trialed in catalytic amounts. For multicomponent versions of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have proven effective.[4]
FAQ 6: I'm having trouble purifying my thiazole product. What are some effective methods?
Purification can be challenging due to the presence of unreacted starting materials, side products, and the polar nature of many thiazole derivatives.
-
Recrystallization: This is often the most effective method for purifying solid thiazole products. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water.
-
Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.
-
Acid-Base Extraction: For 2-aminothiazoles, their basic nature can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure 2-aminothiazole, which can be collected by filtration or extracted with an organic solvent.
-
Specialized Precipitation: For 2-aminothiazole itself, a specific method involves treating an aqueous solution of the crude product with sulfur dioxide. This forms a relatively insoluble bisulfite adduct that precipitates and can be isolated. The pure 2-aminothiazole is then regenerated from this adduct.[8]
Section 2: Cook-Heilbron & Gabriel Syntheses - Troubleshooting & FAQs
While less common than the Hantzsch synthesis, the Cook-Heilbron and Gabriel methods are important for accessing specific substitution patterns on the thiazole ring.
FAQ 7: My Cook-Heilbron synthesis of a 5-aminothiazole is not working. What should I check?
The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates.[9][10] Low yields can often be attributed to the stability of the α-aminonitrile and the reaction conditions.
-
α-Aminonitrile Stability: α-Aminonitriles can be unstable and may decompose, especially if they are not handled correctly. They can be susceptible to hydrolysis. It is best to use freshly prepared or purified α-aminonitriles.
-
Reaction Conditions: This reaction is typically carried out under mild conditions.[9] Ensure that the temperature is controlled, as excessive heat can lead to side reactions. The choice of base, if one is used, is also critical and should be non-nucleophilic to avoid reacting with the carbon disulfide or isothiocyanate.
-
Side Reactions: α-Aminonitriles can potentially undergo side reactions such as self-condensation or elimination, especially under basic conditions.
FAQ 8: The Gabriel synthesis using phosphorus pentasulfide (P₄S₁₀) is giving a complex mixture. What are the common pitfalls?
The Gabriel synthesis of thiazoles typically involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[11][12] The harsh conditions and the nature of P₄S₁₀ can lead to difficulties.
-
Harsh Reaction Conditions: These reactions often require high temperatures, which can lead to thermal decomposition of the starting materials and the product, resulting in tar formation.
-
Purity of P₄S₁₀: The quality of phosphorus pentasulfide can vary. Old or impure P₄S₁₀ can lead to inconsistent results and the formation of numerous byproducts.
-
Work-up Procedure: The work-up of reactions involving P₄S₁₀ can be challenging due to the formation of phosphoric acid byproducts. Careful quenching of the reaction mixture is required.
FAQ 9: Are there safer or more efficient alternatives to P₄S₁₀ for the Gabriel synthesis?
Yes, the use of P₄S₁₀ can be problematic due to its reactivity and the harsh conditions required. Several alternative thionating reagents have been developed.
-
Lawesson's Reagent: This is a milder and more soluble thionating agent that can often be used under less harsh conditions than P₄S₁₀.[13] However, it can also lead to side products, and its decomposition at high temperatures can be a limitation.[14]
-
P₂S₅-Pyridine Complex: This complex can offer better yields and cleaner reactions compared to P₄S₁₀ alone.[15]
-
Other Thionating Agents: A variety of other reagents, such as those based on combinations of P₄S₁₀ with other compounds like hexamethyldisiloxane (HMDO), have been developed to improve thionation reactions.[15]
Section 3: Experimental Protocols & Data
Optimized Protocol for Hantzsch Synthesis of a 2-Aminothiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of α-haloketone).
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium carbonate (5-10% w/v).
-
Product Isolation: Stir the resulting suspension for 15-30 minutes. Collect the precipitated product by vacuum filtration. Wash the solid with cold water and then with a small amount of a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent.
Protocol for Recrystallization of a Substituted Thiazole
-
Solvent Selection: Choose a solvent or solvent pair in which the thiazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude thiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 90 | --INVALID-LINK-- |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | --INVALID-LINK-- |
| Chloroacetone | N-Phenylthiourea | Acetone | Reflux | - | 95 | --INVALID-LINK-- |
| Chloroacetone | N-Phenylthiourea | 10M HCl-EtOH (1:2) | 80 | 0.33 | 73 (imino isomer) | --INVALID-LINK-- |
Table 2: Common Solvents for Recrystallization of Thiazoles
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A good general-purpose solvent for many thiazole derivatives. |
| Methanol | Polar Protic | Similar to ethanol, but can sometimes offer different solubility profiles. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile solvent pair for controlling polarity and inducing crystallization. |
| Acetone/Water | Polar Aprotic/Polar Protic | Useful for more polar thiazoles. |
| Toluene | Non-polar | Can be effective for less polar, aromatic thiazole derivatives. |
Section 4: Mechanistic Insights & Visual Guides
A deeper understanding of the reaction mechanisms and potential side reactions is key to effective troubleshooting.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
Managing unstable intermediates in thiazole synthesis
A Guide to Managing Unstable Intermediates
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic moiety. Thiazole rings are foundational components in numerous pharmaceuticals, but their synthesis, particularly via the classic Hantzsch reaction, is often plagued by unstable intermediates that can lead to low yields and complex product mixtures.
As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of reaction mechanisms and the ability to troubleshoot effectively. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve common experimental challenges.
Understanding the Core Challenge: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental methods for constructing a thiazole ring. It involves the condensation of an α-halocarbonyl compound with a thioamide-containing species (like thioamides, thioureas, or thiosemicarbazides).[1][2][3] While robust, the reaction proceeds through intermediates that are often transient and prone to side reactions.
The generally accepted mechanism involves three key stages:
-
S-Alkylation: A nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl. This forms an imino thioether intermediate.[1][4]
-
Cyclization: An intramolecular nucleophilic attack from the nitrogen atom onto the carbonyl carbon. This forms a five-membered ring, a hydroxythiazoline intermediate.[1]
-
Dehydration: The elimination of a water molecule from the hydroxythiazoline to yield the final aromatic thiazole ring.[4]
The primary challenges in managing this synthesis arise from the stability and reactivity of the imino thioether and hydroxythiazoline intermediates.
Caption: The Hantzsch thiazole synthesis mechanism, highlighting the key unstable intermediates.
Troubleshooting Guide
This section addresses specific problems encountered during thiazole synthesis experiments.
Q: My Hantzsch reaction has a very low or no yield. What are the most likely causes and how can I fix it?
A: This is the most common issue and can stem from several factors related to the stability of intermediates and the reactivity of your starting materials.
-
Cause 1: Poor Nucleophilicity of the Thioamide. If the thioamide is sterically hindered or electronically poor, the initial S-alkylation step will be slow or may not proceed at all.[5]
-
Solution: Increase the nucleophilicity by adding a non-nucleophilic base to deprotonate the thioamide. However, use caution as strong bases can promote side reactions of the α-haloketone. Alternatively, increasing the reaction temperature can provide the necessary activation energy for hindered substrates.[5]
-
-
Cause 2: Instability of the α-Haloketone. α-Haloketones can be unstable and prone to self-condensation or decomposition, especially in the presence of base or heat.
-
Solution: Use freshly prepared or purified α-haloketone. Consider a one-pot reaction where the α-haloketone is generated in situ and immediately consumed.[6] It is also best practice to add the thioamide to the reaction vessel first, followed by the dropwise addition of the α-haloketone solution to ensure the ketone is consumed as it is added.
-
-
Cause 3: Reversibility of the Cyclization Step. The formation of the hydroxythiazoline intermediate can be reversible. If the subsequent dehydration step is slow, the intermediate may revert to the starting materials or be consumed by side reactions.
-
Solution: Promote the dehydration step. This is often the rate-limiting step. Ensure the reaction is sufficiently heated (refluxing in ethanol is common). For stubborn reactions, a catalytic amount of a strong acid (like TfOH) can facilitate both cyclization and dehydration.[7] In some cases, using a Dean-Stark apparatus to remove water can drive the equilibrium toward the product.
-
-
Cause 4: Steric Hindrance. If both the thioamide and the α-haloketone have bulky substituents, both the initial S-alkylation and the cyclization can be severely impeded.[5]
-
Solution: More forcing conditions are required. Increase the reaction temperature significantly and prolong the reaction time.[5] Monitor the reaction carefully by TLC or LC-MS to track product formation versus decomposition. Consider microwave-assisted synthesis, which can often overcome high activation barriers in shorter timeframes.[1]
-
Caption: A logical workflow for troubleshooting low yields in Hantzsch thiazole synthesis.
Q: My reaction produces a complex mixture of spots on TLC. How can I minimize side product formation?
A: Side product formation is a clear sign that one or more intermediates are being diverted into non-productive pathways.
-
Cause 1: Dimerization of Thioamide. Some thioamides can dimerize, especially under heating or in the presence of certain catalysts.
-
Solution: Maintain a controlled temperature. Ensure the α-haloketone is present to trap the thioamide before it can dimerize.
-
-
Cause 2: Competing Enamine Formation. The nitrogen of the thioamide can, in some cases, act as a nucleophile before the sulfur, leading to undesired enamine intermediates.
-
Solution: This is less common due to the higher nucleophilicity of sulfur (Pearson's HSAB principle), but can be influenced by solvent. Protic solvents like ethanol tend to solvate the sulfur atom, slightly favoring S-alkylation.
-
-
Cause 3: Favorskii Rearrangement of α-Haloketone. In the presence of a strong base, α-haloketones with an α'-proton can undergo Favorskii rearrangement, consuming the starting material.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or No Yield | Poor thioamide nucleophilicity; Unstable α-haloketone; Reversible cyclization; Steric hindrance. | Add mild base (e.g., Et₃N); Use fresh reagents; Increase temperature; Prolong reaction time; Consider microwave synthesis.[1][5] |
| Multiple Side Products | Dimerization of reactants; Competing reaction pathways (e.g., Favorskii rearrangement). | Control temperature; Optimize order of reagent addition; Use mild, non-nucleophilic bases.[8] |
| Reaction Stalls | Slow dehydration of hydroxythiazoline intermediate. | Add catalytic acid (e.g., TfOH); Increase reaction temperature; Remove water using a Dean-Stark trap.[7] |
| Product Decomposition | Product is unstable to prolonged heat or acidic/basic conditions. | Monitor reaction closely and stop once starting material is consumed; Purify promptly; Ensure workup neutralizes any acid/base. |
Table 1: Summary of common troubleshooting scenarios in Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q: How does solvent choice affect the stability of intermediates?
A: Solvent choice is critical. It influences reactant solubility, reaction rate, and the stability of charged intermediates.[8][9]
-
Protic Solvents (e.g., Ethanol, Methanol): These are most common. They are excellent at solvating the starting materials and the ionic intermediates. Ethanol is often preferred as it allows for higher reflux temperatures, which helps drive the final dehydration step.
-
Aprotic Polar Solvents (e.g., DMF, THF): These can accelerate Sₙ2 reactions (the initial S-alkylation step). DMF, in particular, can be very effective but may require more careful temperature control to prevent side reactions.[8][9]
-
Solvent-Free Conditions: For some substrates, solvent-free reactions under heating or microwave irradiation can be extremely fast and high-yielding, minimizing solvent-related side reactions and simplifying workup.[10]
| Solvent | Type | Typical Temperature | Key Considerations |
| Ethanol | Protic | Reflux (~78 °C) | Good general-purpose solvent, promotes dehydration at reflux. |
| Methanol | Protic | Reflux (~65 °C) | Lower boiling point may be insufficient for difficult dehydrations. |
| DMF | Aprotic Polar | 50-130 °C | Can accelerate the initial S-alkylation but may promote side reactions at high temperatures.[1][8] |
| THF | Aprotic Polar | Reflux (~66 °C) | Good for reactions requiring careful temperature control.[8] |
| None | Solvent-Free | Varies (Heat/MW) | Can be very efficient, eco-friendly, and simplify purification.[10] |
Table 2: Influence of common solvents on Hantzsch synthesis.
Q: Can the hydroxythiazoline intermediate be isolated?
A: Yes, in some cases. The stability of the hydroxythiazoline intermediate is highly dependent on the substituents on the ring. Electron-withdrawing groups can stabilize it, making it more readily isolable.[1] Isolation is not typically the goal for synthesis of the final thiazole, but it can be a useful mechanistic study. If your reaction stalls and you suspect this intermediate has formed, careful workup at low temperatures may allow for its characterization by NMR or MS.
Q: Are there alternative synthetic routes that avoid these specific unstable intermediates?
A: Absolutely. If the Hantzsch synthesis proves intractable for your specific substrates, several other methods can be employed.
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. It is particularly useful for synthesizing 5-aminothiazoles.[3]
-
Copper-Catalyzed Cyclizations: Modern methods often use metal catalysts to achieve thiazole synthesis under milder conditions, sometimes from different starting materials like oximes and potassium thiocyanate, which proceed through different mechanistic pathways.[1][10]
-
From Thioamides and α-Diazoketones: This approach, often catalyzed by a strong Brønsted acid like TfOH, proceeds through a key 2-oxo-2-phenylethyl trifluoromethanesulfonate intermediate, avoiding the direct use of α-haloketones.[7]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (10 mmol, 1.25 eq).
-
Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the thiourea is mostly dissolved.
-
Addition of α-Haloketone: In a separate vial, dissolve 2-bromoacetophenone (8 mmol, 1.0 eq) in 5 mL of absolute ethanol. Add this solution dropwise to the stirring thiourea mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate of the product hydrobromide salt should form.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 50 mL of cold water. Add a 10% aqueous sodium carbonate solution dropwise while stirring until the mixture is basic (pH ~8-9) to neutralize the HBr and precipitate the free base of the product.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL).
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator to obtain the crude 2-amino-4-phenylthiazole. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your starting material (SM) and reaction mixture (RM).
-
Spot the Plate: Using a capillary tube, spot a small amount of a dilute solution of your α-haloketone on the SM mark. Spot a small amount of your reaction mixture on the RM mark.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 1:1 Ethyl Acetate:Hexane). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. Calculate the Rf values to track components.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-bromo-5-methylthiazole-4-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of Methyl 2-bromo-5-methylthiazole-4-carboxylate. As a critical building block in pharmaceutical research, particularly for creating novel heterocyclic compounds, a robust and scalable synthesis is paramount.[1][2][3] This document addresses common challenges through a practical, question-and-answer-based troubleshooting section and detailed FAQs, grounded in established chemical principles and field experience.
Section 1: Synthesis Overview and Core Principles
The most reliable and widely adopted route for synthesizing this compound is a two-stage process. Understanding the causality behind each stage is critical for successful scale-up.
-
Stage 1: Hantzsch Thiazole Synthesis. This initial step involves the formation of the key intermediate, Methyl 2-amino-5-methylthiazole-4-carboxylate . This is typically achieved through the cyclization of a β-ketoester (methyl acetoacetate) with thiourea in the presence of a halogenating agent like N-bromosuccinimide (NBS).[4][5] One-pot procedures are often favored to avoid the isolation of unstable intermediates, thereby simplifying operations and improving overall yield.[1]
-
Stage 2: Sandmeyer Reaction. The 2-amino group of the thiazole intermediate is converted into the target 2-bromo functionality. This classic transformation proceeds via two critical steps:
-
Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[6][7]
-
Halogen Substitution: The unstable diazonium salt is then displaced by a bromide ion, a reaction catalyzed by a copper(I) salt (CuBr). This is an example of a radical-nucleophilic aromatic substitution (SRNAr).[8][9]
-
The primary challenge in scaling this synthesis lies in the management of the thermally unstable thiazole diazonium salt intermediate.[10][11] Improper temperature control is the most frequent cause of reaction failure.[12][13]
Section 2: Detailed Scale-Up Protocol
This protocol provides a robust baseline for laboratory-scale synthesis (50-100g) with considerations for further scale-up.
Part A: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate (Intermediate)
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add methyl acetoacetate (1.0 equiv.), thiourea (1.0 equiv.), and a suitable solvent system such as aqueous tetrahydrofuran (THF).[4][5] Begin aggressive stirring.
-
Cooling: Chill the reactor contents to 0-5 °C using a circulating chiller.
-
Bromination: Dissolve N-bromosuccinimide (NBS) (1.2 equiv.) in the reaction solvent and add it dropwise to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Process Insight: This initial bromination of the ketoester is exothermic. A slow, controlled addition is crucial on scale to prevent runaway reactions and the formation of impurities.
-
-
Cyclization: After the NBS addition is complete, allow the mixture to stir at room temperature for 2 hours. Then, heat the reaction to a gentle reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[4]
-
Work-up & Isolation: Cool the mixture to room temperature. Adjust the pH to ~8-9 with aqueous ammonia or sodium carbonate to precipitate the product. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum at 40-50 °C. The product is often of sufficient purity to proceed to the next step without further purification.[1]
Part B: Sandmeyer Reaction to this compound (Final Product)
-
Diazotization Setup: In a separate, clean, and dry jacketed reactor, charge 85% phosphoric acid (8.0 equiv.) and 65% nitric acid (8.0 equiv.).[1] Cool the acid mixture to 0 °C.
-
Amine Addition: Add the Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv.) from Part A portion-wise, maintaining the internal temperature between 0-5 °C. Stir until a clear solution is obtained.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.3 equiv.) in water. Add this solution dropwise to the reactor, ensuring the addition occurs below the surface of the acid mixture. Crucially, maintain the temperature strictly between 0-5 °C throughout the addition. [1][12]
-
Process Insight: Sub-surface addition prevents the localized buildup of nitrous acid and the release of toxic nitrogen oxide gases. The low temperature is non-negotiable as it prevents the premature decomposition of the diazonium salt.[13]
-
-
Diazotization Completion: Stir the mixture for an additional 30-40 minutes at 0-5 °C. To confirm completion, a sample can be tested with starch-iodide paper; the presence of excess nitrous acid will turn the paper blue.[12]
-
Copper-Mediated Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) (2.5 equiv.) in water or aqueous HBr.[1] Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from step 4 to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the effervescence and maintain the reaction temperature below 10 °C.
-
Reaction Completion & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours). Quench the reaction by adding water. The product will precipitate as a solid.
-
Purification: Filter the crude product and wash with water. Recrystallization from a suitable solvent like methanol or ethanol is typically sufficient to yield a high-purity product.[1]
Section 3: Troubleshooting Guide
| Question / Problem | Potential Cause(s) | Recommended Solution(s) |
| Q1: My Sandmeyer reaction yield is very low, and the starting 2-aminothiazole is recovered. | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Premature Quenching: The diazonium salt was destroyed before it could react with the copper bromide. | 1. Ensure the correct stoichiometry of sodium nitrite (1.1-1.3 equiv.) is used. Before proceeding, confirm an excess of nitrous acid using starch-iodide paper.[12] 2. Increase the stirring time after nitrite addition to 40-60 minutes at 0-5 °C. |
| Q2: The reaction mixture turned into a dark, black, or tar-like substance during the Sandmeyer step. | Decomposition of the Diazonium Salt: This is the most common failure mode. 1. Temperature Excursion: The temperature rose above the critical 5-10 °C range.[13] 2. Slow Addition to Copper Salt: The diazonium salt was left to stand for too long before being added to the CuBr solution. | 1. Strict Temperature Control: Improve cooling efficiency. Ensure the nitrite solution is pre-chilled and added slowly. On a larger scale, jacketed reactors with automated temperature control are essential. 2. Process Timing: The diazonium salt should be used immediately upon its formation. Prepare the CuBr solution in advance and add the freshly prepared diazonium salt to it without delay. |
| Q3: I'm observing a significant byproduct that I suspect is a phenol. | Hydrolysis of the Diazonium Salt: The diazonium group reacted with water instead of the bromide. This is also caused by elevated temperatures. | Follow the same corrective actions as for Q2. Ensure the reaction is run under sufficiently acidic conditions, which can help suppress this side reaction. |
| Q4: The nitrogen gas evolution is uncontrollably rapid upon adding the diazonium salt to the copper solution. | 1. Poor Temperature Control: The copper solution was not adequately pre-cooled. 2. Addition Rate Too Fast: The diazonium salt was added too quickly, leading to a rapid, localized exotherm that accelerates the decomposition. | 1. Ensure both the diazonium salt solution and the CuBr solution are fully chilled to 0-5 °C before mixing. 2. Reduce the addition rate significantly. For larger scales, use a programmable pump for a slow, constant addition rate. |
Section 4: Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding Sandmeyer reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to the 1H and 13C NMR Spectroscopic Analysis of Methyl 2-bromo-5-methylthiazole-4-carboxylate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing profound insights into molecular architecture. This guide offers an in-depth analysis of Methyl 2-bromo-5-methylthiazole-4-carboxylate, a substituted thiazole with potential applications in medicinal chemistry.
In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will take a practical and educational approach. We will first predict the 1H and 13C NMR spectra based on established principles of substituent effects on the thiazole ring. Subsequently, we will perform a comparative analysis with the experimentally determined NMR data of a closely related analog, Methyl 2-amino-5-methylthiazole-4-carboxylate. This comparative methodology not only allows for a robust structural hypothesis for the target molecule but also provides a deeper understanding of how different functional groups influence the electronic environment of the thiazole core.
The Structural Landscape: Predicting the NMR Spectra of this compound
The structure of this compound, with the standard numbering for the thiazole ring, is presented below.
Caption: Molecular structure of this compound with atom numbering.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this molecule is anticipated to be relatively simple, with two distinct singlet signals corresponding to the two methyl groups.
-
C5-CH3: The methyl group attached to the thiazole ring at the C5 position is expected to resonate in the range of δ 2.5-2.8 ppm . Its chemical shift is influenced by the aromatic character of the thiazole ring.
-
O-CH3: The methyl group of the ester functionality is typically found further downfield due to the deshielding effect of the adjacent oxygen atom. A predicted chemical shift in the range of δ 3.8-4.0 ppm is reasonable.
Both signals are expected to be singlets as there are no adjacent protons to cause spin-spin coupling.
Predicted 13C NMR Spectrum
The 13C NMR spectrum will provide more detailed information about the carbon skeleton. The predicted chemical shifts are as follows:
-
C2: This carbon is directly attached to a bromine atom and is part of the C=N bond of the thiazole ring. It is expected to be significantly deshielded, with a predicted chemical shift around δ 145-150 ppm .
-
C4: This carbon is substituted with the electron-withdrawing methyl carboxylate group. It is also part of a double bond within the ring. Its resonance is predicted to be in the region of δ 140-145 ppm .
-
C5: Attached to a methyl group, this carbon's chemical shift is anticipated to be around δ 130-135 ppm .
-
C=O (Ester): The carbonyl carbon of the ester group is expected to have a chemical shift in the typical range for esters, around δ 160-165 ppm .
-
O-CH3 (Ester): The methyl carbon of the ester will likely appear at δ 52-55 ppm .
-
C5-CH3: The methyl group attached to the thiazole ring should have a chemical shift in the range of δ 15-20 ppm .
Comparative Analysis: The Influence of the C2-Substituent
To refine our understanding and predictions, we will now compare the expected NMR data for our target molecule with the known experimental data for Methyl 2-amino-5-methylthiazole-4-carboxylate . This analog differs only by the substituent at the C2 position (amino group instead of bromine).
| Assignment | This compound (Predicted) | Methyl 2-amino-5-methylthiazole-4-carboxylate (Experimental) [1] | Analysis of Substituent Effect |
| 1H NMR (δ, ppm) | |||
| C5-CH3 | ~2.6 | 2.49 | The bromine atom is more electron-withdrawing than the amino group, leading to a slight downfield shift of the C5-methyl protons. |
| O-CH3 | ~3.9 | 3.70 | The electronic effect of the C2 substituent has a smaller impact on the distant ester methyl group. |
| NH2 | - | 6.97 | Present only in the amino analog. |
| 13C NMR (δ, ppm) | |||
| C2 | ~147 | 167.5 | The amino group is a strong electron-donating group, which significantly deshields the C2 carbon. In contrast, bromine's effect is less pronounced. |
| C4 | ~142 | 137.1 | The electron-donating amino group at C2 increases electron density at C4, causing an upfield shift compared to the bromo-substituted compound. |
| C5 | ~132 | 135.2 | The substituent at C2 has a noticeable but less direct effect on the chemical shift of C5. |
| C=O | ~162 | 164.3 | Minimal effect from the C2 substituent on the distant carbonyl carbon. |
| O-CH3 | ~53 | 52.1 | Minimal effect from the C2 substituent. |
| C5-CH3 | ~17 | 12.7 | The more electron-withdrawing nature of the bromine at C2 leads to a downfield shift of the C5-methyl carbon compared to the amino analog. |
This comparative analysis highlights the significant influence of the substituent at the 2-position of the thiazole ring on the chemical shifts of the ring atoms and the attached methyl group. The electron-donating amino group generally causes a greater polarization of the ring compared to the bromine atom.
Experimental Protocol for NMR Analysis
For researchers synthesizing this or similar compounds, the following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.
-
Acquisition Time (AQ): 2-3 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shifts.
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans is required, typically ranging from 1024 to 4096 scans.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-1.5 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is standard for 13C NMR.
Caption: A generalized workflow for the structural elucidation of a novel compound using predictive and comparative NMR analysis.
Conclusion
This guide demonstrates a robust methodology for the NMR analysis of this compound. By combining theoretical prediction with a comparative analysis against a known structural analog, a confident assignment of the 1H and 13C NMR spectra can be achieved. This approach not only facilitates the structural verification of the target molecule but also deepens the understanding of substituent effects in the important class of thiazole-containing compounds. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality NMR data for their synthesized molecules.
References
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Thiazoles
This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of brominated thiazoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Significance of Brominated Thiazoles
Brominated thiazoles are a critical structural motif in medicinal chemistry and materials science. Their presence in natural products and synthetic compounds often imparts significant biological activity, making them key targets in drug discovery. Accurate structural characterization is paramount, and mass spectrometry (MS) stands as the definitive tool for this purpose. This guide will dissect the fragmentation behavior of these molecules under different ionization regimes, providing a framework for logical and efficient structural analysis.
The Unmistakable Signature: Bromine's Isotopic Pattern
The most immediate and telling feature of a brominated compound in a mass spectrum is its unique isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1] This 1:1 ratio results in a characteristic pair of peaks for any bromine-containing ion: the 'M' peak corresponding to the ⁷⁹Br isotope, and an 'M+2' peak of almost identical intensity for the ⁸¹Br isotope.[2] This pattern is a foundational diagnostic tool, instantly confirming the presence of bromine.
Table 1: Isotopic Peak Patterns for Brominated Compounds
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
This distinctive pattern allows for rapid identification and serves as a crucial constraint when interpreting fragmentation data.[3]
A Tale of Two Techniques: Comparing Ionization Methods
The choice of ionization technique fundamentally dictates the type of information obtained. For brominated thiazoles, the primary methods are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection is not arbitrary; it is a strategic decision based on the analytical question at hand.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), causing significant and reproducible fragmentation.[4][5] This is highly advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. However, the high energy often leads to the complete absence of the molecular ion peak, which can complicate molecular weight determination.[5][6]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[6] This makes it ideal for unequivocally determining the molecular weight. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[7][8]
Table 2: Comparison of EI and ESI for Brominated Thiazole Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Soft ionization in solution, forming charged droplets |
| Typical Ion | Radical Cation (M•⁺) | Protonated Molecule ([M+H]⁺) |
| Molecular Ion | Often weak or absent | Strong and easily identifiable |
| Fragmentation | Extensive and spontaneous | Controlled via Collision-Induced Dissociation (MS/MS) |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Primary Use Case | Structural fingerprinting, library matching | Molecular weight determination, targeted fragmentation analysis |
Decoding the Fragments: Characteristic Pathways
The fragmentation of a brominated thiazole is a logical cascade of bond cleavages driven by the stability of the resulting ions. The pathways differ significantly between EI and ESI due to the nature of the precursor ion (radical cation vs. protonated molecule).
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the initial radical cation undergoes extensive fragmentation. The primary pathways involve the loss of the bromine atom and subsequent cleavage of the thiazole ring.
-
Loss of Bromine: The C-Br bond is often the weakest link, leading to the facile loss of a bromine radical (•Br). This is a common fragmentation pathway for halogenated compounds and results in a prominent peak at [M-79]⁺ and [M-81]⁺.
-
Thiazole Ring Cleavage: Following or preceding bromine loss, the thiazole ring fragments. Studies on thiazole derivatives show that cleavage of the 1,2- (C-S) and 3,4- (N-C) bonds is a characteristic decomposition route.[9][10] This can lead to the formation of smaller, stable nitrile or thio-containing fragment ions.
Caption: Generalized EI fragmentation of a bromothiazole.
Electrospray Ionization (ESI) with CID Fragmentation
With ESI, the stable protonated molecule [M+H]⁺ is first isolated. Fragmentation is then induced in a collision cell, leading to more predictable neutral losses.
-
Initial Adduct: The analysis begins with the stable [M+H]⁺ ion, confirming the molecular weight.
-
Neutral Loss: Unlike the radical losses in EI, ESI-CID fragmentation is dominated by the elimination of stable neutral molecules. For substituted thiazoles, this can include the loss of side chains or rearrangements.[7]
-
Ring Opening/Cleavage: Similar to EI, the thiazole ring can open and fragment, though the specific pathways and resulting ions will differ due to the protonated nature of the precursor.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to FT-IR Spectroscopy of Thiazole Carboxylates
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the structural characterization of thiazole carboxylates. Tailored for researchers, medicinal chemists, and quality control professionals, this document moves beyond procedural outlines to explore the causal relationships between molecular structure and vibrational spectra. We will examine how electronic effects within the thiazole ring modulate key spectral features, offering a robust framework for compound identification and verification.
Introduction: The Significance of Thiazole Carboxylates and FT-IR
Thiazole rings are privileged structures in medicinal chemistry, forming the core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2] When functionalized with a carboxylate ester, their utility as synthetic intermediates and pharmacologically active molecules expands significantly.[3][4]
For researchers working with these compounds, rapid and unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as an indispensable first-line analytical technique. It is non-destructive, requires minimal sample preparation, and provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.[5] This guide will demonstrate how to interpret these fingerprints, with a special focus on how substituents on the thiazole ring systematically alter the spectrum, providing deeper structural insights.
Fundamental Vibrational Modes of a Thiazole Carboxylate Scaffold
The FT-IR spectrum of a thiazole carboxylate is a composite of absorptions from its constituent parts: the thiazole ring and the ester group. Understanding the characteristic frequencies of these components is the foundation of spectral interpretation.
-
Carbonyl (C=O) Stretch: This is the most prominent and diagnostically useful peak in the spectrum. Occurring in the 1750-1715 cm⁻¹ region, this intense, sharp absorption arises from the stretching vibration of the ester's carbonyl bond.[6] Its precise position is exquisitely sensitive to the electronic environment, making it a reliable probe for substituent effects.
-
Ester C-O Stretches: Esters possess two distinct C-O single bonds, which give rise to two strong, characteristic stretches in the fingerprint region between 1300-1000 cm⁻¹ .[6][7] The higher frequency band (typically ~1250-1200 cm⁻¹) is often assigned to the C-C(=O)-O stretching, while the lower frequency band (~1100-1030 cm⁻¹) corresponds to the O-C-C stretch of the ethyl/methyl group.[7]
-
Thiazole Ring Vibrations: The heterocyclic ring exhibits several characteristic vibrations. The C=N stretching vibration typically appears around 1610-1550 cm⁻¹ . Aromatic C=C stretching modes are also found in this region and in the 1510-1410 cm⁻¹ range.[3][8]
-
C-H Stretches: Aromatic C-H stretches from the thiazole ring appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the ethyl or methyl group of the ester appear as stronger bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).[8]
Comparative Analysis: Probing Electronic Effects with FT-IR
The true power of FT-IR in this context is its ability to reveal the electronic influence of substituents on the thiazole ring. By comparing a benchmark molecule with its electron-donating and electron-withdrawing derivatives, we can observe predictable and rational shifts in key vibrational frequencies.
The Benchmark: Ethyl 2-aminothiazole-4-carboxylate
We will use Ethyl 2-aminothiazole-4-carboxylate as our reference compound. The amino group (-NH₂) at the 2-position acts as a moderate electron-donating group (EDG) through resonance.
Case Study 1: Influence of an Electron-Withdrawing Group (EWG)
Let's consider a derivative like ethyl 2-(hydrazinyl)-thiazole-4-carboxylate substituted with a 2-nitrobenzylidene group, which places a strongly electron-withdrawing nitro (-NO₂) group in conjugation with the system.[9]
-
Causality: The EWG pulls electron density away from the thiazole ring and, by extension, from the carboxylate group via an inductive effect. This withdrawal of electron density strengthens the C=O double bond by reducing the contribution of its single-bonded resonance form. A stronger bond has a higher force constant, which, according to Hooke's Law for molecular vibrations, results in absorption at a higher frequency.
-
Expected Spectral Shift: The C=O stretching frequency will experience a blueshift (shift to a higher wavenumber) compared to the benchmark.
Case Study 2: Influence of an Electron-Donating Group (EDG)
Our benchmark compound already contains an amino group, a classic EDG.
-
Causality: The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the thiazole ring through resonance. This increases the electron density on the carboxylate group, enhancing the contribution of the resonance form where the C=O bond has more single-bond character (C-O⁻). This effectively weakens the C=O bond, lowers its force constant, and causes it to absorb energy at a lower frequency.
-
Expected Spectral Shift: The C=O stretching frequency will be at a lower wavenumber (a redshift ) compared to a hypothetical thiazole carboxylate without the amino group. The presence of a stronger EDG would further enhance this redshift.
Summary of Vibrational Frequency Shifts
The following table summarizes the expected shifts in key vibrational bands based on the electronic nature of the substituent.
| Vibrational Mode | Benchmark (EDG: -NH₂) | EWG-Substituted (-NO₂) | Rationale for Shift |
| C=O Stretch | ~1715 cm⁻¹ | ~1730 cm⁻¹ (Blueshift) | Inductive withdrawal by EWG strengthens the C=O bond. |
| C=N Stretch | ~1590 cm⁻¹ | ~1575 cm⁻¹ (Redshift) | EWG pulls density from the C=N bond, weakening it. |
| C-O Stretch | ~1240 cm⁻¹ | ~1255 cm⁻¹ (Blueshift) | Inductive effect strengthens the C-O single bond character. |
Self-Validating Experimental Protocols
The integrity of FT-IR data is contingent upon meticulous sample preparation and acquisition. The following protocols are designed to be self-validating, incorporating steps to verify the quality of the measurement.
Protocol 1: Attenuated Total Reflectance (ATR) - The Rapid Screening Method
ATR has become the dominant sampling technique for its speed and simplicity, requiring little to no sample preparation.[10][11][12]
-
Step 1: Instrument Preparation & Background Scan
-
Ensure the ATR crystal (typically diamond or germanium) is clean.[5] Gently wipe the surface with a lint-free tissue dampened with spectroscopic grade isopropanol or ethanol and allow it to fully evaporate.
-
Perform a background scan. (Validation Step 1) The resulting spectrum should be a flat line, free of significant peaks. The presence of broad bands around 3400 cm⁻¹ and 1630 cm⁻¹ indicates water, while sharp peaks around 2360 cm⁻¹ indicate atmospheric CO₂. If present, clean the crystal again and/or purge the spectrometer with dry air or nitrogen before re-running the background.
-
-
Step 2: Sample Application
-
Place a small amount of the solid thiazole carboxylate powder directly onto the center of the ATR crystal.
-
Lower the pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. (Validation Step 2) Insufficient contact is a common source of poor-quality, low-intensity spectra.[5][13]
-
-
Step 3: Data Acquisition
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Step 4: Cleaning
-
Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.
-
Protocol 2: Potassium Bromide (KBr) Pellet - The High-Resolution Standard
The KBr pellet method is a classic transmission technique used for obtaining high-quality spectra of solid samples.[11][14] Its primary challenge is the hygroscopic nature of KBr.[15][16]
-
Step 1: Material Preparation
-
Use only spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.[15][17] Moisture contamination will obscure the spectrum with a large, broad water peak around 3400 cm⁻¹.[15]
-
Gently heat the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed moisture.[15] Allow them to cool to room temperature in a desiccator.
-
-
Step 2: Sample Grinding and Mixing
-
In the agate mortar, grind 1-2 mg of the solid thiazole carboxylate sample to a fine, consistent powder.[14]
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[5]
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to disperse the sample particles within the KBr matrix, not to further grind the KBr itself.[15]
-
-
Step 3: Pellet Pressing
-
Transfer a portion of the mixture into the pellet die body, ensuring an even layer.
-
Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons.[15][18] If the die has a vacuum port, apply a vacuum during pressing to remove trapped air.
-
Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.[15]
-
-
Step 4: Inspection and Analysis
-
Carefully release the pressure and disassemble the die.
-
** (Validation Step)** The resulting pellet should be thin and optically transparent or translucent.[16] An opaque or cloudy pellet indicates insufficient grinding, poor mixing, or excessive moisture, and will cause significant light scattering and a poor-quality spectrum.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Visualization of Workflows and Concepts
Diagrams can clarify complex relationships and procedural flows. The following are presented in the DOT language for Graphviz.
Logical Workflow for Spectral Interpretation
Caption: A step-by-step workflow for the FT-IR analysis of novel thiazole carboxylates.
Electronic Effects on Carbonyl (C=O) Frequency
Caption: How substituents electronically modulate the C=O bond and its IR frequency.
Conclusion
FT-IR spectroscopy is a powerful, nuanced tool for the structural elucidation of thiazole carboxylates. The key to mastering its application lies not just in identifying characteristic peaks, but in understanding how and why these peaks shift in response to changes in the molecular architecture. The carbonyl stretch, in particular, serves as an excellent reporter of the electronic environment of the heterocyclic ring. By correlating blueshifts with electron-withdrawing groups and redshifts with electron-donating groups, researchers can gain a high degree of confidence in their structural assignments. When combined with robust, self-validating experimental protocols like ATR and KBr, FT-IR provides reliable, information-rich data essential for advancing drug discovery and chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. jascoinc.com [jascoinc.com]
- 12. mt.com [mt.com]
- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 14. shimadzu.com [shimadzu.com]
- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 16. pelletpressdiesets.com [pelletpressdiesets.com]
- 17. azom.com [azom.com]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide to Thiazole Synthesis: From the Classic Hantzsch Reaction to Modern Methodologies
For the dedicated researcher, scientist, and drug development professional, the thiazole ring is a cornerstone of molecular design. Its presence in a vast array of pharmaceuticals, from the anticancer agent Dasatinib to the antibiotic Penicillin, underscores its significance. The efficient and versatile synthesis of this heterocyclic scaffold is, therefore, a critical aspect of medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of the time-honored Hantzsch thiazole synthesis with contemporary methods, supported by experimental data and protocols to inform your synthetic strategy.
Introduction: The Enduring Importance of the Thiazole Scaffold
The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure in drug discovery due to its ability to engage in a wide range of biological interactions.[1] Its unique electronic properties and the potential for diverse substitution patterns at the 2, 4, and 5-positions have made it a versatile building block for tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] The continuous evolution of synthetic methodologies for accessing this critical core reflects its unabated importance in the scientific community.
The Classic Approach: Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction has been a workhorse in heterocyclic chemistry for over a century.[3] It typically involves the condensation of an α-haloketone with a thioamide.[3]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established multi-step pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Advantages and Limitations
The Hantzsch synthesis is valued for its simplicity, generally high yields, and the stability of the resulting aromatic products.[4] However, it is not without its drawbacks. The use of α-haloketones, which can be lachrymatory and toxic, is a significant concern.[5] Furthermore, the reaction conditions can sometimes be harsh, and the substrate scope may be limited by the availability of the requisite starting materials.[2]
Modern Alternatives to the Hantzsch Synthesis
In recent decades, a plethora of new methods for thiazole synthesis have emerged, driven by the principles of green chemistry and the need for greater efficiency and functional group tolerance.
Cook-Heilbron Thiazole Synthesis
Discovered in 1947, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[6] This method is particularly valuable as it allows for the introduction of an amino group at the 5-position, a common feature in bioactive molecules.
The mechanism, when using an α-aminonitrile and carbon disulfide, involves the following key steps:
-
Nucleophilic Addition: The nitrogen of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.
-
Intramolecular Cyclization: The newly formed sulfur anion attacks the nitrile carbon in a 5-exo-dig cyclization.
-
Tautomerization: The resulting imino-thiazolidine tautomerizes to the aromatic 5-aminothiazole.[6]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Gabriel-Type Synthesis with Modern Thionating Agents
The original Gabriel synthesis utilized phosphorus pentasulfide (P₂S₅) to convert α-acylaminoketones to thiazoles. While effective, the harsh conditions and stoichiometric use of P₂S₅ have led to the adoption of milder thionating agents. Lawesson's reagent is a notable example, enabling the reaction to proceed under more controlled conditions.[1]
Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized organic synthesis, and thiazole formation is no exception. These methods often offer high efficiency, excellent functional group tolerance, and novel bond-forming strategies.
A notable modern approach involves the copper-catalyzed coupling of oxime acetates with isothiocyanates.[7][8] This method is advantageous as it avoids the use of pre-functionalized starting materials and proceeds under relatively mild conditions. The oxime acetate serves as both a substrate and an internal oxidant.[7][8]
Direct C-H activation and arylation have emerged as powerful tools for the late-stage functionalization of heterocyclic cores. Palladium catalysts are particularly effective in promoting the regioselective arylation of thiazoles at the 2, 4, or 5-positions, depending on the specific ligand and reaction conditions employed.[9][10] This allows for the direct introduction of aryl groups without the need for pre-installed halides or organometallic reagents.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes key performance metrics for the synthesis of representative thiazole derivatives using the discussed methods.
| Synthesis Method | Representative Reaction | Key Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |
| Hantzsch Synthesis | 2-Bromoacetophenone + Thiourea | Methanol, 100°C | 30 min | ~90% | [3] |
| Cook-Heilbron Synthesis | Aminoacetonitrile + Carbon Disulfide | Mild, aqueous conditions | Not specified | "Significant" | [6] |
| Gabriel-Type (Lawesson's Reagent) | N-(2-oxoalkyl)amides + Lawesson's Reagent | Varies | Varies | High | [1] |
| Copper-Catalyzed Synthesis | Oxime Acetate + Isothiocyanate | CuI (20 mol%), Cs₂CO₃, Toluene, 105°C | 8 h | up to 84% | [7][8] |
| Palladium-Catalyzed C-H Arylation | 2-Ethyl-4-methylthiazole + Aryl Bromide | Pd(OAc)₂, KOAc, DMA | 24 h | Varies | [9] |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of thiazole derivatives via the discussed methods.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
Reactants: 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Cool the reaction to room temperature.
-
Pour the contents into a beaker containing 5% Na₂CO₃ solution (20 mL) and swirl.
-
Filter the resulting precipitate through a Buchner funnel, wash with water, and air dry.
-
-
Expected Yield: Approximately 90%.[3]
Protocol 2: Copper-Catalyzed Synthesis of 2-Aminothiazoles from Oxime Acetates
-
Reactants: Oxime acetate (1.0 equiv), isothiocyanate (1.2 equiv), CuI (20 mol%), Cs₂CO₃ (2.0 equiv).
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, Cs₂CO₃, oxime acetate, and isothiocyanate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene as the solvent.
-
Stir the reaction mixture at 105°C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion and Future Outlook
The Hantzsch synthesis, despite its age, remains a highly reliable and high-yielding method for the preparation of a wide range of thiazole derivatives. Its simplicity and robustness ensure its continued relevance in both academic and industrial settings. However, the inherent drawbacks associated with the use of α-haloketones have spurred the development of a diverse array of modern synthetic strategies.
The Cook-Heilbron and Gabriel-type syntheses offer valuable alternatives for accessing specific substitution patterns. More contemporary, metal-catalyzed approaches, such as copper-catalyzed couplings and palladium-catalyzed C-H arylations, provide milder reaction conditions, broader substrate scope, and opportunities for late-stage functionalization, aligning with the goals of modern, efficient, and environmentally conscious synthesis.[5]
The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For researchers in drug discovery and development, a thorough understanding of both the classic and modern methods for thiazole synthesis is essential for the rapid and efficient generation of novel chemical entities with therapeutic potential. The continued innovation in this field promises even more elegant and sustainable solutions for accessing this invaluable heterocyclic core.
References
- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Copper-Catalyzed Coupling of Oxime Acetates with Isothiocyanates: A Strategy for 2-Aminothiazoles [organic-chemistry.org]
- 8. Copper-Catalyzed Coupling of Oxime Acetates with Isothiocyanates: A Strategy for 2-Aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biological Potential of Methyl 2-bromo-5-methylthiazole-4-carboxylate in Comparison to Other Thiazole Derivatives
For researchers, scientists, and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is a recurring motif in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth comparison of the potential biological activities of Methyl 2-bromo-5-methylthiazole-4-carboxylate against other notable thiazole derivatives, supported by experimental data and detailed methodologies for key assays. While this specific ester is primarily recognized as a synthetic intermediate, its structural features—a halogen at the 2-position, a methyl group at the 5-position, and a carboxylate at the 4-position—provide a valuable platform for discussing structure-activity relationships within the broader family of thiazole compounds.
The Thiazole Ring: A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs.[1][3] Its prevalence stems from its ability to engage in various biological interactions, serving as a bioisostere for other functional groups and participating in hydrogen bonding and hydrophobic interactions. The diverse pharmacological activities exhibited by thiazole derivatives include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]
Comparative Biological Activities of Thiazole Derivatives
This section will explore the biological activities of various thiazole derivatives, providing a comparative context for the potential applications of compounds derived from this compound.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action often involving the inhibition of key enzymes in cancer progression, such as protein kinases.[4] The substitution pattern on the thiazole ring plays a crucial role in determining the potency and selectivity of these compounds.
Comparative Data on Anticancer Thiazoles:
| Compound Class | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | Cytotoxic | A-549, Bel7402, HCT-8 | Moderate activity (up to 48% inhibition) | [5] |
| Thiazole/thiadiazole carboxamides | c-Met kinase inhibitor | A549, HT-29, MDA-MB-231 | IC50 values of 0.83, 0.68, and 3.94 µM for compound 51am | [4] |
| 2-Aminothiazole-5-carboxylic acid phenylamides | Antiproliferative | K563, MCF-7, HT-29 | 6d showed high potency on K563, less on others (IC50 = 20.2 and 21.6 µM) | [6] |
| 2-Substituted benzothiazoles | Antiproliferative, Apoptosis induction | PANC-1 | Reduced cell viability | [7] |
-
Causality of Experimental Choices: The selection of diverse cancer cell lines (e.g., lung, liver, colon, breast, pancreatic) allows for the assessment of the broad-spectrum or selective anticancer activity of the synthesized thiazole derivatives. The MTT assay is a standard and reliable colorimetric method for assessing cell viability and cytotoxicity.[8][9][10] For compounds showing promise, further mechanistic studies such as kinase inhibition assays (e.g., VEGFR-2) are employed to identify specific molecular targets.[11][12][13]
-
Structure-Activity Relationship (SAR) Insights: The anticancer activity of thiazole-5-carboxamides is significantly influenced by the substituents on the phenyl ring and the thiazole core.[5] For instance, the presence of a trifluoromethyl group at the 4-position of the thiazole ring is a common feature in some anticancer thiazoles. The 2-bromo substituent in this compound offers a reactive site for further chemical modifications, such as Suzuki coupling, to introduce various aryl or heteroaryl groups, potentially leading to potent anticancer agents.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [15][16] Comparative Data on Anti-inflammatory Thiazoles:
| Compound Class | Target/Mechanism | In Vitro/In Vivo Model | Activity | Reference |
| Diarylthiazole and diarylimidazole analogs | COX-1/COX-2 inhibition | In vitro enzyme assay | Some compounds showed high activity against COX-1 | |
| Thiazole-pyrazole hybrids | COX/LOX inhibition | Molecular docking | Efficiently occupied COX-2 active site | [15] |
| Diazole analogs | COX-1/COX-2 inhibition | In vitro and in vivo models | Potent anti-inflammatory activity |
-
Causality of Experimental Choices: In vitro COX inhibition assays are crucial for determining the potency and selectivity of compounds towards COX-1 and COX-2 isoforms. [15][16][17][18][19]Selectivity for COX-2 over COX-1 is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
-
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of thiazoles is often attributed to their ability to mimic the binding of arachidonic acid in the active site of COX enzymes. The specific substituents on the thiazole ring dictate the binding affinity and selectivity. For derivatives of this compound, modifications at the 2-position and the 4-carboxylate moiety would be key to developing potent and selective COX inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, and the test inhibitor solutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and either the test inhibitor or a vehicle control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a solution of arachidonic acid to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: COX-2 in Inflammation
Caption: Simplified COX-2 signaling pathway and the point of inhibition by thiazole derivatives.
Conclusion and Future Directions
While this compound is primarily a synthetic building block, its 2,4,5-trisubstituted thiazole core is a highly privileged scaffold in medicinal chemistry. Based on extensive research into structurally related compounds, derivatives of this molecule hold significant potential for development as anticancer, antimicrobial, and anti-inflammatory agents. The bromo-substituent at the 2-position provides a versatile handle for synthetic elaboration, allowing for the creation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of such derivatives, guided by the structure-activity relationships discussed in this guide. The detailed experimental protocols provided herein offer a robust framework for the in vitro assessment of these novel compounds.
References
- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorothiazole Derivatives in Cross-Coupling Reactions
Executive Summary
The thiazole motif is a cornerstone in medicinal chemistry and materials science. Consequently, the functionalization of the thiazole ring via cross-coupling reactions is of paramount importance for the synthesis of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 2-bromothiazole and 2-chlorothiazole derivatives in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
In general, 2-bromothiazole derivatives exhibit higher reactivity than their 2-chloro counterparts. This trend is primarily governed by the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[1] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, recent advancements in ligand and catalyst development have significantly improved the utility of the more cost-effective and readily available 2-chlorothiazole derivatives, making them viable substrates in many applications.[1] This guide will delve into the nuances of this reactivity difference, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
The Underlying Chemical Principles: Why Reactivity Differs
The disparate reactivity between 2-bromo- and 2-chlorothiazoles in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-halogen bond.
-
Bond Dissociation Energy (BDE): The C-Br bond possesses a lower bond dissociation energy than the C-Cl bond.[1] This means less energy is required to break the C-Br bond during the oxidative addition of the palladium(0) catalyst, a critical and often rate-determining step in the catalytic cycle.[1]
-
Oxidative Addition Kinetics: The rate of oxidative addition is generally faster for aryl and heteroaryl bromides than for their corresponding chlorides.[1] The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium(0) center, accelerating this key step.[1]
-
Ligand Effects: While standard phosphine ligands are often sufficient for activating 2-bromothiazoles, the more robust C-Cl bond in 2-chlorothiazoles frequently necessitates the use of more sophisticated, electron-rich, and sterically bulky ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs).[1] These advanced ligands enhance the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive chloro-derivatives.[1]
It is also important to note that the electronic nature of the thiazole ring itself influences the reactivity of the C-X bond. The electron-deficient nature of the C2 position of the thiazole ring can enhance the reactivity of the attached halogen towards oxidative addition. While this effect benefits both halides, the inherent superiority of bromide as a leaving group typically maintains the reactivity advantage of 2-bromothiazoles.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3][4] When comparing 2-bromo- and 2-chlorothiazole derivatives in this reaction, the former are generally more reactive.
Comparative Data: Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole Derivative | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 4 | ~85-95 |
| 2-Chlorothiazole Derivative | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 12 | ~70-85 |
Note: The data presented in this table is representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halothiazole Derivative
Diagrammatic Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask, add the 2-halothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if required.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] Similar to the Suzuki coupling, 2-bromothiazole derivatives are generally more reactive substrates than their chloro-analogs in this transformation.[6]
Comparative Data: Buchwald-Hartwig Amination
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole Derivative | Pd₂(dba)₃ / XPhos | NaOt-Bu | 90 | 8 | ~80-90 |
| 2-Chlorothiazole Derivative | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 120 | 18 | ~65-80 |
Note: The data presented in this table is representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[1][2]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halothiazole Derivative
Catalytic Cycle Diagram:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol) to an oven-dried Schlenk tube.
-
Add the 2-halothiazole derivative (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Stille Coupling: Another Avenue for C-C Bond Formation
The Stille reaction offers a complementary method to the Suzuki coupling for C-C bond formation, utilizing organotin reagents.[7][8] The reactivity trend of 2-bromo- versus 2-chlorothiazoles in Stille couplings mirrors that observed in Suzuki and Buchwald-Hartwig reactions, with the bromo derivatives being more reactive.[9]
Comparative Data: Stille Coupling
| Aryl Halide | Catalyst System | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole Derivative | Pd(PPh₃)₄ | LiCl | 80 | 6 | ~75-90 |
| 2-Chlorothiazole Derivative | PdCl₂(PCy₃)₂ | CuI | 100 | 16 | ~60-75 |
Note: The data presented in this table is representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocol: Stille Coupling of a 2-Halothiazole Derivative
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-halothiazole derivative (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
If required, add an additive such as LiCl or CuI.
-
Add the anhydrous, degassed solvent (e.g., THF or toluene, 5 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
The evidence presented in this guide consistently demonstrates the higher intrinsic reactivity of 2-bromothiazole derivatives over their 2-chloro counterparts in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-limiting oxidative addition step.[1] Consequently, 2-bromothiazoles often allow for milder reaction conditions and can be successfully coupled using less sophisticated catalyst systems.
However, the field of catalysis is in constant evolution. The development of highly active and specialized ligands has significantly narrowed the reactivity gap, enabling the efficient use of the more economical and abundant 2-chlorothiazole derivatives.[1] The choice between a bromo- or a chloro- derivative will ultimately depend on a careful consideration of factors including substrate availability and cost, desired reaction conditions, and the specific transformation being undertaken. For large-scale synthetic campaigns, the investment in developing a robust protocol for a 2-chlorothiazole substrate can be highly advantageous.
This guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to navigate the selection and application of 2-halo-thiazole derivatives in their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Efficacy of Methyl 2-bromo-5-methylthiazole-4-carboxylate in Drug Discovery
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a bioisostere and engage in critical hydrogen bonding interactions make it a staple in modern drug design.[4] This guide provides an in-depth technical evaluation of Methyl 2-bromo-5-methylthiazole-4-carboxylate, a versatile and strategically functionalized building block for drug discovery. We will objectively compare its synthetic utility and potential impact on pharmacological profiles against common alternatives, supported by established chemical principles and representative experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
Introduction: The Strategic Value of a Well-Functionalized Scaffold
In the intricate process of drug discovery, the choice of starting materials and core scaffolds is a critical determinant of a program's success. A well-designed building block offers not just a foundation, but a roadmap for optimization, enabling rapid exploration of structure-activity relationships (SAR). This compound (herein referred to as MBMTC ) is one such building block. Its value lies in the orthogonal reactivity of its functional groups, which serve as versatile handles for molecular elaboration.
-
The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is present in drugs like the anticancer agent Dasatinib and the anti-inflammatory Meloxicam.[3][5] It is often employed in the design of kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.[1][2][4][6]
-
The 2-Bromo Handle: The bromine atom at the C2 position is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions. This position is electron-deficient, making it susceptible to nucleophilic attack and a prime substrate for reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[7]
-
The C4-Ester and C5-Methyl Groups: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, opening a gateway for amide bond formation—a cornerstone of medicinal chemistry for improving potency and pharmacokinetic properties.[8] The C5-methyl group provides steric and electronic influence, which can modulate binding affinity and improve metabolic stability.
Below is a generalized workflow illustrating how a building block like MBMTC is utilized in a typical drug discovery campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
Introduction: The Thiazole Ring, a Privileged Scaffold in Modern Science
An In-Depth Technical Guide to the X-ray Crystallography of Thiazole-Containing Compounds
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a "privileged scaffold" found in a vast array of pharmaceuticals, including anticancer agents, antibiotics, and antivirals, as well as in advanced organic materials.[3][4][5][6][7][8][9] The precise three-dimensional arrangement of atoms and molecules within these compounds dictates their function, efficacy, and physical properties. Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive, gold-standard technique for elucidating this intricate architecture at the atomic level.[10][11][12][13][14]
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of crystallographic methods tailored to the unique challenges presented by thiazole-containing compounds. Moving beyond simple protocols, we will explore the causality behind experimental choices, from initial crystallization screening to final structure refinement, ensuring a robust and self-validating approach to structural analysis.
Part 1: The Crystallization Gauntlet: Achieving Diffraction-Quality Single Crystals
The journey from a synthesized powder to a high-resolution crystal structure begins with the most critical and often unpredictable step: crystallization.[10] The process involves two key stages: nucleation, the initial formation of a stable crystalline seed, and subsequent crystal growth.[15][16] The physicochemical properties of the thiazole moiety directly influence this process. Its planar, aromatic nature facilitates π-π stacking, while the lone pair on the nitrogen atom acts as a potent hydrogen bond acceptor.[1][17][18][19] The sulfur atom, though a weaker hydrogen bond acceptor, can participate in other non-covalent interactions that stabilize the crystal lattice.[17][20] The primary challenge is to manipulate solubility to achieve a state of controlled supersaturation, the driving force for crystallization.
A Comparative Overview of Crystallization Techniques
Several methods are employed to achieve supersaturation, each with distinct advantages and limitations. The choice of technique is dictated by the compound's properties, including its solubility, stability, and the quantity of material available.
| Technique | Principle | Advantages | Disadvantages | Suitability for Thiazoles |
| Slow Evaporation | Gradually increasing solute concentration by evaporating the solvent.[15][21] | Simple setup; requires minimal material. | Limited control over the rate of crystallization; can lead to "oiling out" or polycrystalline masses. | Good for initial screening when solubility in a volatile solvent is moderate. |
| Vapor Diffusion | A solution of the compound is equilibrated against a larger reservoir of a precipitant (anti-solvent) via the vapor phase.[15][22] | Excellent control over supersaturation; ideal for milligram-scale work; highly reproducible. | Requires volatile solvents; setup can be delicate. | Highly effective. The gradual change in solvent composition is ideal for exploring the crystallization landscape of polar thiazole derivatives. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a miscible anti-solvent, allowing slow diffusion at the interface.[11][15] | Creates a steep concentration gradient that can promote nucleation. | Can be difficult to set up without disturbing the interface; risk of rapid precipitation. | Useful for compounds that are highly soluble in one solvent and poorly soluble in another. |
| Cooling Crystallization | A saturated solution at a high temperature is slowly cooled, reducing the solute's solubility.[21] | Simple and scalable; effective for compounds with a steep solubility-temperature gradient. | Requires precise temperature control; less effective for compounds with low solubility variation with temperature. | A standard and effective method, particularly in process chemistry for scaling up production of a specific crystal form. |
| Anti-Solvent Addition | An anti-solvent is added directly to a solution of the compound to induce precipitation.[22][23] | Rapid; allows for high throughput screening. | Can induce rapid precipitation, leading to small or amorphous solids if not controlled. | Very effective, especially when the addition rate is carefully controlled to maintain a metastable zone for crystal growth.[23] |
Experimental Protocol 1: Systematic Crystallization Screening for a Novel Thiazole Derivative
This protocol outlines a logical workflow for identifying initial crystallization "hits."
-
Solubility Assessment (Causality: To identify suitable solvents for crystallization):
-
Test the solubility of ~1-2 mg of the compound in 0.1 mL of a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water).[24]
-
Categorize solvents as "good" (dissolves readily), "moderate" (dissolves with heating), or "poor" (insoluble).
-
The ideal single-solvent system is one where the compound is moderately soluble and shows a significant increase in solubility upon heating. For two-solvent systems (vapor diffusion, layering), a "good" solvent and a miscible "poor" solvent (anti-solvent) are required.
-
-
Primary Screening via Slow Evaporation and Vapor Diffusion:
-
Slow Evaporation: Prepare near-saturated solutions in several "moderate" volatile solvents in small, loosely covered vials. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Sitting Drop): In a sealed plate, place a 1-2 µL drop of a concentrated solution of the compound (in a "good" solvent) on a bridge. Fill the surrounding reservoir with 500 µL of a "poor" solvent.[15] The vapor from the anti-solvent will slowly diffuse into the drop, inducing crystallization.
-
-
Hit Optimization:
-
Once initial crystals (a "hit") are observed, the conditions must be optimized.
-
Systematically vary the concentrations of the compound and the precipitant.
-
Adjust the temperature. Cooling the experiment will slow the diffusion rate and often leads to larger, higher-quality crystals.[15]
-
Visualization: Crystallization Screening Workflow
The following diagram illustrates the decision-making process in crystallization screening.
Caption: A workflow for systematic crystallization screening of thiazole compounds.
Part 2: Navigating the Complexities of Thiazole Crystal Lattices
Successfully growing crystals is only half the battle. Thiazole-containing compounds, particularly in the pharmaceutical space, often present specific challenges related to polymorphism and poor crystal quality that require advanced solutions.
The Pervasive Challenge of Polymorphism
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[25] These different forms, or polymorphs, can have dramatically different physicochemical properties, including solubility, stability, and bioavailability, making polymorph control a critical aspect of drug development.[16][26] Thiazole derivatives are prone to polymorphism due to the flexible conformational possibilities and the variety of strong and weak intermolecular interactions they can form.
For instance, the drug sulfathiazole is a classic example, known to exist in at least five different polymorphic forms.[25] The specific conditions during crystallization—such as the solvent system, rate of anti-solvent addition, and temperature—can dictate which polymorph nucleates and grows.[23]
Table 2: Comparison of Sulfathiazole Polymorphs (Illustrative Data)
| Property | Polymorph I | Polymorph II | Polymorph III |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pcab | P2₁/n |
| Relative Stability | Most Stable | Metastable | Metastable |
| Solubility | Lowest | Higher | Intermediate |
| Hydrogen Bonding | Dimeric N-H···N(thiazole) interactions | Catemeric N-H···N(thiazole) chains | Different dimeric motifs |
This table is illustrative, based on known behaviors of polymorphic systems. The key takeaway is that different packing arrangements (space group) lead to different properties.
Alternative Strategies for Recalcitrant Compounds
When conventional methods fail to produce suitable crystals, more advanced techniques are required.
-
Co-crystallization: This technique involves crystallizing the target molecule (e.g., an Active Pharmaceutical Ingredient or API) with a second, benign molecule called a "co-former."[16] The co-former establishes robust intermolecular interactions, such as hydrogen bonds, with the target molecule, creating a new, well-ordered crystalline solid. This can dramatically improve crystal quality and can also be used to modify the API's physical properties, such as solubility.[27] For thiazole compounds, carboxylic acids are excellent co-former candidates as they can form strong hydrogen bonds with the thiazole nitrogen.
-
Advanced X-ray Sources: For crystals that are inherently very small or weakly diffracting, the solution lies in the instrumentation. Modern synchrotron facilities offer micro-focus beamlines that produce an intensely bright, focused X-ray beam, enabling data collection from crystals smaller than 10 microns.[28][29] For extremely radiation-sensitive samples, Serial Femtosecond Crystallography (SFX) using X-ray Free-Electron Lasers (XFELs) can capture diffraction data from nanocrystals before they are destroyed by the beam.[30]
Experimental Protocol 2: Co-crystal Screening of a Thiazole-based API
-
Co-former Selection (Causality: To choose molecules likely to form strong, predictable interactions):
-
Select a library of pharmaceutically acceptable co-formers (e.g., from the GRAS list).
-
Prioritize co-formers with functional groups complementary to the thiazole API, such as carboxylic acids (for H-bonding to the thiazole nitrogen) or amides.
-
-
Screening Methods:
-
Slurry Equilibration: Stir a 1:1 molar ratio of the API and co-former in a small amount of solvent for 24-48 hours. Isolate the solid and analyze using Powder X-ray Diffraction (PXRD) to check for new crystalline phases.
-
Liquid-Assisted Grinding: Grind the API and co-former together with a few drops of a solvent. This mechanochemical approach can efficiently screen for co-crystal formation.
-
Crystallization from Solution: Dissolve the API and co-former in a common solvent and attempt crystallization using the methods described in Protocol 1.
-
-
Characterization and Structure Determination:
-
Confirm the formation of a new solid phase using PXRD and thermal analysis (DSC).
-
Grow single crystals of the new co-crystalline phase for SCXRD analysis to definitively determine its structure and confirm the interactions between the API and co-former.
-
Part 3: Decoding the Data: From Diffraction to Final Structure
Once a suitable crystal is obtained, the final stage is to collect and interpret the X-ray diffraction data. This process transforms a pattern of diffracted spots into a precise 3D model of the molecule and its packing in the crystal lattice.
The SCXRD Workflow
The modern SCXRD experiment is a highly automated yet complex process.[14]
-
Data Collection: The crystal is mounted and cooled (typically to 100 K) to minimize thermal motion. It is then rotated in a high-intensity X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-rays.[14]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensity of each reflection.[31]
-
Structure Solution: This is the most critical computational step. The "phase problem" is solved using software packages like SHELX or PHENIX to generate an initial electron density map.[32]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve its accuracy. This iterative process yields the final structure with precise atomic coordinates, bond lengths, and angles.
Visualization: The X-ray Crystallography Workflow
Caption: From crystal to structure: the single-crystal X-ray diffraction workflow.
Structural Insights Specific to Thiazole Compounds
The final crystallographic model provides invaluable information. For thiazole-containing molecules, key areas of analysis include:
-
Conformational Analysis: The thiazole ring is planar, but its substituents can adopt various conformations. In peptides containing modified thiazole-amino acids, for instance, the structure often adopts a unique semi-extended β2 conformation, stabilized by an intramolecular N–H···N(thiazole) hydrogen bond.[17][18][19] This conformational preference can be critical for the molecule's biological activity.
-
Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. Analysis of these interactions is key to understanding the material's properties. For thiazoles, look for:
-
N–H···N(thiazole) Hydrogen Bonds: A very common and strong interaction that often directs the primary packing motif.[3]
-
π-π Stacking: The aromatic thiazole ring can stack with other aromatic systems, contributing to lattice stability.
-
Sulfur Interactions: The sulfur atom can participate in weaker S···H, S···N, or S···S contacts that play a subtle but important role in the overall crystal packing.[4][20]
-
Conclusion and Future Perspectives
The X-ray crystallography of thiazole-containing compounds is a field rich with opportunity and challenge. While standard techniques often suffice, the propensity for polymorphism and the frequent difficulty in obtaining large, single crystals necessitate a flexible and informed approach. The strategic use of advanced methods like co-crystallization and the application of powerful synchrotron X-ray sources are becoming increasingly routine for overcoming these hurdles.
Looking forward, the integration of computational chemistry and data science with experimental crystallography will continue to accelerate progress.[33] Solid-state DFT and other computational methods can predict the stability of different polymorphs and help rationalize observed crystal packing.[4][27] Furthermore, as data collection becomes faster, high-throughput crystallography is enabling the rapid analysis of large libraries of compounds, fundamentally changing the landscape of drug discovery and materials design. The principles and techniques outlined in this guide provide a robust framework for navigating the intricate world of thiazole crystallography and unlocking the full potential of these remarkable molecules.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. journals.iucr.org [journals.iucr.org]
- 13. mdpi.com [mdpi.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. syrris.com [syrris.com]
- 17. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 23. researchgate.net [researchgate.net]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 27. researchgate.net [researchgate.net]
- 28. White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies [helixbiostructures.com]
- 29. americanlaboratory.com [americanlaboratory.com]
- 30. news.asu.edu [news.asu.edu]
- 31. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dscnextconference.com [dscnextconference.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals, from anticancer agents to antivirals. Its prevalence drives a continuous need for efficient and robust synthetic methods to create carbon-carbon bonds at specific positions on the thiazole core. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful tools for this purpose. However, the unique electronic properties of the thiazole ring present distinct challenges that necessitate a careful selection of the palladium catalyst system.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of thiazoles. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and field-proven data to empower you in your synthetic endeavors.
The Thiazole Challenge in Suzuki Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation, but its application to thiazole-containing substrates is not always straightforward.[1] The primary hurdles stem from the inherent nature of the thiazole moiety:
-
Catalyst Inhibition: The lone pair of electrons on the thiazole's nitrogen atom can coordinate to the palladium center. This coordination can lead to catalyst deactivation or the formation of unreactive complexes, thereby hindering the catalytic cycle.[2][3]
-
Steric Hindrance: Substituents near the coupling site, a common feature in complex drug molecules, can sterically impede the approach of the palladium catalyst and the coupling partners. This is particularly challenging for reactions involving ortho-substituted substrates.[1]
-
Substrate Stability: Certain functionalized thiazoles and their boronic acid partners can be unstable under the basic conditions typically required for the Suzuki reaction, leading to side reactions like protodeboronation.[4][5]
Overcoming these challenges hinges on the judicious selection of the palladium source and, critically, the associated ligands that modulate the catalyst's reactivity, stability, and steric profile.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in Suzuki coupling is largely dictated by the ligands surrounding the metal center. We will compare four major classes of catalyst systems frequently employed for thiazole couplings: traditional phosphine-based catalysts, modern bulky phosphine (Buchwald) ligands, N-heterocyclic carbenes (NHCs), and palladacycle/ligand-free systems.
Traditional Phosphine Ligands: The Workhorses
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are foundational in cross-coupling chemistry.
-
Mechanism of Action: Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle. Pd(dppf)Cl₂, a Pd(II) precatalyst, requires in-situ reduction to the active Pd(0) species. The phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. The ferrocene backbone in dppf provides a wider "bite angle," which can promote the reductive elimination step.
-
Performance Insights: While widely used, Pd(PPh₃)₄ can be sensitive to air and may require higher catalyst loadings, especially for challenging substrates.[6] In a study involving a thiadiazole scaffold, Pd(PPh₃)₄ was found to be the only one of three screened catalysts to yield the desired product, though optimization was still required.[7] Pd(dppf)Cl₂ often offers greater stability and has been shown to be an effective catalyst for the coupling of bromoindazoles with heteroarylboronic acids, suggesting its utility for other nitrogen-containing heterocycles.[8]
Buchwald Ligands: Overcoming Steric Hurdles
Developed by Stephen Buchwald and his group, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have revolutionized cross-coupling chemistry.
-
Mechanism of Action: These ligands feature sterically demanding biaryl backbones. This bulkiness promotes the formation of monoligated, highly reactive L-Pd(0) species, which are exceptionally active in the oxidative addition of even unreactive aryl chlorides. The steric hindrance also accelerates the final reductive elimination step, leading to faster turnover.
-
Performance Insights: Buchwald ligands are particularly effective for coupling sterically hindered and electron-rich or -poor substrates.[9] For nitrogen-rich heterocycles, which are prone to catalyst inhibition, the use of an XPhos-derived precatalyst has been shown to provide high yields.[2][3] For instance, the coupling of 2-heteroaryl boronic acids, which are prone to decomposition, can be achieved in excellent yields at room temperature using a specialized XPhos precatalyst that ensures rapid generation of the active catalyst.[4][5]
N-Heterocyclic Carbenes (NHCs): Robust and Highly Active
NHC ligands have emerged as a powerful alternative to phosphines. They are strong σ-donors, forming highly stable bonds with the palladium center.
-
Mechanism of Action: The strong Pd-NHC bond prevents ligand dissociation, leading to very stable and long-lived catalysts. This stability often translates to high turnover numbers (TONs) and the ability to use very low catalyst loadings. The electronic properties of NHCs facilitate the oxidative addition step, even with challenging substrates.
-
Performance Insights: NHC-Pd complexes show superior performance compared to traditional phosphine ligands in many cases, offering high stability even at elevated temperatures.[10] Thiazol-2-ylidene based NHC ligands, in particular, have demonstrated superior reactivity in Suzuki couplings compared to traditional imidazol-2-ylidene ligands, highlighting the potential for ligand design tailored to specific substrate classes.
Palladacycles & Ligand-Free Systems: Simplicity and Efficiency
In certain cases, the thiazole substrate itself can act as a ligand, facilitating the reaction without the need for external, often expensive, phosphine or NHC ligands.
-
Mechanism of Action: These reactions often proceed through the formation of a palladacycle intermediate, where the palladium atom is incorporated into a ring system with the thiazole substrate.[1] The nitrogen atom of the thiazole ring coordinates to the palladium, facilitating the rate-limiting oxidative addition step.[1] The catalyst precursor is typically a simple palladium salt like Pd(OAc)₂ or Pd₂(dba)₃.
-
Performance Insights: For sterically hindered 2-arylbenzothiazoles, a ligand-free approach using Pd₂(dba)₃ was developed that provided good to excellent yields (up to 99%).[1] This method relies on the inherent coordinating ability of the benzothiazole nitrogen. While conventional conditions using Pd(PPh₃)₄ gave only a 2% yield, optimizing a ligand-free system with Pd(OAc)₂ initially raised the yield to 65%, with further optimization using Pd₂(dba)₃ achieving 83%.[1] This highlights that for certain substrates, a ligand-free approach can be superior and more cost-effective.
Quantitative Performance Comparison
The following table summarizes performance data for different palladium catalyst systems in the Suzuki coupling of thiazole and related N-heterocyclic substrates. Note: This data is compiled from various sources with different substrates, bases, solvents, and temperatures. It should be used as a qualitative guide to catalyst efficacy rather than a direct quantitative comparison.
| Catalyst System | Heterocyclic Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-Methylphenylboronic acid | K₂CO₃ | DME/H₂O | 80 | - | 40 | [7] |
| Pd(dppf)Cl₂ | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | High | [8] |
| Pd(OAc)₂ / SPhos | 3-Chloro-1,2,4-benzotriazine 1-oxide | Quinolin-2-ylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 72 | [11] |
| XPhos Precatalyst | 3-Bromoindazole | 3-Fluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 85 | [2][3] |
| Pd₂(dba)₃ (Ligand-free) | 2-(2-Bromophenyl)benzothiazole | 3-Hydroxyphenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 83 | [1] |
Experimental Protocols & Workflows
Representative Protocol: Suzuki Coupling of 2-Bromothiazole with Phenylboronic Acid
This protocol is a generalized procedure based on common practices in the cited literature. It should be optimized for specific substrates.
Materials:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiazole, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst (Pd(dppf)Cl₂) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylthiazole.
Visualizing the Suzuki Catalytic Cycle and Experimental Workflow
A clear understanding of the reaction mechanism and experimental sequence is crucial for troubleshooting and optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of thiazoles is a vital transformation in modern drug discovery and development. While challenges such as catalyst inhibition and steric hindrance exist, a diverse toolkit of palladium catalysts is available to overcome them.
-
For simple, unhindered substrates, traditional catalysts like Pd(dppf)Cl₂ can be effective and economical.
-
For sterically demanding or otherwise challenging substrates, Buchwald ligands (e.g., XPhos, SPhos) often provide superior results, enabling reactions at lower temperatures and catalyst loadings.
-
NHC-ligated catalysts offer exceptional stability and activity, making them ideal for high-turnover applications.
-
For specific thiazole scaffolds, exploring ligand-free conditions can be a surprisingly effective and highly efficient strategy, leveraging the substrate itself as an internal ligand.
The choice of catalyst is not one-size-fits-all. A systematic approach, beginning with an analysis of the substrate's electronic and steric properties, followed by a targeted screen of catalyst classes, will ultimately lead to the most efficient and scalable synthetic route. As ligand design continues to evolve, we can anticipate the development of even more active and selective catalysts tailored for the unique challenges presented by important heterocyclic cores like thiazole.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized Methyl 2-bromo-5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 2-bromo-5-methylthiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its precise structure is fundamental to the successful synthesis of downstream bioactive compounds. This guide provides a comprehensive framework for the unambiguous structural validation of this compound, moving beyond simple confirmation to a robust, multi-technique, self-validating methodology. We will compare and contrast a suite of analytical techniques—from foundational NMR and MS to advanced 2D NMR and HRMS—providing the experimental rationale and data interpretation necessary to ensure the highest degree of confidence in the synthesized material's identity, structure, and purity.
Introduction: The Imperative of Structural Integrity in Drug Discovery
Thiazole rings are privileged structures in pharmaceuticals, appearing in drugs for a wide range of indications.[1] this compound (Molecular Formula: C₆H₆BrNO₂S, Molecular Weight: 236.09 g/mol ) serves as a versatile intermediate, with the bromine atom at the 2-position providing a reactive handle for cross-coupling reactions, and the ester group offering a site for further modification.[2]
Given its role as a foundational scaffold, any ambiguity in the structure of this starting material—be it isomeric impurities or residual reagents—can lead to significant downstream consequences, including failed reactions, incorrect biological data, and wasted resources. Therefore, a rigorous, orthogonal approach to structural validation is not merely good practice; it is a prerequisite for efficient and successful drug development. This guide details such an approach.
Part 1: A Self-Validating Synthetic Strategy
The most common and reliable method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] Understanding this reaction mechanism is the first step in a self-validating protocol, as it informs us about potential byproducts and isomeric impurities.
A plausible synthesis for the target compound involves the reaction of a thioamide with an appropriate α-halocarbonyl compound.[5] For our target, a key reaction would be the condensation of methyl 2-bromo-3-oxobutanoate with a thioamide source.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of methyl acetoacetate (1.0 eq) in a suitable solvent (e.g., THF/water) at 0°C, slowly add N-bromosuccinimide (NBS) (1.2 eq).[6]
-
Bromination: Allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Cyclization: Add thiourea (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction to 80°C for 2 hours. The Hantzsch synthesis is often high-yielding and can be performed with simple reagents.[3][7]
-
Work-up: After cooling, the reaction is typically quenched with a mild base (e.g., 5% Na₂CO₃ solution) and the product is extracted with an organic solvent like ethyl acetate.[3]
-
Purification: The crude product is purified via column chromatography on silica gel or recrystallization to yield the pure this compound.
Causality: The initial bromination of the active methylene carbon of methyl acetoacetate creates the required α-haloketone intermediate in situ. The subsequent addition of thiourea initiates the Hantzsch cyclization. Heating drives the reaction to completion. Purification is critical to remove unreacted starting materials and any potential side-products.
Caption: Synthetic workflow for the target compound.
Part 2: Primary Spectroscopic Validation - A Comparative Analysis
This stage employs a battery of standard spectroscopic techniques to provide the initial, yet critical, "fingerprint" of the molecule. Each technique offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data | ~ 3.90 | Singlet | 3H | O-CH ₃ (Ester) |
| ~ 2.75 | Singlet | 3H | C5-CH ₃ (Thiazole) |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Hypothetical Data | ~ 162 | C =O (Ester) |
| ~ 155 | C 4-Thiazole | |
| ~ 145 | C 2-Br | |
| ~ 125 | C 5-Thiazole | |
| ~ 52 | O-C H₃ (Ester) | |
| ~ 15 | C5-C H₃ (Thiazole) |
Causality: The chemical shifts are dictated by the electronic environment of the nuclei. The ester methyl protons and carbon are deshielded by the adjacent oxygen. The thiazole methyl group appears in the typical alkyl region. The thiazole ring carbons have characteristic shifts, with the carbon bearing the electronegative bromine atom (C2) being significantly downfield.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a fundamental piece of identifying information.
-
Low-Resolution MS (LRMS): Provides the nominal mass. A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M⁺²) of almost equal intensity, separated by 2 mass units. This is a definitive indicator of the presence of a single bromine atom.[8]
| Mass Spectrometry (LRMS) | Expected m/z | Relative Intensity | Assignment |
| Hypothetical Data | 235 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 237 | ~98% | [M+2]⁺ (with ⁸¹Br) |
Fragmentation: Electron impact (EI) ionization can cause the molecule to fragment in predictable ways.[9][10][11] Common fragmentation patterns for this molecule might include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12]
| Infrared (IR) Spectroscopy | Expected Absorption (cm⁻¹) | Functional Group |
| Hypothetical Data | ~ 1720 | C=O Stretch (Ester) |
| ~ 1600, ~1480 | C=N, C=C Stretch (Thiazole ring)[13] | |
| ~ 1250 | C-O Stretch (Ester) |
Causality: The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl group in the ester. The absorptions in the 1600-1450 cm⁻¹ region are typical for the aromatic thiazole ring system.[14][15]
Part 3: Orthogonal & Advanced Validation for Incontrovertible Proof
While primary techniques provide strong evidence, orthogonal methods are required to eliminate any remaining ambiguity and confirm the precise connectivity and molecular formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool that elevates mass spectrometry from a confirmation of molecular weight to a definitive determination of the molecular formula.[16][17][18] Unlike LRMS which provides a nominal mass, HRMS measures the mass-to-charge ratio to four or more decimal places.[19][20] This high accuracy allows for the calculation of a single, unambiguous elemental composition.
| Technique Comparison | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |
| Information | Nominal Molecular Weight | Exact Mass & Molecular Formula |
| Example (C₆H₆BrNO₂S) | m/z = 235 | m/z = 234.9357 |
| Confidence Level | High (for MW) | Incontrovertible (for Formula) |
Causality: The slight mass differences between isotopes (e.g., ¹²C = 12.0000, ¹⁶O = 15.9949) mean that even molecules with the same nominal mass will have different exact masses if their elemental composition differs.[19] HRMS can resolve these minute differences.
2D NMR Spectroscopy: Confirming Connectivity
When the structure is complex or novel, 1D NMR may not be sufficient to prove the connectivity of all atoms. 2D NMR experiments provide this crucial information by showing correlations between nuclei.[21][22][23][24][25]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For our target, this experiment would be less informative as the two methyl groups are singlets and not coupled to other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful 2D NMR experiment for structure elucidation. It shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds). This allows one to piece together the molecular skeleton.
Key Expected HMBC Correlations:
-
Correlation between the ester O-CH₃ protons (~3.90 ppm) and the ester C=O carbon (~162 ppm).
-
Correlation between the thiazole C5-CH₃ protons (~2.75 ppm) and the C5 and C4 carbons of the thiazole ring.
-
Correlation between the ester O-CH₃ protons and the C4 carbon of the thiazole ring.
Caption: Key HMBC correlations confirming structure.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
While spectroscopy confirms structure, chromatography assesses purity. HPLC is the gold standard for determining the purity of small organic molecules.[26][27]
-
Methodology: A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid) and UV detection is developed.[28]
-
Interpretation: A pure compound should ideally show a single, sharp, and symmetrical peak in the chromatogram.[29] The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >99% purity). The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or degradation products.
| Technique | Information Provided | Key Benefit |
| HPLC | Purity of the compound | Quantifies impurities |
| LC-MS | Purity and mass of components | Identifies the mass of impurities |
Part 4: Conclusion - A Triad of Validation
Unambiguous structural validation rests on a triad of evidence: Identity, Connectivity, and Purity.
-
Identity: Confirmed by matching the molecular formula from HRMS with the expected structure, supported by the functional groups identified in IR and the overall pattern in 1D NMR . The characteristic bromine isotope pattern in MS is a crucial identity marker.
-
Connectivity: Proven definitively by 2D NMR (HMBC) , which maps the atomic connections within the molecule, leaving no doubt as to the correct isomer.
-
Purity: Quantified by HPLC , ensuring that the validated structure is the major component of the sample and that impurities are below an acceptable threshold.
By systematically applying this multi-technique, orthogonal approach, researchers can have the utmost confidence in the structural integrity of their synthesized this compound. This foundational rigor is essential for the integrity of subsequent research and the ultimate success of any drug development program that relies upon it.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. longdom.org [longdom.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 25. youtube.com [youtube.com]
- 26. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. agilent.com [agilent.com]
- 29. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-5-methylthiazole-4-carboxylate
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a matter of steps to be memorized, but a culture of informed decision-making. The proper disposal of any chemical, including Methyl 2-bromo-5-methylthiazole-4-carboxylate, is the final, critical step in its lifecycle of use. This guide is structured to provide not just the "how," but the "why," ensuring that the procedures are understood, respected, and correctly implemented.
Understanding the Compound: Hazard Profile of this compound
This compound is a halogenated heterocyclic compound. Its chemical structure necessitates careful handling due to its potential for reactivity and toxicity. According to safety data sheets (SDS), this chemical is classified as hazardous[1][2]. Key hazards include:
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation[1][3][4].
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation[1][3][4].
Understanding these hazards is fundamental to appreciating the importance of the subsequent disposal protocols. The ultimate goal of these procedures is to mitigate these risks to both personnel and the environment.
The Core Principle of Chemical Waste Management: Segregation
The cardinal rule of laboratory waste management is segregation. Never mix incompatible waste streams[5]. For this compound, this means it must be disposed of in a designated container for halogenated organic waste [6][7][8].
Why is segregation so critical?
-
Safety: Mixing with incompatible chemicals, such as strong oxidizing agents or bases, can lead to hazardous reactions[2].
-
Disposal Route: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins and furans[9]. Mixing with non-halogenated waste complicates and increases the cost of disposal[10].
-
Regulatory Compliance: Environmental regulations mandate the proper segregation and disposal of hazardous waste[11][12].
The following table summarizes the key properties of this compound relevant to its disposal.
| Property | Implication for Disposal |
| Physical State | Solid |
| Chemical Family | Halogenated Heterocyclic Compound |
| Key Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[1][4] |
| Incompatibilities | Strong oxidizing agents, Bases[2] |
| Primary Disposal Route | Incineration at an approved waste disposal plant[1][2][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile rubber gloves are recommended. For extensive handling, consider double-gloving[7].
-
Eye Protection: Chemical splash goggles are mandatory[1][7].
-
Lab Coat: A fully buttoned lab coat must be worn[7].
3.2. Waste Container Selection and Labeling
-
Select the Correct Container: Use a designated, leak-proof container for halogenated organic waste[5][7]. This container should be made of a material compatible with the chemical, such as polyethylene[7].
-
Proper Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and should list all contents, including this compound[8]. Ensure the container is closed when not in use[13].
3.3. Waste Transfer
-
Solid Waste: If disposing of the pure, solid compound, carefully transfer it to the waste container in a chemical fume hood to avoid generating dust[14].
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated halogenated waste container[5].
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid halogenated waste container[6][7].
3.4. Storage and Pickup
-
Temporary Storage: Store the waste container in a designated satellite accumulation area within the laboratory[10]. This area should be away from incompatible materials[7].
-
Arrange for Disposal: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Contain and Absorb: For a solid spill, carefully sweep it up and place it in the halogenated waste container[14]. For a liquid spill, use an inert absorbent material, then place the contaminated absorbent into the waste container[10].
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the hazards, adhering to the principles of waste segregation, and following established protocols, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 2-bromo-5-methylthiazole-4-carboxylate
Operational Guide: Safe Handling of Methyl 2-bromo-5-methylthiazole-4-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling, use, and disposal of this compound. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.
Hazard Assessment & Causality
This compound and structurally similar brominated thiazole derivatives are reactive intermediates used in complex organic synthesis.[1][2] The primary hazards stem from the reactivity of the molecule. The presence of a halogenated heterocyclic system indicates a potential for biological activity and reactivity, necessitating stringent handling protocols. Based on data from analogous compounds, this chemical should be treated as hazardous.
The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, and eye contact. The key hazards are summarized below.
| Hazard Classification | GHS Category | Potential Effect |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][4][5][6] |
Causality : The irritant nature of this compound is attributed to its chemical structure. Thiazole derivatives are known to interact with biological systems, and the electrophilic nature of the carbon-bromine bond can lead to reactions with biological nucleophiles on the skin, in the eyes, or in the respiratory tract, triggering an irritant response.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[7] Ventilation controls like a fume hood are the primary line of defense, supplemented by the following PPE.[7]
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact. The compound is a known skin irritant.[1][2][3] Always double-glove if handling larger quantities or for extended periods. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[2][3][5] Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant lab coat or gown. | Long-sleeved clothing protects the skin on the arms from accidental contact.[5] Ensure the material is rated for chemical protection. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of powders or vapors, which can cause respiratory irritation.[2][3][6] A NIOSH-approved respirator with an organic vapor cartridge may be required for spill cleanup or if a fume hood is not available, but this should be avoided as a primary handling strategy.[4][6] |
Safe Handling & Operations Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the complete operational cycle.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Don all required PPE as specified in the table above.
-
Prepare a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and decontamination solution.
-
-
Handling:
-
Post-Handling & Decontamination:
Emergency Response Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs. [3][4][6] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor. [3][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3] |
Spill Management Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: Prevent the spill from spreading or entering drains.[3][8]
-
Assess: Evaluate the spill size and ensure you have the correct PPE to proceed. For large spills, contact your institution's emergency response team.
-
Clean-Up (Small Spills):
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Waste Management & Disposal Plan
Brominated organic compounds require disposal as regulated hazardous waste. Improper disposal can lead to environmental contamination.
Operational Plan:
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent pads) and residual chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list the chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[9]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider.[3][4][6] Do not attempt to neutralize the chemical waste or dispose of it down the drain.
By implementing this comprehensive safety and logistics plan, you can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment and the integrity of your research.
References
- 1. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 2. Page loading... [wap.guidechem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. fishersci.com [fishersci.com]
- 7. gerpac.eu [gerpac.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
